1-Methyl-1H-imidazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-2-5(3-8)6-4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZXDIHVSPZIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341485 | |
| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17289-26-8 | |
| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-imidazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocyclic Building Block
1-Methyl-1H-imidazole-4-carbaldehyde, bearing the CAS number 17289-26-8, is a pivotal chemical intermediate that serves as a cornerstone in the fields of medicinal chemistry and synthetic organic chemistry. The imidazole ring is a privileged scaffold, frequently found in natural products and a vast array of pharmaceutical agents due to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical characteristics, robust synthesis methodologies, characteristic reactivity, and critical applications that empower drug discovery and development programs. Its structure, featuring a reactive aldehyde group on a methylated imidazole core, makes it an exceptionally versatile building block for constructing more complex molecular architectures.[1][2]
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and handling requirements is fundamental to its effective and safe utilization in a research setting.
Key Properties
The essential physicochemical data for this compound are summarized below for quick reference.[3][4][5]
| Property | Value | Reference(s) |
| CAS Number | 17289-26-8 | [3][4][5] |
| Molecular Formula | C₅H₆N₂O | [3][4][5] |
| Molecular Weight | 110.11 g/mol | [4][5] |
| Physical Form | Solid, White to Beige/Light Yellow | [1][3] |
| Melting Point | 68-69 °C | [3] |
| IUPAC Name | 1-methylimidazole-4-carbaldehyde | [5] |
| SMILES | CN1C=C(N=C1)C=O | [4][5] |
| InChIKey | CQZXDIHVSPZIGF-UHFFFAOYSA-N | [5] |
| Purity | Typically ≥95% | [3][4] |
| Storage | Store long-term in a cool, dry place.[3] Keep container tightly closed.[6] | [3][4][6] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling by trained personnel.
-
GHS Hazard Statements: The compound is harmful if swallowed (H302), may be harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), may be harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures: Standard laboratory safety protocols must be strictly followed. This includes working in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6][7] Avoid formation of dust and inhalation.[6] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Storage and Incompatibilities: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][6]
Core Synthesis Methodologies
The preparation of this compound can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two predominant methods are the oxidation of the corresponding alcohol and the direct formylation of the parent heterocycle.
Method 1: Oxidation of (1-Methyl-1H-imidazol-4-yl)methanol
This is a common and straightforward approach that relies on the selective oxidation of a primary alcohol to an aldehyde.
Causality and Rationale: The choice of manganese dioxide (MnO₂) as the oxidizing agent is deliberate. It is a mild, heterogeneous oxidant that is particularly effective for converting allylic and benzylic-type alcohols to their corresponding aldehydes without over-oxidizing to the carboxylic acid. The alcohol precursor, (1-methyl-1H-imidazol-4-yl)methanol (CAS 17289-25-7), is readily accessible.[8][9] The reaction is typically clean, and the workup is simplified by the fact that the manganese byproducts can be easily removed by filtration.
Detailed Experimental Protocol: [10]
-
Under a nitrogen atmosphere, dissolve (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in a suitable solvent such as acetone or dichloromethane.
-
Slowly add activated manganese dioxide (MnO₂) (approx. 5.0 eq) to the solution. The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.
-
Heat the reaction mixture to reflux (e.g., 60°C for acetone) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solid manganese salts by filtration through a pad of celite or filter paper.
-
Wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound, which can be used directly or purified further by crystallization or column chromatography.[10]
Synthesis Workflow Diagram:
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylimidazole.
Applications in Medicinal Chemistry and Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its aldehyde functional group, which serves as a handle for a wide range of chemical transformations.
-
Pharmaceutical Intermediate: This compound is a known building block in the synthesis of potent, biologically active molecules. For instance, it has been utilized in the preparation of C17,20-lyase inhibitors, which are investigated for the treatment of androgen-dependent prostate cancer. [11]Its scaffold is also integral to the synthesis of novel antimalarial drugs and other therapeutic agents. [11]The imidazole core is crucial for interacting with biological targets, while the aldehyde allows for the introduction of diverse side chains to modulate activity and pharmacokinetic properties.
-
Reductive Amination: The aldehyde can readily react with primary or secondary amines to form an imine, which can be subsequently reduced (e.g., with sodium borohydride or sodium triacetoxyborohydride) to form a stable amine linkage. This is a cornerstone reaction for library synthesis in drug discovery.
-
Wittig and Related Reactions: It can undergo Wittig-type reactions to form carbon-carbon double bonds, allowing for the extension of carbon chains and the synthesis of complex olefinic structures.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (1-methyl-1H-imidazole-4-carboxylic acid) or reduced to the primary alcohol ((1-methyl-1H-imidazol-4-yl)methanol), providing access to a different set of functionalized intermediates.
-
Material Science: Beyond pharmaceuticals, imidazole aldehydes are used in the fabrication of materials like colorimetric chemosensors and as ligands for creating coordination complexes and metal-organic frameworks. [11][12]
Conclusion
This compound (CAS 17289-26-8) is more than just a chemical reagent; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes like alcohol oxidation and Vilsmeier-Haack formylation, make it readily accessible. The compound's true value lies in the versatile reactivity of its aldehyde group, which provides a gateway to a vast chemical space of complex imidazole-containing molecules. For researchers and professionals in drug development and materials science, a comprehensive understanding of this key building block is essential for designing next-generation therapeutics and functional materials.
References
- SDS Manager. (n.d.). This compound SDS.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Merck Index. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- YouTube. (2021). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information.
- Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde.
- NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook.
- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
- Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- NIH National Library of Medicine. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Google Patents. (n.d.). CN103086978A - 1-methylimidazole preparation method.
- DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information.
- Xinkai. (n.d.). (1-METHYL-1H-IMIDAZOL-4-YL)METHANOL|17289-25-7.
- NIH National Library of Medicine. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
Sources
- 1. CAS 17289-26-8: 1-Methyl-4-Formyl-imidazole | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 17289-26-8 this compound AKSci Y7820 [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. xinkaibio.com [xinkaibio.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 17289-26-8 [chemicalbook.com]
- 11. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 12. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Technical Guide to the Structure Elucidation of 1-Methyl-1H-imidazole-4-carbaldehyde
This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of 1-Methyl-1H-imidazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles to ensure technical accuracy and practical applicability.
Introduction: The Significance of Substituted Imidazoles
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their prevalence is due to the unique electronic properties of the imidazole ring and its ability to engage in various biological interactions. This compound (C₅H₆N₂O) is a key building block in the synthesis of more complex molecules. Its precise structure and purity are paramount for the successful development of novel therapeutics. This guide will systematically elucidate its structure using a multi-technique analytical approach.
Molecular Structure and Isomeric Considerations
Before delving into experimental analysis, it is crucial to consider the potential isomeric forms of a compound with the molecular formula C₅H₆N₂O containing a 1-methylimidazole core. The aldehyde group could theoretically be positioned at the C2, C4, or C5 position of the imidazole ring. Our goal is to unequivocally confirm the substitution pattern as 1,4.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} caption: "Structure of this compound"
I. Mass Spectrometry: The First Step in Structural Analysis
Mass spectrometry provides the molecular weight of a compound and offers insights into its fragmentation patterns, which can be indicative of its structure.
Expected Results
For this compound, the expected molecular weight is 110.11 g/mol .[3] High-resolution mass spectrometry (HRMS) would yield a highly accurate mass, confirming the elemental composition (C₅H₆N₂O). The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 110.[3][4] Key fragment ions would likely include the loss of the aldehyde proton (M-1, m/z 109) and the loss of the entire CHO group (M-29, m/z 81).
| Parameter | Expected Value |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| HRMS (M+H)⁺ | 111.0558 |
| Key MS Fragments (m/z) | 110, 109, 81 |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization Source: Employ Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass calculated for C₅H₆N₂O. Analyze the fragmentation pattern to identify characteristic losses.
II. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The presence of both an aldehyde and a substituted imidazole ring will give rise to a characteristic IR spectrum.
Expected Results
The IR spectrum of this compound is expected to exhibit several key absorption bands. A strong carbonyl (C=O) stretch from the aldehyde will be prominent. Additionally, C-H stretching from the aromatic imidazole ring and the methyl group, as well as C=N and C=C stretching vibrations within the imidazole ring, are anticipated.[5][6]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2850 and ~2750 |
| Carbonyl (C=O) | Stretch | ~1680-1700 |
| Imidazole Ring | C=C and C=N Stretches | ~1500-1600 |
| Aromatic C-H | Stretch | ~3100-3150 |
| Methyl C-H | Stretch | ~2950-3000 |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY and HMBC) NMR experiments is essential for unambiguous structure determination.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde H | 9.8 | s | - | 1H |
| Imidazole H-2 | 7.8 | s | - | 1H |
| Imidazole H-5 | 7.6 | s | - | 1H |
| Methyl H | 3.8 | s | - | 3H |
Note: Chemical shifts are predictive and may vary slightly based on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Aldehyde C=O | 185.0 |
| Imidazole C-2 | 140.0 |
| Imidazole C-4 | 138.0 |
| Imidazole C-5 | 128.0 |
| Methyl C | 34.0 |
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, no significant COSY correlations are expected between the ring protons, the aldehyde proton, and the methyl protons as they are all singlets.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for determining the substitution pattern.
Expected Key HMBC Correlations
| Proton | Correlated Carbons | Significance |
| Aldehyde H (δ 9.8) | Imidazole C-4 (δ 138.0) | Confirms the aldehyde is attached to C-4. |
| Imidazole H-2 (δ 7.8) | Imidazole C-4 (δ 138.0), Imidazole C-5 (δ 128.0) | Establishes connectivity within the ring. |
| Imidazole H-5 (δ 7.6) | Imidazole C-4 (δ 138.0), Imidazole C-2 (δ 140.0) | Further confirms ring connectivity. |
| Methyl H (δ 3.8) | Imidazole C-2 (δ 140.0), Imidazole C-5 (δ 128.0) | Confirms the methyl group is on N-1. |
dot graph "HMBC_Correlations" { layout=neato; node [shape=plaintext]; edge [style=dashed, color="#EA4335"];
} caption: "Key HMBC correlations for structure confirmation."
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D gCOSY experiment.
-
Acquire a 2D gHMBC experiment, optimized for a long-range coupling constant of 8 Hz.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H spectrum, pick peaks in all spectra, and analyze the 2D correlations to build the molecular structure.
IV. Workflow for Structure Elucidation
The logical flow of experiments is critical for an efficient and accurate structure determination.
dot digraph "Structure_Elucidation_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];
} caption: "Systematic workflow for structure elucidation."
Conclusion
The synergistic application of mass spectrometry, IR spectroscopy, and a suite of NMR experiments provides an unambiguous pathway for the structure elucidation of this compound. The initial MS and IR data confirm the molecular formula and key functional groups. Subsequent 1D and 2D NMR analyses establish the precise connectivity of the atoms, with HMBC being the definitive experiment to confirm the 1,4-substitution pattern. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in any research or development endeavor involving this versatile chemical intermediate.
References
- ResearchGate. (n.d.). IR spectrum of imidazole derivatives.
- AIP Publishing. (n.d.). Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. The Journal of Chemical Physics.
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....
- PubChem. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- The Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
- PubMed Central. (2024). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy.
- PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde.
- NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-.
- ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde.
- NIST WebBook. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- ScienceOpen. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
- NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-.
- CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- ResearchGate. (n.d.). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis.
- ACS Publications. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.
- MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
- ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
1-Methyl-1H-imidazole-4-carbaldehyde spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-imidazole-4-carbaldehyde
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS: 17289-26-8), a key heterocyclic building block in medicinal chemistry and materials science.[1] As researchers and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.
This document moves beyond a simple recitation of data. It is designed to provide field-proven insights into not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation. Each section is structured to be a self-validating system, grounding analytical data in the fundamental principles of each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular skeleton and deduce the electronic environment of each atom.
For a molecule like this compound, with its distinct aromatic protons, a methyl group, and an aldehyde, NMR provides unambiguous confirmation of its structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR reveals the number of chemically distinct protons, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. DMSO-d₆ is often an excellent choice for imidazole derivatives, which may have limited solubility in CDCl₃.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the spectrum to 0 ppm.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
The spectrum should be acquired on a high-resolution spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[3]
-
The instrument must be properly tuned and the magnetic field shimmed to achieve optimal resolution and lineshape.
-
A standard single-pulse experiment is typically sufficient. Key acquisition parameters include a spectral width of approximately -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]
-
Co-adding 8 to 16 scans will generally provide an excellent signal-to-noise ratio.[2]
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Carefully phase the resulting spectrum and apply a baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound.
¹H NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | ~9.7 - 9.8 | Singlet (s) | 1H | -CHO |
| Imidazole Proton (H5) | ~7.9 - 8.0 | Singlet (s) | 1H | Imidazole CH |
| Imidazole Proton (H2) | ~7.8 - 7.9 | Singlet (s) | 1H | Imidazole CH |
| Methyl Protons | ~3.8 - 3.9 | Singlet (s) | 3H | N-CH₃ |
Note: Data is synthesized from analysis of the parent compound 1H-Imidazole-4-carbaldehyde and general principles of imidazole NMR spectroscopy.[4][5] Precise shifts are solvent-dependent.
Interpretation of the ¹H NMR Spectrum
-
Aldehyde Proton (~9.7-9.8 ppm): The most downfield signal is characteristic of an aldehyde proton. Its significant deshielding is due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen atom. It appears as a sharp singlet as there are no adjacent protons within three bonds to couple with.
-
Imidazole Protons (~7.8-8.0 ppm): The two protons on the imidazole ring are in the aromatic region. They appear as singlets because they are not adjacent to each other. Their specific chemical shifts are influenced by the positions of the electron-withdrawing aldehyde group and the electron-donating methyl group.
-
Methyl Protons (~3.8-3.9 ppm): The signal for the N-methyl group appears as a singlet and integrates to three protons. Its chemical shift is typical for a methyl group attached to a nitrogen atom within a heteroaromatic system.
¹³C NMR Spectroscopy: Probing the Carbon Backbone
¹³C NMR provides a signal for each chemically unique carbon atom, offering direct evidence of the carbon skeleton.
¹³C NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Assignment |
| Aldehyde | ~185 | C HO |
| Imidazole C4 | ~145 | C -CHO |
| Imidazole C2 | ~140 | N-C H-N |
| Imidazole C5 | ~125 | N-C H-C |
| Methyl Carbon | ~34 | N-C H₃ |
Note: Data is synthesized from analysis of the parent compound 1H-Imidazole-4-carbaldehyde and related derivatives.[4][6] Precise shifts are solvent-dependent.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (~185 ppm): The aldehyde carbon is the most deshielded carbon, appearing far downfield, which is highly characteristic.[6]
-
Imidazole Carbons (~125-145 ppm): The three carbons of the imidazole ring appear in the aromatic region. The carbon atom attached to the aldehyde group (C4) is significantly deshielded. The chemical shifts of C2 and C5 are distinct due to the asymmetric substitution on the ring.
-
Methyl Carbon (~34 ppm): The N-methyl carbon signal appears in the aliphatic region at a position consistent with being attached to a nitrogen atom in a heteroaromatic ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule.[7] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is highly recommended for its ease of use with solid samples.[7]
-
Sample Preparation (ATR Technique):
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a solvent like isopropanol and allowing it to dry.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a high-quality spectrum.
-
-
Data Processing: The spectrometer software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction may be applied if needed.[7]
Logical Workflow for FT-IR Analysis
Caption: Logical workflow for the FT-IR analysis of a solid sample via ATR.
FT-IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| ~3100-3150 | C-H Stretch (Imidazole Ring) | Medium | Characteristic of C-H bonds on an aromatic ring.[8] |
| ~2950-3000 | C-H Stretch (Methyl) | Medium | Aliphatic C-H stretching vibrations. |
| ~2820 and ~2720 | C-H Stretch (Aldehyde) | Medium | A highly diagnostic pair of peaks (Fermi resonance) for the aldehyde C-H bond.[9][10] |
| ~1670-1690 | C=O Stretch (Carbonyl) | Strong | Intense, sharp peak characteristic of a conjugated aldehyde. Conjugation lowers the frequency from ~1720 cm⁻¹.[9][11] |
| ~1500-1600 | C=C & C=N Stretches (Ring) | Medium | Aromatic ring skeletal vibrations.[12] |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum provides a clear fingerprint of the molecule's functional groups.
-
Key Aldehyde Features: The most prominent and diagnostic feature is the strong, sharp absorption band around 1670-1690 cm⁻¹ due to the C=O stretch of the aldehyde.[9] Its position below 1700 cm⁻¹ confirms conjugation with the imidazole ring. The presence of the aldehyde is unequivocally confirmed by the pair of weaker bands around 2820 and 2720 cm⁻¹, corresponding to the aldehydic C-H stretch.[10] The appearance of two bands instead of one is due to Fermi resonance with an overtone of a C-H bending vibration.[10]
-
Imidazole Ring Features: Aromatic C-H stretching vibrations are visible above 3000 cm⁻¹.[8] The characteristic skeletal vibrations of the imidazole ring, involving C=C and C=N stretching, appear in the 1500-1600 cm⁻¹ region.[12]
-
Methyl Group: The presence of the methyl group is confirmed by C-H stretching bands in the aliphatic region (~2950 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for a solid, and vaporized under high vacuum.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (~70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).
-
Fragmentation: The high energy of EI causes the molecular ion to be in a highly excited state, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals or molecules. This fragmentation pattern is highly reproducible and characteristic of the molecule's structure.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Logical Workflow for Mass Spectrometry Analysis
Caption: General workflow for structural analysis by EI-Mass Spectrometry.
Mass Spectrometry Data Summary
| m/z | Proposed Fragment | Identity / Loss | Comments |
| 110 | [C₅H₆N₂O]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound.[13] |
| 109 | [C₅H₅N₂O]⁺ | [M-H]⁺ | A very common and often intense peak resulting from the loss of the weakly bound aldehydic hydrogen radical.[13] |
| 81 | [C₄H₅N₂]⁺ | [M-CHO]⁺ | Loss of the formyl radical (-CHO) is a characteristic fragmentation pathway for aldehydes. |
| 54 | [C₃H₄N]⁺ | [M-CHO-HCN]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the m/z 81 fragment, a common fragmentation for imidazole rings.[14] |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak (m/z 110): The peak at m/z 110 corresponds to the radical cation of the intact molecule, confirming its molecular weight of 110.11 g/mol .[13]
-
[M-H]⁺ Peak (m/z 109): The base peak or a very intense peak is expected at m/z 109. This corresponds to the loss of a single hydrogen radical.[13] Given the relative instability of the C-H bond in the aldehyde group, this is the most likely hydrogen to be lost, resulting in a stable acylium ion.
-
[M-CHO]⁺ Peak (m/z 81): A significant peak at m/z 81 results from the cleavage of the bond between the imidazole ring and the carbonyl group, leading to the loss of a neutral formyl radical (•CHO, 29 amu). This fragmentation is highly indicative of an aldehyde substituent on an aromatic ring.
-
Further Fragmentation (m/z 54): The fragment at m/z 81 can undergo further decomposition characteristic of the imidazole ring itself, such as the loss of a neutral HCN molecule (27 amu), to give an ion at m/z 54.[14]
Conclusion
The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy confirms the connectivity of the molecular skeleton, FT-IR identifies the key aldehyde and imidazole functional groups, and Mass Spectrometry verifies the molecular weight while revealing characteristic fragmentation pathways. This suite of techniques, when interpreted with a foundational understanding of their principles, provides the authoritative data required for high-level research and development.
References
- Benchchem. An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Fluorobenzaldehyde.
- ACS Publications. (2022-06-13). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- Chemistry LibreTexts. (2024-09-30). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. IR Spectroscopy Tutorial: Aldehydes.
- Cornell University Library. SDBS: Spectral Database for Organic Compounds.
- Guidechem. 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki.
- Spectroscopy Online. (2017-11-01). The C=O Bond, Part II: Aldehydes.
- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Bioregistry. Spectral Database for Organic Compounds.
- Michigan State University. Infrared Spectra Table.
- CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-.
- PubChem, NIH. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428.
- AIST, Japan. Introduction to the Spectral Data Base (SDBS).
- UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS.
- PMC, NIH. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization.
- ChemicalBook. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1 H NMR.
- NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl- Mass Spectrum.
- AIST, Japan. Spectral Database for Organic Compounds, SDBS.
- Benchchem. A Comparative Guide to the ¹H NMR Spectrum of 1-Methyl-1H-imidazole-4-carbonitrile.
- PubChem, NIH. This compound | C5H6N2O | CID 573419.
- Biosynth. This compound | 17289-26-8 | FM63129.
- PubChem, NIH. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887.
- Sigma-Aldrich. This compound | 17289-26-8.
- ResearchGate. 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
- NIST WebBook. 1H-Imidazole, 1-methyl-.
- ResearchGate. The mass spectra of imidazole and 1-methylimidazole.
- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- PubChem, NIH. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592.
- ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- PMC, NIH. (2020-11-19). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.
- Smolecule. CAS 17289-26-8 this compound.
- Chemsrc. 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2.
- ResearchGate. Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.
- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- YouTube. (2023-10-23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
Sources
- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde from Imidazole
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for producing 1-Methyl-1H-imidazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the fundamental heterocyclic compound, imidazole. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.
Introduction: The Significance of this compound
Imidazole is a foundational heterocyclic scaffold present in numerous biologically active molecules. The targeted functionalization of the imidazole ring is a cornerstone of medicinal chemistry. This compound is a key intermediate, with its aldehyde group providing a versatile handle for a wide array of chemical transformations, and the N-methyl group altering its electronic properties and metabolic stability.[1][2] Its synthesis is therefore a critical first step in the development of many potential therapeutic agents.
Synthetic Strategies: Navigating the Path from Imidazole to the Target Molecule
The synthesis of this compound from imidazole can be approached via two primary strategic routes:
-
Route A: N-Methylation followed by Formylation. This is often the more direct and preferred route. It involves the initial synthesis of 1-methylimidazole, which is then subjected to a formylation reaction.
-
Route B: Formylation followed by N-Methylation. This route involves the initial formylation of imidazole to yield 1H-imidazole-4-carbaldehyde, followed by methylation of the nitrogen atom. This pathway can be more complex due to the potential for side reactions and the need for protecting groups.
This guide will focus on the more common and efficient Route A .
Route A: N-Methylation Followed by Formylation
This two-step synthesis is generally favored for its efficiency and control over regioselectivity.
Step 1: N-Methylation of Imidazole to 1-Methylimidazole
The introduction of a methyl group onto the imidazole nitrogen is a well-established transformation. While traditional methods often employ hazardous reagents like methyl halides or dimethyl sulfate, a greener and safer alternative is the use of dimethyl carbonate (DMC).[3]
Mechanism of N-Methylation with Dimethyl Carbonate:
The reaction with DMC proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic methyl group of DMC. This process can be catalyzed by heat and does not necessarily require a catalyst or solvent.[3]
Experimental Protocol: Synthesis of 1-Methylimidazole
Materials:
-
Imidazole
-
Dimethyl carbonate (DMC)
-
Reactor with mechanical stirrer and distillation column
Procedure:
-
Charge a 100-mL reactor equipped with a mechanical stirrer and a distillation column with 34.02 g (0.5 mol) of imidazole.[3]
-
Heat the reactor to 170°C.[3]
-
Once the temperature is stable, progressively feed dimethyl carbonate into the reactor at a rate of 9 g/h (0.1 mol/h) over 9 hours.[3]
-
The reaction progress can be monitored by techniques such as GC-MS.
-
Upon completion, the product, 1-methylimidazole, can be purified by distillation. This method has been reported to yield a quantitative amount of N-methylimidazole.[3]
Table 1: Reaction Parameters for N-Methylation of Imidazole
| Parameter | Value | Reference |
| Starting Material | Imidazole | [3] |
| Methylating Agent | Dimethyl Carbonate (DMC) | [3] |
| Temperature | 170°C | [3] |
| Reaction Time | 9 hours | [3] |
| Yield | Quantitative | [3] |
Step 2: Vilsmeier-Haack Formylation of 1-Methylimidazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[6][7]
Mechanism of the Vilsmeier-Haack Reaction:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]
-
Electrophilic Aromatic Substitution: The electron-rich 1-methylimidazole attacks the Vilsmeier reagent.[5]
-
Hydrolysis: The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[6]
Diagram 1: Overall Synthetic Pathway (Route A)
Caption: Synthetic route from imidazole to the target compound.
Diagram 2: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylimidazole
Materials:
-
1-Methylimidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methylimidazole in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule, showing the characteristic aldehyde proton signal and the correct number and integration of aromatic and methyl protons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Will show the characteristic C=O stretching frequency of the aldehyde group.
Conclusion
The synthesis of this compound from imidazole is a well-established process that is crucial for the development of new pharmaceuticals. The presented two-step route, involving N-methylation followed by Vilsmeier-Haack formylation, is a reliable and efficient method. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can successfully synthesize this important building block for their drug discovery programs.
References
- Thiebaud, S., et al. (2005). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. Synthetic Communications, 35(23), 3021-3026.
- Puyo, L., et al. (2019). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 84(15), 9349-9356.
- Fiveable. (n.d.). N-methylimidazole Definition. Organic Chemistry Key Term - Fiveable.
- Ataman Kimya. (n.d.). N-METHYLIMIDAZOLE (NMI).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
- Preti, L., et al. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2008(25), 4304-4312.
- Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
- DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.
- Asian Journal of Chemistry. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
- Semantic Scholar. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
Sources
- 1. fiveable.me [fiveable.me]
- 2. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ijpcbs.com [ijpcbs.com]
A Senior Application Scientist's Guide to 1-Methyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications as a Versatile Building Block
Introduction
1-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 17289-26-8) is a heterocyclic aldehyde that has emerged as a cornerstone building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to a defined, N-methylated imidazole ring, offers a powerful combination of functionalities for constructing complex molecular targets. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to engage in hydrogen bonding and coordinate with metallic centers in enzyme active sites.[1][2]
Unlike its parent, 1H-imidazole-4-carbaldehyde, the methylation at the N-1 position prevents tautomerization, providing a single, stable isomer for predictable and high-yielding transformations. This guide, intended for researchers and drug development professionals, provides an in-depth look at the synthesis, core reactivity, and strategic applications of this valuable intermediate, grounded in practical, field-proven insights.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is typically a beige solid at room temperature. Key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17289-26-8 | [3][4] |
| Molecular Formula | C₅H₆N₂O | [3][5] |
| Molecular Weight | 110.11 g/mol | [3][5] |
| Appearance | Beige solid | |
| Purity | Typically ≥95% | [5][6] |
| Storage | Room temperature, in a sealed container away from moisture | [5] |
| SMILES | CN1C=NC(C=O)=C1 | [4] |
| InChI Key | CQZXDIHVSPZIGF-UHFFFAOYSA-N | [6] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed or in contact with skin.[3] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
Synthesis and Purification
The most reliable and commonly cited method for preparing this compound is the selective oxidation of its corresponding primary alcohol, (1-methyl-1H-imidazol-4-yl)methanol. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation.
Detailed Synthesis Protocol: Oxidation of (1-methyl-1H-imidazol-4-yl)methanol
This protocol describes a typical lab-scale synthesis.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as acetone or dichloromethane (approx. 10 mL per gram of starting material).[7]
-
Reagent Addition: While stirring under a nitrogen atmosphere, add activated manganese dioxide (MnO₂) portion-wise. A significant excess is typically required (5-10 eq).[7]
-
Expertise & Experience: The causality for using a large excess of MnO₂ lies in its nature as a surface-based oxidant. The reaction rate is dependent on the available surface area and the specific activity of the MnO₂ lot, which can vary. A large excess ensures the reaction proceeds to completion in a reasonable timeframe. Acetone is an excellent solvent choice as it is relatively inert and facilitates easy removal of the spent, insoluble MnO₂ via filtration.
-
-
Reaction: Heat the reaction mixture to a gentle reflux (e.g., 60°C for acetone) and stir vigorously for 12-24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the solid manganese salts. Wash the filter cake thoroughly with additional solvent (acetone or dichloromethane) to recover all the product.
-
Purification: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for subsequent steps.[7] If further purification is needed, it can be achieved via column chromatography on silica gel.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its two key structural components: the electrophilic aldehyde and the nucleophilic, yet electronically stable, imidazole ring.
-
Aldehyde Functionality: The formyl group is a classic electrophilic handle. It readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Condensation Reactions: Formation of imines (Schiff bases) with primary amines, which can be subsequently reduced to secondary amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent to directly form a more complex amine.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
-
N-Methylated Imidazole Ring: The imidazole ring is an electron-rich aromatic system. The N-1 methylation is critical; it locks the molecule's constitution, preventing the N-H tautomerism seen in the parent imidazole. This ensures that reactions at the aldehyde or substitutions on the ring occur on a single, well-defined substrate. The N-3 nitrogen, with its lone pair of electrons, can act as a hydrogen bond acceptor or a ligand for metal coordination, a feature heavily exploited in drug design.
Molecular Reactivity Diagram
Caption: Key reactive sites and their associated chemical transformations.
Applications in the Synthesis of Bioactive Molecules
The true power of this compound is realized when it is incorporated into larger molecules of biological interest. Its derivatives are investigated as potential antifungal, antibacterial, and anticancer agents.[2] A foundational step in many of these syntheses is the reaction of the aldehyde with an amine to form an imine, which serves as a versatile intermediate.
Protocol: Synthesis of a Schiff Base Intermediate
This protocol provides a general, self-validating system for the synthesis of an N-arylimine derivative.
Experimental Protocol:
-
Setup: In a clean, dry flask, dissolve this compound (1.0 eq) in a suitable alcohol solvent, such as absolute ethanol or methanol (15 mL per gram).
-
Amine Addition: Add an equimolar amount (1.0 eq) of the desired primary amine (e.g., aniline or a substituted aniline).
-
Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Trustworthiness: The protocol is self-validating. The addition of acid catalyzes the dehydration step required for imine formation. The reaction's progress can be easily monitored by TLC, watching for the consumption of the starting aldehyde and the appearance of a new, typically less polar, product spot.
-
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-6 hours. In many cases, the product will begin to precipitate from the reaction mixture as it forms.
-
Isolation: If a precipitate has formed, cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum. The purity can be checked by melting point, NMR, and/or LC-MS.
This imine can then be carried forward, for example, by reduction with sodium borohydride (NaBH₄) to yield a stable secondary amine, further diversifying the molecular scaffolds accessible from this building block.
Conclusion and Future Outlook
This compound is more than just a simple aldehyde; it is a strategically designed building block that offers synthetic chemists reliability, versatility, and direct access to the medicinally important imidazole core. The fixed N-methylation provides a stable and predictable platform for a host of chemical transformations centered on its reactive aldehyde group. From creating libraries of Schiff bases for initial biological screening to serving as a key intermediate in multi-step syntheses of drug candidates, its value is well-established. As the demand for novel heterocyclic compounds continues to grow in the fields of drug discovery and materials science, the utility of this compound is poised to expand even further, solidifying its role as an indispensable tool in the synthetic chemist's arsenal.
References
- This compound | C5H6N2O | CID 573419. PubChem. [Link].
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97% | CAS: 17289-26-8 | AChemBlock [achemblock.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 17289-26-8 [chemicalbook.com]
The Imidazole Scaffold: A Journey from Discovery to Therapeutic Revolution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted imidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous blockbuster drugs. This technical guide provides a comprehensive exploration of the discovery and history of substituted imidazoles, tracing their evolution from early synthetic curiosities to their current status as indispensable therapeutic agents. We delve into the foundational synthetic methodologies, the pivotal discoveries of histamine H₂ receptor antagonists, proton pump inhibitors, and antifungal agents, and the intricate structure-activity relationships that guided their development. This guide is intended to provide researchers and drug development professionals with a deep understanding of the causality behind the experimental choices that led to these landmark discoveries, supported by detailed experimental protocols, quantitative data, and mechanistic diagrams.
The Genesis of a Privileged Structure: Early Synthesis of the Imidazole Ring
The story of substituted imidazoles begins in the mid-19th century. In 1858, the German chemist Heinrich Debus first reported the synthesis of the parent imidazole ring, which he named "glyoxaline," through the condensation of glyoxal, formaldehyde, and ammonia.[1][2][3] This reaction, while groundbreaking, often resulted in low yields.[1][3]
A more versatile and widely adopted method, the Debus-Radziszewski imidazole synthesis , was later developed. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[4][5] This method proved to be of significant industrial importance for the production of various imidazole derivatives.[6]
Foundational Synthetic Methodologies
Several key synthetic strategies have been instrumental in the exploration of the chemical space of substituted imidazoles:
-
Debus-Radziszewski Imidazole Synthesis: This remains a cornerstone for the synthesis of polysubstituted imidazoles. The reaction proceeds in two conceptual stages: the formation of a diimine from the dicarbonyl compound and ammonia, followed by condensation with an aldehyde.[5]
-
Marckwald Synthesis: This method provides a route to 2-mercaptoimidazoles from α-amino ketones or aldehydes and thiocyanates. The sulfur moiety can then be removed oxidatively to yield the desired imidazole.
-
Van Leusen Imidazole Synthesis: This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldimine in a base-induced cycloaddition to form 1,4,5-trisubstituted imidazoles.[7]
These early synthetic advancements laid the crucial groundwork for the subsequent explosion in the discovery of biologically active substituted imidazoles.
A Paradigm Shift in Ulcer Therapy: The Dawn of H₂ Receptor Antagonists
Prior to the 1970s, peptic ulcer disease was a debilitating condition with limited treatment options, often requiring surgery. The breakthrough came from the rational drug design approach pioneered by Sir James W. Black and his team at Smith, Kline & French (now GlaxoSmithKline). They hypothesized the existence of a second type of histamine receptor (H₂) in the stomach, distinct from the H₁ receptors involved in allergic reactions.[8][9] Their goal was to develop a molecule that could selectively block this H₂ receptor and thereby inhibit gastric acid secretion.[8]
This research led to the development of cimetidine (Tagamet) , the first-in-class H₂ receptor antagonist. Cimetidine's structure features a substituted imidazole ring, a flexible thioether chain, and a polar cyanoguanidine group.[4] The development of cimetidine was a landmark in medicinal chemistry, demonstrating the power of a mechanism-based approach to drug discovery.[10]
Structure-Activity Relationship (SAR) of Cimetidine
The design of cimetidine was a meticulous process of molecular modification, starting from the structure of histamine itself. Key SAR insights include:
-
Imidazole Ring: Mimics the natural ligand, histamine, and is crucial for receptor recognition. However, it was later found that other heterocyclic rings could be substituted, as seen in later antagonists like ranitidine (furan) and famotidine (thiazole).[4]
-
Side Chain: A flexible four-atom thioether chain was found to be optimal for connecting the imidazole ring to the polar group. The sulfur atom contributes to the compound's potency.[11]
-
Polar Terminal Group: The cyanoguanidine moiety is a key innovation. It is a polar but non-basic group, a critical feature that differentiates it from the basic amine of histamine and contributes to its antagonist properties.[4]
Mechanism of Action of H₂ Receptor Antagonists
H₂ receptor antagonists act as competitive inhibitors of histamine at the H₂ receptors on the basolateral membrane of gastric parietal cells. This blockade prevents histamine from stimulating the Gs protein-coupled receptor, which in turn reduces the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). The decrease in cAMP levels leads to reduced activation of the proton pump (H⁺/K⁺-ATPase), ultimately decreasing the secretion of gastric acid into the stomach lumen.[8][9]
Caption: Mechanism of action of proton pump inhibitors.
Combating Fungal Infections: The Rise of Imidazole Antifungals
The imidazole scaffold also proved to be a fertile ground for the discovery of antifungal agents. Ketoconazole , introduced in the early 1980s, was the first orally active broad-spectrum azole antifungal. [2][12]Its discovery marked a significant advancement in the treatment of systemic fungal infections.
The antifungal activity of imidazoles stems from their ability to inhibit a key enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase, a cytochrome P450 enzyme. [][14]This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately, fungal cell death. [][14]
Structure-Activity Relationship (SAR) of Imidazole Antifungals
The SAR of imidazole antifungals is complex, but some general principles have emerged:
-
N-1 Substitution: The substituent at the N-1 position of the imidazole ring is crucial for antifungal activity. This substituent typically contains a hydrophobic moiety that interacts with the active site of the target enzyme.
-
Side Chain Modifications: Variations in the side chain attached to the imidazole ring can modulate the antifungal spectrum and pharmacokinetic properties of the compounds.
-
Aromatic Rings: The presence of aromatic rings, often halogenated, in the side chain is a common feature of many potent imidazole antifungals.
Mechanism of Action of Imidazole Antifungals
Imidazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is responsible for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron of the enzyme, imidazole antifungals block this conversion. [14]The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. [][14]
Caption: Mechanism of action of imidazole antifungals.
Experimental Protocols
To provide a practical context to the historical discoveries, this section outlines representative experimental protocols for the synthesis of key substituted imidazoles.
Synthesis of 2,4,5-Triphenylimidazole (Lophine) via Radziszewski Reaction
This protocol is a classic example of the Radziszewski synthesis.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (excess, e.g., 10 equivalents).
-
Add glacial acetic acid as a solvent.
-
Heat the reaction mixture at reflux (approximately 100-120 °C) for 2-4 hours. [15]4. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole. [16]
Synthesis of Omeprazole
This protocol outlines the key steps in a common industrial synthesis of omeprazole. [4][17] Step 1: Synthesis of the Thioether Intermediate
-
In a reaction vessel, dissolve 2-mercapto-5-methoxybenzimidazole in a mixture of ethanol and water containing sodium hydroxide.
-
Cool the resulting solution to below 10°C.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours.
-
Cool the mixture and add water to precipitate the thioether intermediate.
-
Collect the solid by filtration and dry.
Step 2: Oxidation to Omeprazole
-
Dissolve the thioether intermediate in a suitable solvent such as chloroform or ethyl acetate.
-
Cool the solution to a low temperature (e.g., -10°C).
-
Slowly add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), while maintaining the low temperature.
-
After the reaction is complete, quench the reaction and wash the organic layer with an aqueous base solution (e.g., sodium bicarbonate).
-
Isolate and purify the omeprazole product.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of representative substituted imidazoles.
Table 1: Antifungal Activity of Imidazole Derivatives against Candida Species
| Compound | Mean MIC (µg/mL) against Candida spp. |
| SAM3 | 200 |
| SAM5 | >300 |
| AM5 | 312.5 |
| Fluconazole (Reference) | <100 |
Data adapted from studies on the antifungal activity of novel imidazole derivatives.[18] The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Conclusion
The journey of substituted imidazoles from their initial synthesis in the 19th century to their current status as indispensable medicines is a testament to the power of organic synthesis and rational drug design. The discoveries of cimetidine, omeprazole, and ketoconazole not only revolutionized the treatment of major diseases but also fundamentally changed the process of drug discovery itself. For researchers and scientists in the field today, the history of substituted imidazoles offers invaluable lessons in creativity, perseverance, and the profound impact of a deep understanding of chemical principles and biological mechanisms. The versatility of the imidazole scaffold ensures that it will continue to be a source of new therapeutic agents for years to come.
References
- J-Stage. (Date unavailable).
- PubMed. (Date unavailable). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. [Link]
- PubMed. (Date unavailable). Pharmacophore modeling, quantitative structure-activity relationship analysis, and in silico screening reveal potent glycogen synthase kinase-3beta inhibitory activities for cimetidine, hydroxychloroquine, and gemifloxacin. [Link]
- ResearchGate. (2025).
- (Source 6 URL not available)
- International Journal of Pharmaceutical Sciences. (Date unavailable).
- Pharmacy Freak. (2025). Proton pump inhibitors – mechanism, SAR, uses MCQs With Answer. [Link]
- Science Alert. (Date unavailable).
- (Source 11 URL not available)
- ClinPGx. (Date unavailable).
- Hilaris Publisher. (Date unavailable). Synthesis of Bioactive Imidazoles: A Review. [Link]
- Wikipedia. (Date unavailable). H2 receptor antagonist. [Link]
- Slideshare. (Date unavailable). Synthesis of triphenyl imidazole. [Link]
- PubMed Central. (Date unavailable). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. [Link]
- Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
- PubChem.
- Scribd. (Date unavailable). Debus-Radziszewski Imidazole Synthesis. [Link]
- sctunisie.org. (Date unavailable). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. [Link]
- Journal of Pharma Insights and Research. (2025).
- (Source 22 URL not available)
- PubMed Central. (Date unavailable). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. [Link]
- Wikipedia. (Date unavailable). Proton-pump inhibitor. [Link]
- Organic & Biomolecular Chemistry. (Date unavailable). Recent advances in the synthesis of imidazoles. [Link]
- ResearchGate. (2023).
- PubMed Central. (Date unavailable). The Chemically Elegant Proton Pump Inhibitors. [Link]
- Dr.Oracle. (2025). What is the mechanism of action (MOA) of ketoconazole as an antifungal agent?. [Link]
- ResearchGate. (Date unavailable). General chemical structure and mechanism of action of proton pump inhibitors (PPIs). [Link]
- Patsnap Synapse. (2024). What is the mechanism of Ketoconazole?. [Link]
- accessdata.fda.gov. (Date unavailable). NIZORAL (KETOCONAZOLE) TABLETS WARNING. [Link]
- SciSpace. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
- PubChem.
- IJCRT.org. (2023). Synthesis Of 2, 4, 5 -Triphenyl Imidazole. [Link]
- Wikipedia. (Date unavailable). Debus–Radziszewski imidazole synthesis. [Link]
- IJNRD. (2024). Overview on Antifungal Drug: Ketoconazole. [Link]
- Scribd. (Date unavailable). Radziszewskis Imidazole Synthesis. [Link]
- Wikipedia.
- Dr.Oracle. (2025). What is the mechanism of action for Proton Pump Inhibitors (PPIs)?. [Link]
- Slideshare. (Date unavailable). 1 st unit h2 antagonist. [Link]
- ResearchGate. (Date unavailable). General structure of a series of H 2 receptor histamine antagonists (cimetidine analogues). [Link]
- MDPI. (Date unavailable).
- YouTube. (2022).
- Dr.Oracle. (2025). What is cimetidine (histamine H2-receptor antagonist)?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4734509A - Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole - Google Patents [patents.google.com]
- 8. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. A relationship between the activities of hepatic lanosterol 14 alpha-demethylase and 3-hydroxy-3-methylglutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Methyl-1H-imidazole-4-carbaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Methyl-1H-imidazole-4-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its physical and chemical properties, spectroscopic profile, synthesis protocols, and its versatile applications in medicinal chemistry.
Introduction
This compound, a substituted imidazole, is a compound of significant interest in the field of organic and medicinal chemistry. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine. The presence of a reactive aldehyde group on the methylated imidazole scaffold makes this compound a valuable intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Its structural features allow for diverse chemical transformations, enabling the construction of novel pharmaceutical candidates.
Physicochemical Properties
This compound is typically a beige solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [2] |
| Molecular Weight | 110.11 g/mol | [2] |
| CAS Number | 17289-26-8 | [2] |
| Appearance | Beige solid | [1] |
| Melting Point | 68 °C | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the imidazole ring, the methyl group, and the aldehyde proton. The two aromatic protons on the imidazole ring would likely appear as singlets in the aromatic region. The methyl protons would also be a singlet, typically further upfield. The aldehyde proton would present as a singlet at a characteristic downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. Key resonances would include those for the two sp² carbons of the imidazole ring, the carbon of the methyl group, and the highly deshielded carbonyl carbon of the aldehyde group.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the functional groups present in the molecule. Key absorption bands for this compound would include:
-
A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde.
-
C-H stretching vibrations for the aromatic imidazole ring and the methyl group, typically in the 2850-3100 cm⁻¹ region.
-
C=N and C=C stretching vibrations within the imidazole ring, usually found in the 1400-1600 cm⁻¹ region.[3]
Synthesis of this compound
The most common and efficient synthesis of this compound involves the oxidation of its corresponding alcohol precursor, (1-methyl-1H-imidazol-4-yl)methanol.[4]
Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process: the synthesis of the alcohol precursor followed by its oxidation to the desired aldehyde.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (1-methyl-1H-imidazol-4-yl)methanol
The synthesis of the alcohol precursor can be achieved through various published methods.[5] This intermediate is a valuable building block in its own right for various pharmaceutical applications.[4]
Step 2: Oxidation of (1-methyl-1H-imidazol-4-yl)methanol
This protocol details the oxidation of the alcohol to the aldehyde using manganese dioxide, a common and effective oxidizing agent for this transformation.
Materials:
-
(1-methyl-1H-imidazol-4-yl)methanol
-
Manganese dioxide (activated)
-
Acetone
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (1-methyl-1H-imidazol-4-yl)methanol in acetone.
-
To this solution, add an excess of activated manganese dioxide (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite or filter paper to remove the manganese dioxide. Wash the filter cake with additional acetone to ensure complete recovery of the product.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Chemical Reactivity and Applications in Drug Development
The aldehyde functional group in this compound is the primary site of its reactivity, making it a versatile precursor for a variety of chemical transformations.
Key Reactions
-
Wittig Reaction: This aldehyde readily undergoes the Wittig reaction with phosphorus ylides to form alkenes.[6][7] This reaction is a powerful tool for carbon-carbon bond formation and the introduction of vinyl groups.
-
Reductive Amination: this compound can be converted to various secondary and tertiary amines through reductive amination.[1][8] This involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium borohydride.
Role in Pharmaceutical Synthesis
The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. This compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic activities, including antifungal and antibacterial agents.[4]
Caption: Key reactions and applications of this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block in organic and medicinal chemistry. Its accessible synthesis and the reactivity of its aldehyde functional group provide a gateway to a wide range of more complex imidazole-containing molecules. For researchers and drug development professionals, a thorough understanding of its properties and reactivity is essential for its effective utilization in the design and synthesis of novel therapeutic agents.
References
- ChemBK. (2024, April 9). 1H-Imidazole-2-carboxaldehyde, 4-methyl-.
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-.
- Wikipedia. (n.d.). Wittig reaction.
- Chemsrc. (2025, August 21). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2.
- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
- ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued).
- CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- TÜBİTAK Academic Journals. (2003, January 1). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- NIST. (n.d.). 1H-Imidazole, 1-methyl-.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PMC - NIH. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- ResearchGate. (n.d.). FTIR spectra of Imidazole.
- Indian Academy of Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
- ResearchGate. (2025, August 9). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Unlocking the Potential of 1-Methyl-1H-imidazole-4-carbaldehyde: A Technical Guide for Researchers
Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1] Within this privileged class of heterocycles, 1-Methyl-1H-imidazole-4-carbaldehyde emerges as a particularly valuable building block. Its strategic methylation at the N-1 position prevents tautomerization, offering a fixed regiochemistry that is crucial for predictable molecular interactions in drug design and the construction of well-defined supramolecular structures. The presence of a reactive aldehyde group at the C-4 position provides a synthetic handle for a multitude of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of potential research areas for this compound, moving beyond its role as a simple synthetic intermediate to highlight its potential in the development of targeted therapeutics and advanced materials. We will delve into specific, actionable research avenues, supported by field-proven insights and detailed experimental frameworks.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing synthetic routes and interpreting biological data.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | PubChem CID: 573419[2] |
| Molecular Weight | 110.11 g/mol | PubChem CID: 573419[2] |
| CAS Number | 17289-26-8 | PubChem CID: 573419 |
| Appearance | Beige solid | Sigma-Aldrich[3] |
| IUPAC Name | 1-methylimidazole-4-carbaldehyde | PubChem CID: 573419[2] |
Drug Discovery and Medicinal Chemistry: A Scaffold for Targeted Therapies
The imidazole moiety is a well-established pharmacophore present in numerous approved drugs.[1] The unique structural and electronic features of this compound make it an attractive starting point for the design of novel therapeutic agents across several disease areas.
Development of Kinase Inhibitors: The Case of Janus Kinase 2 (Jak2)
Rationale: The Janus kinase (JAK) family of tyrosine kinases are critical mediators of cytokine signaling, and their dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[4][5] Consequently, Jak2 has emerged as a significant therapeutic target. Structure-based drug design has identified that the 1-methyl-1H-imidazole scaffold can serve as an effective hinge-binding motif, interacting with key residues in the ATP-binding site of the Jak2 enzyme.[4][5]
A seminal study by Su et al. (2014) detailed the discovery of potent Jak2 inhibitors derived from 1-methyl-1H-imidazole derivatives.[6][7][8] This work provides a compelling blueprint for leveraging this compound in this research area. The aldehyde functionality can be readily converted to other key functional groups, such as a nitrile or an amine, to explore structure-activity relationships (SAR).
Proposed Research Workflow:
Caption: Workflow for the development of Jak2 inhibitors.
Experimental Protocol: Synthesis of a Jak2 Inhibitor Precursor
This protocol outlines the conversion of the aldehyde to a nitrile, a key functional group in many kinase inhibitors.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Dehydration: Add a dehydrating agent, such as acetic anhydride, and heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-Methyl-1H-imidazole-4-carbonitrile.
In Vitro Jak2 Enzyme Inhibition Assay Protocol:
-
Reagents: Prepare a reaction buffer, Jak2 enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Compound Preparation: Serially dilute the synthesized compounds in DMSO.
-
Assay Plate Preparation: Add the reaction buffer, diluted compounds, and Jak2 enzyme to a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the IC₅₀ values for each compound.
Synthesis of Novel Antimicrobial Agents
Rationale: The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Imidazole derivatives have a long history of use as antifungal and antibacterial drugs.[1][9] The aldehyde functionality of this compound is a versatile starting point for the synthesis of Schiff bases and chalcones, two classes of compounds known for their broad-spectrum antimicrobial activity.[4][6][7]
Proposed Synthetic Routes:
Caption: Synthetic pathways to Schiff bases and chalcones.
Experimental Protocol: Synthesis of an Imidazole-Derived Schiff Base
-
Reactant Preparation: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask. In a separate flask, dissolve an equimolar amount of a substituted aniline in ethanol.
-
Reaction: Add the aniline solution to the aldehyde solution. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux: Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.
Antimicrobial Activity Screening Protocol (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Compound Dilution: Serially dilute the synthesized compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Coordination Chemistry and Materials Science
The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, making imidazole derivatives valuable ligands in the construction of metal-organic frameworks (MOFs) and other coordination polymers.[10] These materials have potential applications in gas storage, catalysis, and as sensors.
Rationale: this compound offers multiple coordination modes. The imidazole nitrogen can coordinate to a metal center, and the aldehyde group can either be used for post-synthetic modification of the MOF or can be converted to other functional groups (e.g., a carboxylate) that can participate in the framework construction.
Proposed Research Trajectory:
Caption: Development of MOFs from this compound.
Experimental Protocol: Synthesis of a 1-Methyl-1H-imidazole-4-carboxylate Ligand
-
Oxidation: Suspend this compound (1.0 eq) in water. Add a solution of potassium permanganate (KMnO₄) (2.0 eq) dropwise while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Quench the reaction by adding a small amount of ethanol. Filter the mixture to remove the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4. The product, 1-Methyl-1H-imidazole-4-carboxylic acid, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.
Conclusion
This compound is a versatile and underexplored building block with significant potential across multiple scientific disciplines. Its fixed regiochemistry and reactive aldehyde functionality provide a robust platform for the synthesis of a wide array of derivatives. The presented research avenues, from the development of targeted kinase inhibitors and novel antimicrobial agents to the construction of functional coordination polymers, represent just a fraction of the possibilities. By applying the outlined experimental frameworks, researchers can systematically explore the chemical space around this scaffold and unlock its full potential to address pressing challenges in medicine and materials science.
References
- Su, Q. et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158.
- Su, Q. et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. Journal of Medicinal Chemistry.
- Su, Q. et al. (2014). Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate.
- BenchChem. (2025). Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile as a Versatile Building Block in the Synthesis of Bioactive Molecules. BenchChem.
- BenchChem. (2025). Application Notes: 1-Methyl-1H-imidazole-4-carbonitrile in the Development of Janus Kinase 2 (Jak2) Inhibitors. BenchChem.
- Erner, W. E. (1965). Preparation of substituted imidazoles.
- Lombardino, J. G. (1981). Substituted imidazoles, their preparation and pharmaceutical compositions containing the same.
- Orion-Yhtymae Oy. (1989). Substituted imidazole derivatives and their preparation and use.
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- International Science Community Association. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
- Shanghai Institute of Pharmaceutical Industry. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- PubChem. This compound. PubChem.
- Janssen Pharmaceutica N.V. (1979). Imidazole derivatives and intermediates in their preparation.
- UCB S.A. (2009). Imidazole derivatives, processes for preparing them and their uses.
- Grindex. (2009). A method for preparing 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole and its salts.
- Pharma Guideline. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharma Guideline.
- Al-Hourani, B. et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
Sources
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents [patents.google.com]
- 3. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-8461330-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0034473B1 - Substituted imidazoles, their preparation and pharmaceutical compositions containing the same - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1-Methyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and act as a ligand for metal ions make it a privileged scaffold in drug design.[2] Among the vast family of imidazole derivatives, 1-Methyl-1H-imidazole-4-carbaldehyde stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive aldehyde group on the methylated imidazole ring provides a gateway for the synthesis of a diverse array of complex molecules with significant therapeutic potential.[3] This guide offers an in-depth exploration of the synthesis, chemical properties, and applications of this compound, providing researchers and drug development professionals with the critical knowledge to effectively utilize this key intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | PubChem CID: 573419[4] |
| Molecular Weight | 110.11 g/mol | PubChem CID: 573419[4] |
| Appearance | Beige solid | Sigma-Aldrich[5] |
| Melting Point | 174-177 °C | LookChem[6] |
| Boiling Point | 367.8 °C at 760 mmHg | LookChem[6] |
| CAS Number | 17289-26-8 | PubChem CID: 573419[4] |
Spectroscopic Data for Structural Elucidation:
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 9.74 (s, 1H, CHO), 7.99 (s, 1H, Imidazole-H), 7.94 (s, 1H, Imidazole-H), 3.85 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 184.46 (CHO), 139.44 (C=O), 134.9 (C-N), 129.5 (C-N), 33.5 (N-CH₃) |
| Mass Spectrum (EI) | m/z (%): 110 (M+), 82, 54 |
(Note: NMR data is representative and may vary slightly based on solvent and experimental conditions. The provided data is a composite from similar structures and literature.)[1][7]
Synthesis of this compound: A Mechanistic Perspective
Several synthetic routes are available for the preparation of this compound, each with its own advantages and considerations. The two most common and practical approaches are the oxidation of the corresponding alcohol and the direct formylation of the imidazole ring.
Oxidation of (1-Methyl-1H-imidazol-4-yl)methanol
This is a straightforward and high-yielding method that starts from the readily available (1-methyl-1H-imidazol-4-yl)methanol. The choice of oxidizing agent is crucial for the success of this transformation, with manganese dioxide (MnO₂) being a commonly employed and effective reagent.
Reaction Scheme:
Caption: Oxidation of the primary alcohol to the aldehyde.
Causality Behind Experimental Choices:
-
Manganese Dioxide (MnO₂): MnO₂ is a mild and selective oxidizing agent for allylic and benzylic alcohols. In this case, the alcohol is "benzylic-like" due to its position adjacent to the imidazole ring. This selectivity is advantageous as it minimizes the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents. The reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform, or in acetone, at reflux to ensure a sufficient reaction rate.
-
Reaction Control: The reaction is self-validating as its progress can be easily monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol and the appearance of the more polar aldehyde product. The workup involves a simple filtration to remove the manganese salts, followed by evaporation of the solvent.
Detailed Experimental Protocol (Adapted from similar preparations):
-
To a stirred solution of (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in a suitable solvent (e.g., chloroform or acetone), add activated manganese dioxide (5-10 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese salts.
-
Wash the celite pad with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Vilsmeier-Haack Formylation of 1-Methylimidazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds.[5][8][9] This reaction introduces a formyl group (-CHO) onto the imidazole ring directly.
Reaction Scheme and Mechanism:
Caption: Vilsmeier-Haack formylation of 1-methylimidazole.
Mechanistic Insights:
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[7][10]
-
Electrophilic Aromatic Substitution: The electron-rich 1-methylimidazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position, which is activated by the N1-methyl group.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Why this method is effective: The Vilsmeier-Haack reaction is a robust and widely applicable method for formylating a variety of aromatic and heterocyclic systems. Its reliability and the commercial availability of the reagents make it an attractive choice for the synthesis of this compound.
Chemical Reactivity: The Aldehyde as a Synthetic Handle
The synthetic utility of this compound lies in the reactivity of its aldehyde group, which can be readily transformed into a wide range of other functional groups.
Key Transformations:
-
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) to form the corresponding amines. This reaction is a cornerstone of medicinal chemistry for introducing diverse side chains.[11]
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a means to extend the carbon chain and introduce unsaturation.[12]
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form α,β-unsaturated systems.
-
Oxidation: Oxidation of the aldehyde group, for instance with potassium permanganate or Jones reagent, yields the corresponding carboxylic acid, 1-methyl-1H-imidazole-4-carboxylic acid.
-
Reduction: Reduction of the aldehyde with a reducing agent like sodium borohydride will regenerate the starting material for the oxidation route, (1-methyl-1H-imidazol-4-yl)methanol.
Caption: Key reactions of the 4-formyl group.
Applications in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its imidazole core often serves as a bioisostere for other functional groups or as a key pharmacophore that interacts with biological targets.
Case Study: Janus Kinase 2 (Jak2) Inhibitors
A significant application of 1-methyl-1H-imidazole derivatives is in the development of potent and selective Janus kinase 2 (Jak2) inhibitors.[3] The Jak/STAT signaling pathway is a critical regulator of cell growth and differentiation, and its dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases.
In a notable study, a series of 1-methyl-1H-imidazole derivatives were designed and synthesized as Jak2 inhibitors.[3] The 1-methyl-1H-imidazole core was utilized as a key C-ring fragment, demonstrating the importance of this scaffold in achieving high potency and selectivity.
Biological Activity of a Lead Compound (Compound 19a from Su et al.):
| Assay | IC₅₀ (nM) |
| Jak2 Enzyme Assay | 1 |
| Jak3 Enzyme Assay | 1 |
| KDR Enzyme Assay | >1000 |
| SET-2 (Jak2 V617F) Cellular Assay | 160 |
| UKE-1 Xenograft Model | Significant tumor growth inhibition |
Data extracted from Su et al., J. Med. Chem. 2014, 57, 1, 144–158.[3]
The high potency and selectivity of these compounds underscore the value of the 1-methyl-1H-imidazole scaffold in kinase inhibitor design. The synthetic route to these inhibitors often involves the elaboration of the 4-position of the imidazole ring, for which this compound is an ideal starting point.
Caption: Synthetic pathway from the aldehyde to a Jak2 inhibitor.
Conclusion
This compound is a high-value building block for chemical synthesis and drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven biological significance of its derivatives make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical considerations. By leveraging the information presented here, researchers can confidently incorporate this versatile intermediate into their synthetic strategies to accelerate the discovery and development of novel therapeutics.
References
- Hassan, L. A., Omondi, B., & Nyamori, V. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure.
- Name-Reaction.com. (2025). Vilsmeier-Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144–158. [Link]
- PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde.
- da Silva, A. D., et al. (n.d.). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi.
- Bychkova, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
- Zenodo. (n.d.). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- Orhan, E., et al. (2019).
- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.).
- Al-Ostath, A., et al. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
- Google P
- Hendi, R. (2022). Synthesis and study of biological activities of compounds derived from new imidazole derivative.
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- PubChem. (n.d.). This compound.
- LookChem. (n.d.). Cas 3034-50-2,1H-Imidazole-4-carbaldehyde.
- Mg2+-Imidazole-Catalyzed Self-Condensation of Malonyl Thioesters: Getting Tuned for Biomimetic Polyketide Synthesis?. (n.d.). PMC.
- Sharma, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.
- ResearchGate. (n.d.).
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103086978A - 1-methylimidazole preparation method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. (1H-IMIDAZOL-4-YL)METHANAMINE CAS#: 13400-46-9 [amp.chemicalbook.com]
- 9. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of 1-Methyl-1H-imidazole-4-carbaldehyde for Advanced Research Applications
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 17289-26-8), a key heterocyclic building block in pharmaceutical synthesis and drug development. The causality behind each recommendation is explained to ensure a deep understanding of the risks and mitigation strategies, fostering a self-validating system of laboratory safety.
Compound Profile and Significance
This compound is a substituted imidazole derivative. The imidazole ring is a fundamental scaffold in numerous biologically active molecules, making this compound a valuable intermediate for medicinal chemists. Its aldehyde functional group provides a reactive handle for a wide array of synthetic transformations, enabling the construction of more complex molecular architectures. However, this reactivity also necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a research environment.
Hazard Identification and GHS Classification
A complete understanding of the compound's hazards is the foundation of safe handling. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks involve irritation and acute toxicity.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |
Expert Analysis of Hazards:
-
Irritation Potential: The most immediate and common risks are irritation to the skin, eyes, and respiratory system.[1][2] The aldehyde group and the imidazole ring system can interact with biological macromolecules, leading to an inflammatory response upon contact. This is why strict adherence to personal protective equipment (PPE) protocols is non-negotiable.
-
Acute Toxicity: The "Harmful" classification (Category 4) indicates that significant adverse health effects can occur following ingestion, skin contact, or inhalation.[1] While not acutely lethal in small incidental exposures, systemic effects are possible, underscoring the need for robust containment measures like fume hoods. The toxicological properties have not been fully investigated, which necessitates treating the compound with a higher degree of caution.[3]
Physicochemical Properties
Understanding the physical state and properties of a chemical is crucial for predicting its behavior during handling and in the event of a spill.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | PubChem[1] |
| Molecular Weight | 110.11 g/mol | PubChem[1] |
| Appearance | Beige solid | Sigma-Aldrich |
| CAS Number | 17289-26-8 | Fisher Scientific[3] |
| Storage Temperature | Room temperature | Sigma-Aldrich |
Exposure Control and Personal Protection: A Self-Validating System
The following protocols are designed to create a closed system of handling that minimizes exposure at every step. The causality for each control is provided to reinforce its importance.
Engineering Controls
-
Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[2][4] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2] If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Handle with impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[2] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Lab Coat: A full-sleeved lab coat must be worn at all times.
-
Causality: The compound is a skin irritant and is harmful upon dermal contact.[1] A physical barrier is essential to prevent both local irritation and systemic absorption.
-
-
Respiratory Protection: For most lab-scale operations within a fume hood, additional respiratory protection is not required. However, if engineering controls are not sufficient or during large-scale transfers or spill clean-up, a NIOSH/MSHA-approved respirator with appropriate particulate filters (e.g., P95 or P100) must be used.[2]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6]
-
Remove and wash contaminated clothing before reuse.[3]
Standard Operating Procedures: Handling and Storage
Detailed Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly and the fume hood is operational.
-
Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent dust dispersion.
-
Transfer: Use spatulas or powder funnels for solid transfers. Avoid scooping actions that could generate dust. If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Reaction Setup: Keep all reaction vessels containing the compound within the fume hood.
-
Post-Handling: Decontaminate all surfaces, glassware, and equipment after use. Dispose of contaminated consumables (e.g., weigh boats, gloves) in a designated, sealed waste container.[2]
Storage Requirements
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Atmosphere: For long-term stability, storing under an inert gas atmosphere is recommended.[2]
-
Incompatibilities: Store away from strong oxidizing agents, bases, and amines.[3]
-
Causality: Aldehydes can be oxidized to carboxylic acids. The imidazole ring has basic nitrogen atoms that will react with strong acids. Amines can react with the aldehyde group. These reactions can lead to degradation of the material and potentially create hazardous situations.
-
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
-
General Advice: If symptoms persist, call a physician. Show the Safety Data Sheet to the doctor in attendance.[2][3]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3][4]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][4]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Accidental Release and Fire-Fighting
-
Accidental Release:
-
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx) may be formed.[3]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
-
Visualized Workflows and Decision Trees
To further enhance comprehension and adherence to protocols, the following diagrams illustrate key processes.
Standard Handling Workflow
Caption: Standard laboratory workflow for handling solid this compound.
Emergency Exposure Response
Caption: Decision tree for first aid response to accidental exposure.
References
- SAFETY DATA SHEET - this compound. Fisher Scientific. URL: https://www.fishersci.com/sdsitems.action?partNumber=CC03604CB&productDescription=this compound%2C+97%25+1GR&vendorId=VN00033897&countryCode=US&language=en
- SAFETY DATA SHEET - this compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sigma/56750
- SAFETY DATA SHEET - this compound (2023-09-05). Fisher Scientific. URL: https://www.fishersci.com/msds?productName=CC03604CB
- MSDS of 1H-imidazole-4-carbaldehyde. Capot Chemical. URL: https://www.capotchem.com/msds/3034-50-2.html
- This compound | C5H6N2O | CID 573419. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/573419
- This compound | 17289-26-8. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/ac7372907649
- This compound 97% | CAS 17289-26-8. Advanced ChemBlocks Inc. URL: https://www.achemblock.com/products/cd-06-001.html
- SAFETY DATA SHEET - Imidazole. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/56750
- 1H-Imidazole-4-carbaldehyde (cas 3034-50-2) SDS/MSDS download. Guidechem. URL: https://www.guidechem.com/msds/3034-50-2.html
- This compound SDS. Acros Organics BVBA. URL: https://www.sdsmanager.com/sds/1/76470-1-Methyl-1H-imidazole-4-carbaldehyde-Acros-Organics-BVBA
- SAFETY DATA SHEET - 4-Methyl-1H-imidazole-5-carbaldehyde. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC433830010
Sources
An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-imidazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is paramount for its successful application. This guide provides a detailed exploration of the solubility of 1-Methyl-1H-imidazole-4-carbaldehyde, a key building block in medicinal chemistry and materials science. We will delve into its physicochemical properties, theoretical solubility considerations, and provide robust experimental protocols for accurate solubility determination.
Introduction to this compound
This compound is a heterocyclic aldehyde with the molecular formula C₅H₆N₂O.[1] Its structure, featuring a methylated imidazole ring and a formyl group, imparts a unique combination of polarity and reactivity, making it a versatile intermediate in the synthesis of various target molecules. The imidazole moiety is a common feature in many biologically active compounds, and the aldehyde group provides a reactive handle for a wide range of chemical transformations. A thorough understanding of its solubility in different solvent systems is crucial for optimizing reaction conditions, purification processes, and formulation development.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is governed by its physicochemical properties. For this compound, the following computed properties are available:
| Property | Value | Source |
| Molecular Weight | 110.11 g/mol | [1] |
| XLogP3-AA (LogP) | -0.2 | [1] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Physical Form | Beige solid |
The negative LogP value of -0.2 suggests that this compound is likely to have a degree of solubility in water.[1] The presence of the nitrogen atoms in the imidazole ring and the oxygen atom in the aldehyde group allows for hydrogen bonding with protic solvents like water and alcohols. The parent compound, 1H-Imidazole-4-carbaldehyde, is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2][3] A related compound, 4-Methyl-1H-imidazole-2-carbaldehyde, is described as being soluble in water and organic solvents.[4] Based on these data points, we can predict that this compound will exhibit solubility in a range of polar solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
To obtain precise solubility data, experimental determination is essential. The following section outlines a detailed protocol for assessing the solubility of this compound in various solvents. This protocol is based on established methods for determining the solubility of organic compounds.[5][6][7]
Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, 5% HCl, 5% NaOH)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents.
Workflow for Qualitative Solubility Assessment
Caption: Workflow for the qualitative assessment of solubility.
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-2 mg) of this compound into a small test tube.
-
Add a small volume (e.g., 0.1 mL) of the test solvent.
-
Vigorously shake or vortex the mixture for approximately 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.
-
If the solid has not dissolved, incrementally add more solvent (e.g., in 0.1 mL portions up to a total of 1 mL) and repeat the agitation and observation steps.
-
Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides a precise measurement of the solubility of the compound in a given solvent at a specific temperature.
Workflow for Quantitative Solubility Determination
Caption: Workflow for the quantitative determination of equilibrium solubility.
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial to create a slurry. The excess solid is crucial to ensure that the solution reaches saturation.
-
Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solids, solubility increases with increasing temperature. This relationship should be determined experimentally if the compound will be used over a range of temperatures.
-
pH: The imidazole ring has a basic nitrogen atom that can be protonated at acidic pH. The resulting salt form is likely to be more water-soluble than the neutral molecule. Conversely, in strongly basic solutions, the reactivity of the aldehyde group should be considered.
-
Co-solvents: The solubility in a primary solvent can be modified by the addition of a co-solvent. For aqueous solutions, the addition of organic co-solvents like ethanol or DMSO can increase the solubility of moderately polar compounds.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While predictive data suggests solubility in polar solvents, accurate quantitative data must be obtained through rigorous experimental protocols. The detailed workflows and methodologies presented here offer a robust starting point for researchers to generate reliable solubility profiles, which are critical for the successful application of this versatile compound in research and development.
References
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- PubChem. (n.d.). This compound.
- ChemBK. (2024, April 9). 1H-Imidazole-2-carboxaldehyde, 4-methyl-.
Sources
Methodological & Application
Introduction: The Versatility of a Core Heterocyclic Aldehyde
An In-Depth Guide to the Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde
This compound is a pivotal intermediate in the landscape of pharmaceutical and materials science. As a derivative of imidazole, a ubiquitous scaffold in biologically active molecules, this compound serves as a versatile building block for synthesizing a wide array of more complex structures. Its formyl group provides a reactive handle for numerous chemical transformations, making it an essential precursor in the development of novel therapeutics, including antimalarial drugs and inhibitors for androgen-dependent prostate cancer.[1]
This application note provides a detailed, field-proven protocol for the synthesis of this compound, primarily focusing on the Vilsmeier-Haack reaction. This classic formylation method is renowned for its efficiency and reliability with electron-rich aromatic and heteroaromatic substrates.[2][3] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights for troubleshooting and characterization, designed for researchers and professionals in drug development and organic synthesis.
Reaction Principle: The Vilsmeier-Haack Formylation
The synthesis of this compound from 1-methylimidazole is efficiently achieved through the Vilsmeier-Haack reaction.[4][5] This reaction involves the formylation of an activated aromatic ring using a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).[2][5]
Mechanism:
-
Formation of the Vilsmeier Reagent: The reaction commences with the activation of DMF by phosphorus oxychloride. The lone pair of electrons on the nitrogen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a chlorophosphate anion to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich 1-methylimidazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[6] This attack preferentially occurs at the C4 position, which is sterically accessible and electronically activated. This step temporarily disrupts the aromaticity of the imidazole ring.
-
Aromatization and Hydrolysis: A base (such as DMF from the reaction mixture) abstracts a proton from the C4 position, restoring the aromaticity of the ring and forming an iminium salt intermediate. In the final workup step, the addition of water hydrolyzes this iminium salt to yield the desired this compound product.[5][6]
Caption: Vilsmeier-Haack reaction workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 1-Methylimidazole | 616-47-7 | C₄H₆N₂ | 82.10 | ≥99% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ≥99.5% | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh | Sorbent Technologies |
Equipment
| Equipment | Description |
| Three-neck round-bottom flask | 500 mL, with ground glass joints |
| Magnetic stirrer and stir bar | |
| Dropping funnel | 100 mL, pressure-equalizing |
| Thermometer and adapter | Range -20 to 150 °C |
| Condenser | Allihn or Liebig |
| Nitrogen/Argon inlet | For maintaining an inert atmosphere |
| Ice bath | For temperature control |
| Heating mantle | With temperature controller |
| Separatory funnel | 1 L |
| Rotary evaporator | For solvent removal |
| Glass chromatography column | 40 mm diameter |
| Standard laboratory glassware | Beakers, Erlenmeyer flasks, graduated cylinders |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves and a face shield.
-
1-Methylimidazole: Corrosive and harmful if swallowed or in contact with skin.[7]
-
N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.
-
The initial reaction between DMF and POCl₃ is highly exothermic . Slow, controlled addition and efficient cooling are critical to prevent a runaway reaction.
-
The quenching step with water is also exothermic and releases HCl gas. Perform this step slowly in a fume hood.
Detailed Experimental Protocol
Caption: Synthesis workflow for this compound.
Step 1: Formation of the Vilsmeier Reagent
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
In the flask, place 100 mL of anhydrous DMF.
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (10.7 mL, 115 mmol, 1.1 eq) dropwise from the dropping funnel to the stirred DMF over a period of 45-60 minutes.
-
Causality: The slow, dropwise addition at low temperature is critical to control the highly exothermic reaction that forms the Vilsmeier reagent. A rapid addition can lead to a dangerous temperature spike and side product formation.
-
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent. The solution should become a pale yellow, slightly viscous liquid or slurry.
Step 2: Addition of 1-Methylimidazole
-
Dissolve 1-methylimidazole (8.21 g, 100 mmol, 1.0 eq) in 20 mL of anhydrous DMF.
-
Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Maintaining a low temperature during the addition of the substrate minimizes potential polymerization and undesired side reactions.
-
Step 3: Reaction
-
Once the addition is complete, remove the ice bath and replace it with a heating mantle.
-
Slowly heat the reaction mixture to 80 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting material spot is no longer visible.
Step 4: Quenching and Hydrolysis
-
After cooling the reaction mixture to room temperature, carefully and slowly pour it onto 300 g of crushed ice in a 1 L beaker with vigorous stirring.
-
Causality: This step quenches any unreacted Vilsmeier reagent and hydrolyzes the iminium salt intermediate to the aldehyde. This process is exothermic and releases HCl, requiring slow addition and efficient stirring.
-
Step 5: Neutralization
-
Once all the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate to the mixture until the pH reaches 8-9. Be cautious as this will cause significant CO₂ evolution (foaming).
-
Causality: The aldehyde product is often protonated in the acidic solution. Neutralization deprotonates the imidazole ring and ensures the product is in its free base form, which is extractable into an organic solvent.
-
Step 6: Extraction and Workup
-
Transfer the neutralized aqueous mixture to a 1 L separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown oil or solid.
Step 7: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (pre-adsorbed on a small amount of silica gel for best results).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a beige solid.
Characterization and Expected Results
-
Appearance: Beige or light yellow solid.
-
Yield: Typical yields for this reaction range from 65-80%.
-
Molecular Formula: C₅H₆N₂O.[8]
-
Molecular Weight: 110.11 g/mol .[8]
-
Mass Spectrometry (MS): LC-MS analysis should show a peak corresponding to [M+H]⁺ at m/z 111.1.[9]
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum (in CDCl₃) will show characteristic peaks for the aldehyde proton (~9.8 ppm), two imidazole ring protons (~7.5-7.7 ppm), and the N-methyl group protons (~3.7 ppm).
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature too low or time too short. 3. Inefficient extraction due to incorrect pH. | 1. Use anhydrous DMF and ensure all glassware is dry. 2. Ensure the reaction reaches 80 °C and monitor by TLC until completion. 3. Check the pH of the aqueous layer after neutralization; it should be >8 before extraction. |
| Dark, Tar-like Crude Product | 1. Reaction temperature was too high. 2. Vilsmeier reagent or substrate added too quickly, causing an exotherm. | 1. Maintain strict temperature control (≤ 80 °C). 2. Adhere to slow, dropwise addition rates, especially during reagent formation. |
| Difficult Purification | 1. Formation of multiple side products. 2. Product is streaking on the silica gel column. | 1. Re-evaluate temperature control during the reaction. 2. Add a small amount of triethylamine (~0.5%) to the eluent to suppress the interaction of the basic imidazole with the acidic silica gel. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Stoichiometry of reagents is incorrect. | 1. Extend the reaction time at 80 °C, monitoring by TLC. 2. Carefully measure all reagents. Ensure an excess of the Vilsmeier reagent is used. |
References
- PubChem. This compound.
- Merck Index. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- El Borai, M., et al. Synthesis of New Formyl Halo N-methylimidazole Derivatives. Croatica Chemica Acta, vol. 54, no. 2, 1981, pp. 211-216.
- Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Hrčak. Synthesis of New Formyl Halo N-methylimidazole Derivatives.
- PubChem. 1-methyl-1H-imidazole-5-carbaldehyde.
- SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, vol. 16, no. 12, 2011, pp. 10237-10258.
- Organic Chemistry Portal. Imidazole synthesis.
- Google Patents. CN103086978A - 1-methylimidazole preparation method.
- LookChem. Cas 3034-50-2,1H-Imidazole-4-carbaldehyde.
- Davood, A., et al. Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Turkish Journal of Chemistry, vol. 32, no. 3, 2008, pp. 387-393.
- ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- Wikipedia. 1-Methylimidazole.
- Organic Syntheses. Preparation of 1-Methylimidazole- N-oxide (NMI-O).
Sources
- 1. Cas 3034-50-2,1H-Imidazole-4-carbaldehyde | lookchem [lookchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction [drugfuture.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 8. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 17289-26-8 [chemicalbook.com]
Application Notes & Protocols: The Strategic Use of 1-Methyl-1H-imidazole-4-carbaldehyde in Modern Medicinal Chemistry
Executive Summary
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[1][2][3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for engaging with biological targets.[4] This guide focuses on a particularly valuable derivative: 1-Methyl-1H-imidazole-4-carbaldehyde . The strategic placement of a methyl group at the N-1 position prevents tautomerization and provides a fixed vector for substitution, while the C-4 carbaldehyde (formyl) group serves as a versatile synthetic handle. This combination makes it a cornerstone building block for constructing diverse compound libraries aimed at complex therapeutic targets, particularly in oncology and infectious diseases.[6][7] This document provides an in-depth analysis of its applications, detailed experimental protocols for its utilization, and insights into the chemical rationale behind these procedures.
Section 1: Compound Profile and Handling
This compound is a stable, crystalline solid at room temperature. Its defined structure and reactive aldehyde functionality make it an ideal starting point for multi-step synthetic campaigns.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17289-26-8 | [8][9] |
| Molecular Formula | C₅H₆N₂O | [8][9] |
| Molecular Weight | 110.12 g/mol | [8][9] |
| IUPAC Name | 1-methylimidazole-4-carbaldehyde | [8] |
| Appearance | White to light yellow solid | [6] |
| Solubility | Soluble in DMSO, methanol | [7] |
Handling and Storage: The compound is sensitive to air and light.[6] It should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and maintain purity over time. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn during handling.[9]
Section 2: Core Applications in Therapeutic Development
The utility of this compound stems from its ability to serve as a rigid scaffold onto which diverse functional groups can be appended. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Keystone in the Development of Kinase Inhibitors
Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them high-value drug targets.[10] The imidazole core is frequently employed in the design of kinase inhibitors, where it can act as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of the enzyme.
The 1-methyl-imidazole moiety has been instrumental in the discovery of potent Janus Kinase 2 (Jak2) inhibitors.[11] In this context, the imidazole core provides the primary anchor to the kinase hinge, while synthetic modifications at the C-4 position, originating from the aldehyde, explore other regions of the active site to enhance potency and selectivity. Structure-based design efforts have led to orally bioavailable Jak2 inhibitors that demonstrate significant tumor growth inhibition in preclinical xenograft models.[11]
Caption: Workflow for developing kinase inhibitors.
A Versatile Precursor for Novel Anticancer Agents
Beyond kinase inhibition, the imidazole scaffold is a key component in compounds designed to target other cancer-related mechanisms. The aldehyde group of this compound is a perfect starting point for constructing more complex heterocyclic systems, such as benzimidazoles.[12][13][14] These fused ring systems are known to function as DNA minor groove-binding ligands and can act as topoisomerase inhibitors, representing another important class of anticancer agents.[13]
The synthesis involves the condensation of the aldehyde with substituted o-phenylenediamines, a robust reaction that allows for the introduction of various functionalities to modulate DNA binding affinity and cellular activity.[13][14] This strategy has led to the identification of potent compounds with growth-inhibitory concentrations (GI₅₀) in the low micromolar to nanomolar range across numerous human cancer cell lines.[13]
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. They include explanations of the chemical principles and troubleshooting guidance to ensure successful execution.
Protocol 1: General Procedure for Reductive Amination
Reductive amination is one of the most powerful and widely used C-N bond-forming reactions in medicinal chemistry. It proceeds in two stages: the initial formation of a Schiff base (iminium ion) between the aldehyde and an amine, followed by its immediate reduction to a more stable amine by a mild reducing agent.
Caption: Conceptual overview of the reductive amination reaction.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 200 mg, 1.82 mmol).
-
Dissolve the aldehyde in anhydrous DCM (10 mL).
-
Add the desired amine (1.1 eq, 2.00 mmol). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free base.
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, especially with less reactive amines.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq, 578 mg, 2.73 mmol). Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions like the reduction of the aldehyde to an alcohol. It is also not water-sensitive, making it easier to handle than reagents like NaBH₄ or NaCNBH₃.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Troubleshooting:
-
Incomplete Reaction: If starting material remains, add an additional 0.3-0.5 eq of NaBH(OAc)₃ and allow the reaction to stir for longer. Gentle heating (35-40 °C) can also be applied.
-
Alcohol Byproduct Formation: This indicates the aldehyde was reduced. This is more common with highly reactive reducing agents. Ensure you are using NaBH(OAc)₃ and that the amine is present before its addition.
Protocol 2: Synthesis of a Benzimidazole Derivative via Condensation
This protocol describes the synthesis of a more complex heterocyclic system by reacting the imidazole aldehyde with an ortho-phenylenediamine, a key step in creating DNA-binding agents.[13][14]
Materials:
-
This compound (1.0 eq)
-
Substituted 1,2-phenylenediamine (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (0.5 eq)
-
Ethanol (EtOH) and Water
Procedure:
-
In a round-bottom flask, suspend this compound (e.g., 110 mg, 1.0 mmol) and the 1,2-phenylenediamine derivative (1.0 eq, 1.0 mmol) in ethanol (e.g., 5 mL).
-
In a separate vial, dissolve sodium metabisulfite (0.5 eq, 95 mg, 0.5 mmol) in a small amount of water (e.g., 0.5 mL).
-
Add the aqueous Na₂S₂O₅ solution to the suspension of reactants. Scientist's Note: Na₂S₂O₅ serves as a mild oxidizing agent in this context, facilitating the cyclization and aromatization to the final benzimidazole product after initial Schiff base formation.[14]
-
Attach a condenser and heat the reaction mixture to reflux (approx. 80-85 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature. A precipitate may form.
-
If a solid has formed, collect it by vacuum filtration, wash with cold ethanol, and then water to remove any inorganic salts.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with a suitable organic solvent like ethyl acetate (3 x 20 mL).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting:
-
Low Yield: Ensure the 1,2-phenylenediamine is of high purity, as these compounds can be prone to oxidation. Running the reaction under an inert atmosphere can sometimes improve yields.
-
Complex Mixture of Products: Side reactions can occur if the reaction is overheated or run for too long. Optimize the reaction time and temperature.
Section 4: Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood. The reagents used in these protocols, particularly organic solvents and reducing agents, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use. Anaphylactic or severe allergic reactions to chemical reagents, while rare, are possible. Laboratory personnel should be aware of the location of emergency equipment and be familiar with institutional protocols for handling chemical exposures and medical emergencies.[15][16][17]
Section 5: Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its stable, yet reactive, nature provides a reliable platform for the synthesis of diverse and complex small molecules. From targeting the ATP-binding sites of kinases to forming the backbone of DNA-interactive agents, its applications are central to the discovery of new therapeutics. The protocols detailed herein provide a validated starting point for researchers to leverage the power of this versatile building block in their own drug discovery programs.
Section 6: References
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at:
-
ChemicalBook. (2023). 1H-Imidazole-4-carbaldehyde: properties, applications and safety. Available at:
-
Review of pharmacological effects of imidazole derivatives. (2022). ResearchGate. Available at:
-
Protheragen. 1H-Imidazole-4-carbaldehyde. Available at:
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at:
-
Guidechem. 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki. Available at:
-
Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry. Available at:
-
PubChem. This compound. Available at:
-
Advanced ChemBlocks. This compound 97%. Available at:
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at:
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at:
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). IntechOpen. Available at:
-
Saudi MoH Protocol for Adult and Pediatric Management of Anaphylaxis. (2020). Saudi Ministry of Health. Available at:
-
Steinberg, P. (2017). Anaphylaxis: 36 practical pointers for reducing the risk of reaction. Consultant. Available at:
-
Michigan GENERAL TREATMENT PROTOCOLS ANAPHYLAXIS/ALLERGIC REACTION. (2023). EUPMCA. Available at:
-
de la Cruz, C. P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at:
-
de Fatima, A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at:
-
Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals. Available at:
-
Singh, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic Chemistry. Available at:
Sources
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. jchemrev.com [jchemrev.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 17289-26-8 | AChemBlock [achemblock.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. moh.gov.sa [moh.gov.sa]
- 16. Anaphylaxis: 36 Practical Pointers for Reducing the Risk of Reaction | Consultant360 [consultant360.com]
- 17. eupmca.com [eupmca.com]
Application Note: Preparation of 1-Methyl-1H-imidazole-4-carbaldehyde Derivatives
Abstract
This comprehensive guide details the synthesis, characterization, and derivatization of 1-Methyl-1H-imidazole-4-carbaldehyde, a pivotal building block in medicinal chemistry and materials science. The imidazole scaffold is a privileged structure in drug discovery, and its 4-carbaldehyde derivative serves as a versatile intermediate for creating a diverse array of bioactive molecules.[1][2][3] This document provides an in-depth examination of the Vilsmeier-Haack reaction for the formylation of 1-methylimidazole, offering a field-proven, step-by-step protocol. Additionally, it covers purification techniques, characterization data, troubleshooting, and methods for subsequent derivatization of the aldehyde group. This note is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-documented methodology.
Introduction: Significance of Imidazole-4-carbaldehydes
The imidazole ring is a fundamental heterocyclic motif present in numerous biologically significant molecules, including the amino acid histidine and the neurotransmitter histamine.[3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a highly sought-after component in pharmaceutical design.[3] Imidazole derivatives have demonstrated a wide spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[3][4][5]
This compound is a particularly valuable synthetic intermediate. The methyl group at the N-1 position prevents tautomerization and directs electrophilic substitution, while the aldehyde at the C-4 position provides a reactive handle for a multitude of chemical transformations. This allows for the systematic elaboration of the imidazole core to generate libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1][2][6]
Core Synthetic Strategy: The Vilsmeier-Haack Reaction
The formylation of electron-rich heterocycles is most effectively achieved through the Vilsmeier-Haack reaction.[7][8] This method is superior to other formylation techniques for imidazoles due to its mild conditions and high regioselectivity. The reaction involves the use of a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9][10][11]
Causality of Reagent Choice:
-
1-Methylimidazole: The substrate is an electron-rich heterocycle, making it susceptible to electrophilic attack. The N-methylation enhances this electron-donating character.
-
DMF (N,N-Dimethylformamide): Serves as the source of the formyl group (-CHO).
-
POCl₃ (Phosphorus Oxychloride): Acts as a powerful Lewis acid that activates the DMF by abstracting the oxygen atom, facilitating the formation of the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[9]
The Vilsmeier reagent is a relatively weak electrophile compared to those used in Friedel-Crafts acylations, which is advantageous as it prevents unwanted side reactions and is well-suited for activated aromatic systems like imidazoles.[10] The subsequent hydrolysis of the iminium ion intermediate during aqueous workup yields the final aldehyde product.[11]
Reaction Mechanism Visualization
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism
Detailed Experimental Protocols
Protocol 3.1: Synthesis of this compound
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[7][9][11]
Materials and Equipment:
-
1-Methylimidazole (Reagent Grade, ≥99%)
-
Phosphorus oxychloride (POCl₃) (Reagent Grade, ≥99%)
-
N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)
-
Dichloromethane (DCM) (Anhydrous, ≥99.8%)
-
Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions:
-
POCl₃ is highly corrosive, toxic, and reacts violently with water. This reagent must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction is exothermic and should be cooled properly.
-
Anhydrous solvents are crucial for the success of the reaction.
Step-by-Step Procedure:
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous DMF (100 mL). Cool the flask to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation: While stirring vigorously, add POCl₃ (e.g., 1.5 equivalents relative to the substrate) dropwise via the dropping funnel to the cooled DMF. Maintain the temperature below 10 °C throughout the addition. A thick, colorless precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.
-
Substrate Addition: Dissolve 1-methylimidazole (e.g., 1.0 equivalent) in anhydrous DCM (50 mL). Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching and Workup: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral to basic (pH ~8). This step is highly exothermic and may release gas; add the quenching solution very slowly at first.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: The crude product is typically a yellow to brown oil or solid. Purification is achieved by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol).
Protocol 3.2: Synthesis via Oxidation of (1-methyl-1H-imidazol-4-yl)methanol
An alternative route involves the oxidation of the corresponding alcohol. This method is useful if the alcohol precursor is more readily available.[12]
Step-by-Step Procedure:
-
Dissolve (1-methyl-1H-imidazol-4-yl)methanol (1.0 eq) in acetone (10 volumes).
-
Add activated manganese dioxide (MnO₂) (5.0 eq) portion-wise.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the solid MnO₂ through a pad of Celite and wash the filter cake thoroughly with acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield the product, which can be used directly or purified further by chromatography.[12]
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Results for this compound |
| Appearance | White to light yellow powder or crystalline solid. |
| Molecular Formula | C₅H₆N₂O[13] |
| Molecular Weight | 110.11 g/mol [13] |
| ¹H NMR (DMSO-d₆, 600 MHz) | δ 9.74 (s, 1H, -CHO), 7.99 (s, 1H, Imidazole-H), 7.94 (s, 1H, Imidazole-H). Note: Specific shifts can vary based on solvent and spectrometer. |
| ¹³C NMR (DMSO-d₆, 151 MHz) | δ 184.46 (C=O), 139.44, 134.9, 129.5 (Imidazole carbons). Note: Specific shifts can vary based on solvent and spectrometer. |
| Mass Spec (LC-MS) | m/z 111.2 ([M+H]⁺)[12] |
Derivatization of the Aldehyde
The true utility of this compound lies in its capacity for further functionalization. The aldehyde group is a gateway to numerous other functionalities.
Workflow for Derivative Synthesis
Caption: Figure 2: Synthetic Routes from the Aldehyde
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. | 1. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (N₂ or Ar). 2. Increase reaction time or temperature moderately (e.g., to 60 °C) and monitor by TLC. |
| Formation of Multiple Byproducts | 1. Reaction temperature too high. 2. Incorrect stoichiometry. | 1. Maintain careful temperature control, especially during the addition of POCl₃. 2. Ensure accurate measurement of reagents. Use of 1.5-2.0 equivalents of the Vilsmeier reagent is typical. |
| Difficult Purification | 1. Incomplete quenching leading to acidic residue. 2. Product is highly polar and water-soluble. | 1. Ensure the reaction mixture is fully neutralized or slightly basic before extraction. 2. After initial extraction with EtOAc, perform a continuous liquid-liquid extraction or extract with a more polar solvent like DCM. |
Conclusion
The preparation of this compound via the Vilsmeier-Haack reaction is a robust and scalable method for accessing a key intermediate in chemical and pharmaceutical research. This guide provides a detailed, reliable protocol grounded in established chemical principles. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce high-purity material. The subsequent derivatization pathways unlock access to a vast chemical space, enabling the development of novel compounds for a multitude of applications.
References
- ResearchGate.H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- NROChemistry.Vilsmeier-Haack Reaction.
- Chemistry Steps.Vilsmeier-Haack Reaction.
- Wikipedia.Vilsmeier–Haack reaction.
- Organic Syntheses.1H-Imidazole-2-carboxaldehyde.
- Organic Chemistry Portal.Vilsmeier-Haack Reaction.
- Royal Society of Chemistry.Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
- International Journal of Pharmaceutical Sciences and Research.REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Semantic Scholar.Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- ResearchGate.Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- PubChem.this compound.
- DergiPark.Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- Semantic Scholar.Figure 3 from NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives.
- ResearchGate.One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
- SIELC Technologies.Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- Organic Chemistry Portal.Imidazole synthesis.
- TSI Journals.Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
- PubMed Central (PMC).Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
Sources
- 1. [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. This compound | 17289-26-8 [chemicalbook.com]
- 13. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 1-Methyl-1H-imidazole-4-carbaldehyde in the Genesis of Novel Antifungal Agents
Introduction: The Imperative for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The imidazole scaffold is a cornerstone in the architecture of numerous clinically significant antifungal drugs, including ketoconazole and miconazole.[1][2][3] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell growth arrest and death.[1][2] 1-Methyl-1H-imidazole-4-carbaldehyde is a versatile and highly reactive building block, poised for the synthesis of a new generation of imidazole-based antifungal agents. Its aldehyde functionality offers a reactive handle for the construction of diverse molecular frameworks, enabling the exploration of new chemical space in the quest for more potent and selective antifungal therapies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of promising antifungal candidates.
Core Synthetic Strategies and Mechanistic Rationale
The aldehyde group of this compound is the focal point for a variety of synthetic transformations. Two particularly fruitful avenues for generating compounds with significant antifungal potential are the formation of Schiff bases and related derivatives, and the Claisen-Schmidt condensation to yield chalcones. These approaches are not only efficient but also allow for a high degree of structural diversification, which is crucial for structure-activity relationship (SAR) studies.
Synthesis of Imidazole-Containing Schiff Bases and Thiosemicarbazones
The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a robust and straightforward reaction. When the amine is a thiosemicarbazide, the resulting thiosemicarbazone often exhibits a broad spectrum of biological activities, including antifungal properties. The rationale behind this strategy lies in the introduction of the toxophoric N=C-S moiety, which can chelate with metal ions essential for fungal enzyme function, and the planar nature of the resulting molecule, which can facilitate intercalation with biological macromolecules.
Protocol 1: Synthesis of this compound thiosemicarbazone
This protocol is adapted from the general synthesis of 4-imidazolecarboxaldehyde thiosemicarbazone.[4]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.10 g (0.01 mol) of this compound in 20 mL of an ethanol:water (60:40, v/v) mixture.
-
To this solution, add 0.91 g (0.01 mol) of thiosemicarbazide.
-
Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer hotplate.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring for 7 hours.
-
After the reflux period, turn off the heat and allow the solution to cool to room temperature.
-
Allow the solvent to evaporate slowly at room temperature. Pale yellow crystals will form over several days.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound thiosemicarbazone.
Expected Yield and Characterization:
-
Yield: Typically in the range of 70-80%.
-
Appearance: Pale yellow crystalline solid.
-
Characterization: The structure should be confirmed by FT-IR, 1H NMR, and 13C NMR spectroscopy.
Synthesis of Imidazole-Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with diverse pharmacological activities, including potent antifungal effects.[5][6][7] The Claisen-Schmidt condensation of this compound with a substituted acetophenone provides a direct route to imidazole-chalcone hybrids. This molecular architecture is particularly interesting as it combines the ergosterol biosynthesis-inhibiting imidazole moiety with the cell wall-disrupting potential of the chalcone scaffold.[8]
Protocol 2: General Procedure for the Synthesis of Imidazole-Chalcone Derivatives
This protocol is based on the synthesis of chalcones from 4-(1H-Imidazol-1-yl)benzaldehyde.[5][9]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-methylacetophenone)
-
Methanol
-
Aqueous Sodium Hydroxide (15 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (2.50 mmol), the desired substituted acetophenone (2.50 mmol), and 7.5 mL of methanol.
-
Stir the mixture at room temperature to achieve a homogeneous solution.
-
To this stirring solution, add 0.25 mL of 15 M aqueous sodium hydroxide.
-
Continue stirring the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate is expected to form during this time.
-
After 2 hours, collect the crude product by vacuum filtration.
-
Recrystallize the crude product from hot methanol to obtain the purified imidazole-chalcone derivative.
Expected Yield and Characterization:
-
Yield: Generally good, often in the range of 70-85%.
-
Appearance: Typically a yellow or off-white solid.
-
Characterization: The structure of the synthesized chalcone should be confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Antifungal Activity and Data Presentation
The synthesized compounds should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal strains, such as Candida albicans, Aspergillus niger, and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antifungal potency.
| Compound Class | Representative Structure | Target Fungi | MIC (µg/mL) | Reference |
| Thiosemicarbazones | 1-Aryl-imidazole-5-carbaldehyde thiosemicarbazones | Candida species | Moderate Activity | [10] |
| Chalcones | 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substitutedphenyl)prop-2-en-1-one | Candida species | 0.78 - 3.125 | [8] |
| Chalcones | Imidazole-bearing chalcones | Aspergillus fumigatus, Aspergillus niger, Candida albicans | Moderately Effective | [5] |
Note: The MIC values presented are for structurally related compounds and serve as a benchmark for the expected activity of derivatives synthesized from this compound.
Conclusion and Future Perspectives
This compound is a valuable and readily accessible starting material for the synthesis of novel antifungal agents. The synthetic protocols detailed in this application note, focusing on the formation of thiosemicarbazones and chalcones, provide a robust framework for the generation of compound libraries for antifungal screening. The inherent biological activity of the imidazole nucleus, combined with the diverse functionalities that can be introduced through these synthetic routes, offers a promising strategy for the development of the next generation of antifungal drugs. Further optimization of the synthesized lead compounds, guided by comprehensive SAR studies and in vivo efficacy models, will be crucial in translating these chemical entities into clinically effective therapies.
References
- Bailey, N., Morimoto, P., Kae, H., & Ashburn, B. O. (n.d.). Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Native Science Report.
- Osmaniye, D., Levent, S., Sağlık, B. N., & Özkay, Y. (2018). Synthesis and Anticandidal Activity of New Imidazole-Chalcones. Molecules, 23(10), 2549.
- Borges, F., et al. (2015). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules, 20(11), 19896-19913.
- Patel, K., et al. (2015). Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 118-122.
- Li, Y., et al. (2024). Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole. Helvetica Chimica Acta, e202300188.
- Moghadasi, Z., & Imani, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3(3), 197-210.
- Khare, A., et al. (2025). Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. International Journal of Environmental Sciences, 11(17s), 1123-1132.
- Özkay, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Proceedings, 1(8), 735.
- Yan, K., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 7(4), 3185-3204.
- Li, X. R., et al. (2023). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. European Journal of Medicinal Chemistry, 258, 115598.
- Kavitha, S., et al. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Journal of the Serbian Chemical Society, 79(1), 25-36.
- Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218.
- Jagadish, S., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANTI-FUNGAL ACTIVITY OF SOME NOVEL THIOSEMICARBAZIDES. International Journal of Research in Pharmacy and Chemistry, 4(4), 856-861.
- Chhabria, M. T., et al. (2013). Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Medicinal Chemistry Research, 23(5), 2441-2451.
- Wu, Z., et al. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 17(12), 14205-14218.
- Bailey, N. J., & Ashburn, B. O. (2022). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2022(3), M1453.
- Ibrahim, A. S., & Hussein, M. B. (2019). Synthesis, characterization, and antimicrobial activity of 4-imidazolecarboxaldehyde thiosemicarbazone and its Pt(II). European Journal of Chemistry, 10(2), 141-146.
- Piskunova, I. P., et al. (2017). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Pharmaceutical Chemistry Journal, 51(1), 24-27.
- Singh, S., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(6).
- Patel, H., et al. (2012). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica, 4(1), 324-330.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. eurjchem.com [eurjchem.com]
- 5. nativesciencereport.org [nativesciencereport.org]
- 6. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticandidal Activity of New Imidazole-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-1H-imidazole-4-carbaldehyde in Materials Science
Introduction: The Versatility of a Functionalized Imidazole
1-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring a reactive aldehyde group and a methylated imidazole core.[1][2] This unique combination of functionalities makes it a highly valuable building block in the synthesis of advanced materials. The imidazole ring itself is a prevalent scaffold in biologically significant molecules and offers diverse weak interaction capabilities, which is advantageous for creating materials that can interact with biological systems or act as catalysts.[3][4] The presence of the aldehyde group provides a reactive handle for a variety of chemical transformations, including Schiff base condensation and other nucleophilic additions, allowing for its covalent integration into larger macromolecular structures. These inherent properties position this compound as a molecule of significant interest for researchers in materials science, particularly in the development of functional polymers, metal-organic frameworks, and corrosion inhibitors.
This document serves as a detailed guide for researchers, scientists, and professionals in drug development, outlining key applications and providing experimentally grounded protocols for the use of this compound in materials science.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | Beige solid | [2] |
| Purity | Typically ≥95% | [2][5] |
| Storage Temperature | Room temperature | [2] |
Application I: Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)
The aldehyde functionality of this compound is particularly well-suited for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs). PSM is a powerful technique for introducing new functional groups into a pre-synthesized MOF structure, thereby tailoring its properties for specific applications without altering the underlying framework topology.[6][7][8] A common and effective strategy involves the reaction of an aldehyde with an amine-functionalized MOF to form a stable imine linkage (Schiff base).
Conceptual Framework
The protocol below describes the modification of an amine-containing MOF, such as IRMOF-3 (Zn₄O(BDC-NH₂)₃), with this compound. The primary amino groups on the terephthalate linker of IRMOF-3 will react with the aldehyde group of the imidazole derivative to introduce the methyl-imidazole moiety into the MOF's pores. This modification can enhance the MOF's properties, such as its selectivity for CO₂ capture, catalytic activity, or sensing capabilities.
Caption: Workflow for Post-Synthetic Modification of an Amine-Functionalized MOF.
Protocol: Imine Functionalization of an Amine-Containing MOF
Materials:
-
Amine-functionalized MOF (e.g., IRMOF-3, ZIF-90)
-
This compound
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Methanol, Chloroform
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
MOF Activation:
-
Place the as-synthesized amine-functionalized MOF (e.g., 100 mg) in a clean, dry Schlenk flask.
-
Perform solvent exchange by soaking the MOF in fresh anhydrous DMF (10 mL) for 24 hours, replacing the DMF every 8 hours.
-
Activate the MOF by heating under a dynamic vacuum at a temperature appropriate for the specific MOF (e.g., 120-150 °C for IRMOF-3) for 12 hours to remove residual solvent from the pores.
-
-
Modification Reaction:
-
Under an inert atmosphere, add a solution of this compound (e.g., 5 molar equivalents relative to the amine groups in the MOF) dissolved in anhydrous DMF (15 mL) to the activated MOF.
-
Seal the flask and heat the mixture at 60-80 °C with gentle stirring for 48-72 hours. The causality for heating is to provide sufficient energy to overcome the activation barrier for imine formation.
-
-
Purification:
-
After cooling to room temperature, decant the supernatant.
-
Wash the modified MOF with fresh anhydrous DMF (3 x 15 mL) to remove unreacted aldehyde and any by-products.
-
To prepare for characterization, perform a solvent exchange with a more volatile solvent like chloroform or methanol (3 x 15 mL).
-
Dry the final product under a dynamic vacuum at a moderate temperature (e.g., 60 °C) for 12 hours.
-
Self-Validating System & Characterization:
-
FTIR Spectroscopy: Compare the spectra of the pristine and modified MOF. The successful formation of an imine bond will be indicated by the appearance of a new stretching vibration band around 1620-1650 cm⁻¹ (C=N) and a decrease in the intensity of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).
-
¹H NMR Spectroscopy: Digest a small sample of the modified MOF in a suitable deuterated acid (e.g., D₂SO₄/DMSO-d₆). The presence of signals corresponding to the methyl and imidazole protons, in addition to the linker protons, will confirm the incorporation of the functional group.
-
Thermogravimetric Analysis (TGA): Compare the thermal stability of the modified MOF to the pristine MOF. The incorporation of the bulkier functional group may alter the decomposition profile.
-
Powder X-ray Diffraction (PXRD): The retention of the MOF's crystalline structure after modification can be confirmed by comparing the PXRD patterns before and after the reaction. Significant changes may indicate framework degradation.
Application II: Functionalization of Polymers via Post-Polymerization Modification
The covalent attachment of this compound to a polymer backbone is an effective method for producing functional materials with tailored properties. A particularly elegant approach is the post-polymerization modification of a reactive polymer scaffold. Poly(acryloyl hydrazide) is an excellent candidate for this purpose, as its hydrazide side chains can readily react with aldehydes to form stable hydrazone linkages.[9]
Conceptual Framework
This protocol details the reaction of a pre-synthesized poly(acryloyl hydrazide) polymer with this compound. The reaction results in a new polymer decorated with methyl-imidazole moieties. Such functionalized polymers could find applications as metal-chelating agents, antimicrobial surfaces, or as platforms for further chemical elaboration.
Caption: Synthesis and Functionalization of Poly(acryloyl hydrazide).
Protocol: Hydrazone Formation with Poly(acryloyl hydrazide)
Materials:
-
Poly(acryloyl hydrazide) (synthesized via standard polymerization techniques)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Deuterated DMSO (DMSO-d₆) for NMR monitoring
-
Acetic acid (or other suitable acid catalyst)
-
Dialysis tubing (appropriate molecular weight cut-off) or non-solvent for precipitation (e.g., diethyl ether)
Procedure:
-
Polymer Dissolution:
-
Dissolve a known amount of poly(acryloyl hydrazide) (e.g., 100 mg) in DMSO (or a mixture of DMSO and an acidic aqueous buffer, e.g., 95:5 DMSO:acetate buffer) to achieve a desired concentration (e.g., 10-20 mg/mL).
-
-
Reaction with Aldehyde:
-
To the polymer solution, add a solution of this compound (typically 1.0 to 1.5 molar equivalents relative to the hydrazide repeating units) in a minimal amount of DMSO.
-
Add a catalytic amount of acetic acid (e.g., 5% v/v) to promote the reaction. The acid catalyzes the dehydration step in hydrazone formation.
-
Allow the reaction to proceed at room temperature with stirring for 24-48 hours.
-
-
Monitoring the Reaction:
-
The reaction progress can be conveniently monitored by ¹H NMR spectroscopy.[9] Periodically take an aliquot from the reaction mixture.
-
In the ¹H NMR spectrum, observe the disappearance of the aldehyde proton signal (around 9.5-10 ppm) from this compound and the appearance of a new imine proton signal of the hydrazone (typically downfield, around 8-9 ppm).
-
-
Purification:
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of deionized water for 48 hours (changing the water periodically) to remove unreacted aldehyde, catalyst, and DMSO. Subsequently, lyophilize the purified polymer solution to obtain a solid product.
-
Precipitation: Alternatively, precipitate the functionalized polymer by adding the reaction mixture dropwise into a vigorously stirred non-solvent such as diethyl ether. Collect the precipitate by filtration, wash with the non-solvent, and dry under vacuum.
-
Self-Validating System & Characterization:
-
¹H NMR Spectroscopy: The final purified polymer should be analyzed by ¹H NMR in a suitable deuterated solvent (e.g., DMSO-d₆). The ratio of the integration of the imidazole protons to the polymer backbone protons can be used to estimate the degree of functionalization.
-
FTIR Spectroscopy: The formation of the hydrazone will be confirmed by the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O stretch.
-
Gel Permeation Chromatography (GPC): GPC analysis can be used to confirm that no significant chain degradation or cross-linking has occurred during the modification process.
Application III: Corrosion Inhibition
Imidazole derivatives are well-known for their efficacy as corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments.[3][10][11][12][13] Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. The adsorption occurs through the heteroatoms (nitrogen), the π-electrons of the imidazole ring, and any polar functional groups. The presence of both the imidazole core and the aldehyde group in this compound suggests its potential as an effective corrosion inhibitor.
Conceptual Framework
The following protocol outlines a standard procedure for evaluating the corrosion inhibition performance of this compound for mild steel in a 1.0 M HCl solution. The evaluation is based on weight loss measurements and electrochemical techniques, which provide quantitative data on the inhibition efficiency. A study on a structural isomer, 5-methyl-2H-imidazol-4-carboxaldehyde, has demonstrated the utility of these methods for this class of compounds.[10]
Caption: Workflow for Corrosion Inhibition Evaluation.
Protocol: Evaluation of Corrosion Inhibition Efficiency
Materials:
-
Mild steel coupons of known composition and surface area
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone, Ethanol
-
Silicon carbide abrasive papers (various grits)
-
Standard three-electrode electrochemical cell
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
Procedure:
-
Coupon Preparation:
-
Mechanically polish mild steel coupons with successively finer grades of abrasive paper, rinse with deionized water, degrease with acetone, rinse with ethanol, and dry in a stream of warm air.
-
Store the prepared coupons in a desiccator before use.
-
-
Test Solution Preparation:
-
Prepare a 1.0 M HCl solution using distilled water.
-
Prepare a series of test solutions by adding different concentrations of this compound to the 1.0 M HCl solution (e.g., 50, 100, 200, 500 ppm). A blank solution (1.0 M HCl without inhibitor) must also be prepared.
-
-
Weight Loss Measurements:
-
Weigh the prepared steel coupons accurately (W_initial).
-
Immerse the coupons in the blank and inhibitor-containing solutions for a fixed period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
After immersion, remove the coupons, rinse with water, scrub gently to remove corrosion products, rinse again with acetone, and dry thoroughly.
-
Weigh the coupons again (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%) using the following formulas:
-
IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] * 100
-
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with a prepared mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz). The diameter of the semicircular Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger diameter indicates better inhibition.
-
Potentiodynamic Polarization: Scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s). Extrapolate the Tafel plots to determine the corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency from the polarization data:
-
IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100
-
-
Self-Validating System & Data Interpretation:
-
Consistency: The inhibition efficiencies calculated from weight loss and electrochemical methods should show a similar trend.
-
EIS Data: The increase in Rct values with increasing inhibitor concentration validates the formation of a protective film.
-
Polarization Data: A decrease in i_corr with increasing inhibitor concentration confirms the inhibitory effect. The shift in the corrosion potential (E_corr) can provide insights into whether the inhibitor acts on the anodic, cathodic, or both reactions.
-
Surface Analysis (Optional): Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the surface of the steel coupons after immersion in the blank and inhibited solutions, providing qualitative evidence of the protective film.
References
- PubChem. This compound.
- Chemsrc. (2025, August 21). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2.
- Afribary. (2018, November 22). Corrosion Inhibition of 5-Methyl-2H-imidazol-4-carboxaldehyde and 1H-Indole-3-carboxyaldehyde on Mild Steel in 1.0 M HCl: Gravimetric Method and DFT Study.
- Journal of Materials Chemistry A. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications.
- Dalton Transactions. A proton-conductive metal–organic framework based on imidazole and sulphate ligands.
- Semantic Scholar. Postsynthetic modification of metal-organic frameworks.
- PMC. (2020, July 2). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks.
- Afribary. Corrosion Inhibition of 5-Methyl-2H-imidazol-4-carboxaldehyde and 1H-Indole-3-carboxyaldehyde on Mild Steel in 1.0 M HCl: Gravimetric Method and DFT Study.
- ResearchGate. (2025, December 28). Exploring the structure–activity relationship of imidazole-based inhibitors for enhancing the electrochemical stability of mild steel: A combined experimental and theoretical study.
- Crystal Growth & Design. New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties.
- ACS Publications. (2023, May 19). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red.
- ResearchGate. (2020, June 23). Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies.
- The Royal Society of Chemistry. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: Synthesis and post-polymerisation modification.
- New Journal of Chemistry. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties.
- ResearchGate. Imidazole-Based Metal–Organic Framework for the “On 1 –Off–On 2 ” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red.
- MDPI. Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene and Different Carboxylate Ligands.
- ResearchGate. (2020, August 20). Novel Compounds of Imidazole Derivatives as Effective Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution: Electrochemical and Spectroscopic Characterization.
- ResearchGate. (2025, August 7). Experimental and theoretical investigations into the corrosion-reduction capabilities of a novel imidazole derivative for acid pickling of carbon steel.
Sources
- 1. Post-Synthetic Modification of a Metal–Organic Framework Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Postsynthetic ionization of an imidazole-containing metal–organic framework for the cycloaddition of carbon dioxide and epoxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Postsynthetic modification of metal-organic frameworks. | Semantic Scholar [semanticscholar.org]
- 8. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. afribary.com [afribary.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 1-Methyl-1H-imidazole-4-carbaldehyde
Introduction
1-Methyl-1H-imidazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development.[1] Its imidazole scaffold is a prevalent feature in numerous biologically active molecules and natural products.[2] The precise and unambiguous characterization of this compound is paramount for ensuring the quality, reproducibility, and integrity of subsequent synthetic transformations and biological evaluations. This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound, leveraging a suite of modern analytical techniques.
These notes are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust analytical assessments.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O | PubChem[1] |
| Molecular Weight | 110.11 g/mol | PubChem[1] |
| Appearance | Yellow to Dark Yellow Solid | ChemicalBook[3] |
| Melting Point | 68-69 °C | ChemicalBook[3] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly, Sonicated) | ChemicalBook[3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[3] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring reaction progress. A stability-indicating reversed-phase HPLC method is recommended to separate the parent compound from potential impurities and degradation products.
Causality Behind Experimental Choices
A C18 stationary phase is selected for its versatility in retaining moderately polar organic compounds like N-methylated imidazole aldehydes. The mobile phase, a gradient of acidified water and an organic modifier like acetonitrile, allows for the effective elution and separation of compounds with varying polarities. The use of a weak acid, such as formic acid, in the mobile phase helps to ensure consistent ionization of the analyte, leading to sharper peaks and improved reproducibility. UV detection is suitable due to the presence of the chromophoric imidazole ring and the aldehyde functional group.
Protocol for HPLC Analysis
This protocol provides a starting point for method development and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound.
- Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm (or a wavelength determined by UV spectral analysis of the compound)[4] |
3. Data Analysis:
- The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
- Retention time should be consistent for the main peak across multiple injections.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons, the aldehyde proton, and the N-methyl protons. Based on data for similar imidazole derivatives, the following chemical shift ranges can be anticipated:
-
Aldehyde Proton (-CHO): ~9.7 ppm (singlet)
-
Imidazole Ring Protons: ~7.5-8.0 ppm (two singlets)
-
N-Methyl Protons (-CH₃): ~3.8 ppm (singlet)
These values are similar to those reported for other substituted imidazoles.[5]
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Expected Chemical Shifts: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
-
Aldehyde Carbonyl Carbon (-CHO): ~185 ppm
-
Imidazole Ring Carbons: ~125-145 ppm
-
N-Methyl Carbon (-CH₃): ~35 ppm
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: A more concentrated sample (50-100 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the spectrum similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Aldehyde) | ~1680 | Strong, sharp carbonyl stretch |
| C=N (Imidazole Ring) | ~1500-1600 | Stretching vibrations |
| C-H (Aromatic/Imidazole Ring) | ~3100-3150 | Stretching vibrations |
| C-H (Aliphatic/N-Methyl) | ~2925 | Stretching vibrations |
These assignments are based on typical infrared absorption frequencies for imidazole and aldehyde functionalities.[6]
Protocol for FTIR Analysis (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structure.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 110.11, corresponding to the molecular weight of the compound.[1]
-
Fragmentation Pattern: Electron impact (EI) ionization is expected to induce fragmentation. Common fragmentation pathways for N-methyl imidazoles involve the loss of small, stable molecules. A significant fragment at m/z 109 may be observed due to the loss of a hydrogen atom.[1] Further fragmentation of the imidazole ring can also occur.
Protocol for Mass Spectrometry Analysis (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with the LC-MS system (e.g., acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Infuse the sample directly or inject it into an LC system coupled to a mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizing the Analytical Workflow
The following diagram illustrates the comprehensive workflow for the characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. Adherence to these protocols, coupled with a sound understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable analytical data critical for advancing drug discovery and development programs.
References
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate.
- 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook.
- The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate.
- Separation of 1-Methylimidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound. (n.d.). PubChem.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- 1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook.
- 4-methyl-1H-imidazole-5-carbaldehyde. (n.d.). PubChem.
- Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate.
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate.
- Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). PMC - NIH.
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET.
- Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. (n.d.). ResearchGate.
- Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). PubMed.
- Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). CNKI.
- A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect.
Sources
HPLC purification of 1-Methyl-1H-imidazole-4-carbaldehyde
An Application Note on the Preparative HPLC Purification of 1-Methyl-1H-imidazole-4-carbaldehyde
Abstract
This application note provides a comprehensive, technically detailed guide for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, chemists, and drug development professionals requiring high-purity samples of this important heterocyclic building block. We delve into the rationale behind method development, including the selection of the stationary phase, mobile phase composition, and detection parameters, grounded in the physicochemical properties of the target molecule. A step-by-step protocol is provided, ensuring reproducibility and high recovery of the purified compound.
Introduction and Scientific Rationale
This compound is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceutical and biologically active molecules[1][2]. Its structural motif is found in compounds developed for treating a range of conditions, highlighting the need for robust methods to obtain it in high purity.
The primary challenge in the purification of this compound lies in its polarity. The presence of the imidazole ring, with its basic nitrogen atoms, and a polar aldehyde group, results in a hydrophilic molecule[3][4]. In reversed-phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity, such polar molecules often exhibit poor retention, eluting close to the solvent front with potential for peak tailing[5][6]. Peak tailing can be further exacerbated by the interaction of the basic imidazole nitrogen with acidic silanol groups present on conventional silica-based stationary phases[7].
This guide, therefore, focuses on a systematically developed reversed-phase HPLC method that addresses these challenges to achieve efficient, high-resolution purification. We will employ a buffered mobile phase to control the ionization state of the analyte, thereby ensuring consistent retention and symmetrical peak shapes.
Analyte Physicochemical Properties
A successful purification strategy is predicated on a thorough understanding of the analyte's properties. Key characteristics of this compound are summarized below.
| Property | Value | Source | Significance for HPLC Method Development |
| Molecular Formula | C₅H₆N₂O | [3][4] | Basic information for mass calculations. |
| Molecular Weight | 110.11 g/mol | [3][4] | Used for calculating concentrations and loading. |
| Polarity (LogP) | 0.23 | [4] | Low value indicates high polarity and likely weak retention on a C18 column. |
| pKa (Predicted) | 2.94 ± 0.61 | [8] | The molecule will be protonated and positively charged in acidic conditions (pH < 3). |
| Solubility | Soluble in Methanol, DMSO | [1][9][10] | Provides options for sample diluent preparation. Methanol is HPLC-compatible. |
| UV Absorbance | ~282 nm | [11][12] | The conjugated system allows for strong UV absorbance, enabling sensitive detection. |
The molecule's basicity (pKa ≈ 2.94) is a critical parameter[8]. By maintaining the mobile phase pH below this value (e.g., using 0.1% formic acid, pH ≈ 2.7), the imidazole ring will be consistently protonated. This prevents peak splitting due to mixed ionization states and masks interactions with stationary phase silanols, leading to improved peak symmetry.
HPLC Method Development and Protocol
Rationale for Method Selection
-
Chromatographic Mode: Reversed-phase HPLC is the most versatile and widely used mode in chromatography, making it the logical first choice[13]. Despite the analyte's polarity, RP-HPLC can be optimized for successful purification. A C18 stationary phase provides a strong hydrophobic interaction mechanism, and the mobile phase can be tuned to achieve adequate retention[14][15].
-
Stationary Phase: A high-purity, silica-based C18 column is selected for its broad applicability. For particularly challenging separations or significant peak tailing, a polar-endcapped C18 column can be considered to further minimize silanol interactions[16].
-
Mobile Phase: A gradient of water and acetonitrile is chosen for its excellent solvating properties and low UV cutoff. The addition of 0.1% formic acid serves two key purposes:
-
It maintains a low pH to ensure the analyte is in a single, protonated form for consistent retention.
-
It suppresses the ionization of residual silanol groups on the stationary phase, mitigating peak tailing[17].
-
-
Detection: Based on literature for structurally similar imidazole aldehydes, a detection wavelength of 282 nm is selected to provide high sensitivity[11][12]. It is recommended to perform a UV-Vis scan of the analyte to confirm its absorbance maximum.
Experimental Workflow Diagram
The overall purification process, from initial sample preparation to the final isolation of the pure compound, is outlined in the workflow below.
Caption: Workflow for the .
Detailed Preparative HPLC Protocol
Instrumentation and Materials:
-
Preparative HPLC system with gradient capability and a UV detector.
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Fraction collector.
-
Rotary evaporator.
-
HPLC grade water, acetonitrile, and formic acid.
-
Crude this compound.
-
0.45 µm syringe filters.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 0.1% (v/v) formic acid in HPLC grade water. Degas thoroughly.
-
Mobile Phase B: Prepare a solution of 0.1% (v/v) formic acid in HPLC grade acetonitrile. Degas thoroughly.
-
-
Sample Preparation:
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of Mobile Phase A or methanol to a final concentration suitable for preparative loading (e.g., 20-50 mg/mL). Ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Configuration and Equilibration:
-
Install the preparative C18 column.
-
Set the flow rate appropriate for the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).
-
Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
Chromatographic Run and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Begin the gradient elution and data acquisition.
-
Monitor the elution profile at 282 nm.
-
Collect fractions corresponding to the main peak of interest. Use narrow collection windows to maximize purity.
-
HPLC Operating Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20 mL/min |
| Detection | UV at 282 nm |
| Column Temp. | Ambient (or 30 °C for better reproducibility) |
| Injection Vol. | Dependent on concentration and column capacity |
Recommended Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Post-Purification Workup:
-
Purity Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity.
-
Pooling: Combine the fractions that meet the desired purity specification (>95%, for example).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. Note that formic acid will also be present. Further purification steps like lyophilization or a liquid-liquid extraction may be necessary depending on the final application.
-
Final Product: Dry the resulting solid/oil under high vacuum to obtain the purified this compound.
-
Conclusion
This application note details a robust and reliable preparative RP-HPLC method for the purification of this compound. By understanding the analyte's physicochemical properties, particularly its polarity and basicity, we have established a protocol that utilizes an acidified mobile phase to ensure sharp, symmetrical peaks and efficient separation. This method provides a clear pathway for researchers to obtain high-purity material essential for applications in pharmaceutical research and synthetic chemistry.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- BenchChem. (2025). Purification of Imidazole Derivatives.
- SIELC Technologies. (n.d.). Polar Compounds.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- PubChem. (n.d.). This compound.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- ChemicalBook. (2025). 1H-Imidazole-4-carbaldehyde.
- ChemicalBook. (2025). This compound.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2.
- LookChem. (n.d.). Cas 17289-26-8, this compound.
- ChemScene. (n.d.). 17289-26-8 | this compound.
- Di Pietra, A. M., Cavrini, V., Andrisano, V., & Gatti, R. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-9.
- ChemicalBook. (2023). 1H-Imidazole-4-carbaldehyde: properties, applications and safety.
- MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
- Thermo Scientific Chemicals. (n.d.). Imidazole-4-carboxaldehyde, 97% 1 g.
- ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,....
Sources
- 1. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]
- 2. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. 1H-Imidazole-4-carbaldehyde CAS#: 3034-50-2 [m.chemicalbook.com]
- 10. Imidazole-4-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the NMR Characterization of 1-Methyl-1H-imidazole-4-carbaldehyde
Abstract
This comprehensive technical guide provides a detailed framework for the structural elucidation of 1-Methyl-1H-imidazole-4-carbaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and strategic choices in experimental design. We present a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, offering a robust, self-validating methodology for unambiguous structural confirmation and characterization.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The imidazole scaffold is a prominent feature in numerous pharmaceuticals and natural products, valued for its ability to engage in various biological interactions.[1] The precise characterization of substituted imidazoles like this one is a critical step in quality control, reaction monitoring, and the rational design of new molecular entities.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of molecular structure in solution.[2] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms makes it indispensable. This guide will provide the necessary protocols and theoretical insights to confidently characterize this compound.
Molecular Structure and NMR Predictions
The structure of this compound features three distinct proton environments on the imidazole ring, a methyl group attached to a nitrogen, and an aldehyde proton. Correspondingly, there are five unique carbon environments. Understanding this structure allows us to predict the expected NMR spectra.
-
¹H NMR: We anticipate five signals: two singlets for the imidazole ring protons (H2 and H5), a singlet for the N-methyl protons, and a singlet for the aldehyde proton. The aldehyde proton will be the most downfield-shifted signal.
-
¹³C NMR: We expect five signals corresponding to the three imidazole ring carbons, the N-methyl carbon, and the aldehyde carbonyl carbon. The carbonyl carbon will be the most downfield-shifted signal.
-
2D NMR: Correlation experiments are essential to definitively link these protons and carbons, confirming the substitution pattern.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the logical workflow for the complete NMR characterization of the target molecule.
Caption: Experimental workflow for NMR characterization.
Protocol for Sample Preparation
High-quality spectra begin with proper sample preparation. The goal is a homogeneous solution free of particulate matter.[3]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent signal.[4][5] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[6]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][7] For ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) is preferable to obtain good signal-to-noise in a reasonable time.
-
Procedure: a. Weigh 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃. c. Gently agitate the vial to ensure the sample is fully dissolved. d. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7] e. Cap the NMR tube securely. The final sample height should be at least 4.5 cm.[7]
Protocol for 1D NMR Spectroscopy
3.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides the initial overview of the molecule's proton environments.
-
Objective: To determine the number of unique proton signals, their chemical shifts, integration (relative number of protons), and multiplicity (splitting patterns).
-
Typical Parameters (500 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 8 to 16 (adjust for concentration)
-
3.2.2. ¹³C{¹H} NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Objective: To identify all carbon signals, including quaternary carbons.
-
Typical Parameters (125 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled single pulse with NOE (zgpg30)
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 or higher (¹³C is much less sensitive than ¹H)
-
Protocol for 2D NMR Spectroscopy
3.3.1. ¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8]
-
Objective: To establish proton-proton connectivity. For this molecule, it will primarily confirm the absence of couplings between the isolated ring, methyl, and aldehyde protons.
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Increments (F1): 256
-
Number of Scans (ns): 2 to 4 per increment
-
3.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[9][10] This is a highly sensitive and informative experiment.
-
Objective: To definitively assign the protonated carbons in the molecule by linking the ¹H and ¹³C spectra.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.3 (phase-edited to distinguish CH/CH₃ from CH₂)
-
Spectral Width (F1, ¹³C): 0 to 160 ppm
-
Number of Increments (F1): 256
-
Number of Scans (ns): 2 to 8 per increment
-
3.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).[11][12] This is crucial for identifying the connectivity around quaternary (non-protonated) carbons.
-
Objective: To piece together the molecular skeleton by observing long-range correlations. Key expected correlations for this molecule are from the methyl protons to C2 and from the ring protons to other ring carbons and the aldehyde carbon.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F1, ¹³C): 0 to 200 ppm
-
Number of Increments (F1): 400
-
Number of Scans (ns): 4 to 16 per increment
-
Data Analysis and Interpretation
The combination of 1D and 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals.
Predicted NMR Data
The following table summarizes the predicted chemical shifts for this compound in CDCl₃. These values are estimated based on data for 1-methylimidazole and known substituent effects.[13][14][15]
| Atom Number | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| -CHO | ~9.8 (s, 1H) | ~185.0 | C4, C5 |
| C2 | - | ~138.0 | H5, N-CH₃ |
| H2 | ~7.6 (s, 1H) | - | C4, C5, N-CH₃ |
| C4 | - | ~145.0 | H2, H5, -CHO |
| C5 | - | ~125.0 | H2, -CHO |
| H5 | ~7.8 (s, 1H) | - | C2, C4, -CHO |
| N-CH₃ | ~3.8 (s, 3H) | ~34.0 | C2, C4 |
s = singlet
Step-by-Step Interpretation
-
¹H Spectrum: Identify the five singlets. The most downfield signal (~9.8 ppm) is the aldehyde proton. The two signals between 7-8 ppm are the imidazole ring protons. The signal around 3.8 ppm is the N-methyl group.
-
¹³C Spectrum: Identify the five carbon signals. The most downfield signal (~185 ppm) is the aldehyde carbonyl. The signals in the aromatic region (120-150 ppm) belong to the imidazole ring, and the most upfield signal (~34 ppm) is the N-methyl carbon.
-
HSQC Spectrum: This spectrum will show three cross-peaks, definitively connecting:
-
The H2 signal to its attached carbon (C2).
-
The H5 signal to its attached carbon (C5).
-
The N-CH₃ proton signal to its carbon.
-
-
HMBC Spectrum: This is the key to assembling the structure.
-
Trace from the aldehyde proton (H-CHO) . You should see correlations to the C4 and C5 carbons, confirming its position.
-
Trace from the N-methyl protons . You should see correlations to the C2 and C4 carbons, confirming the methyl group is on N1.
-
Trace from the ring protons (H2 and H5) . You will see multiple correlations that confirm the ring structure and the positions of the substituents. For example, H2 should correlate to C4 and C5, and H5 should correlate to C2 and C4.
-
Conclusion
By systematically applying the protocols outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization of this compound. The integration of 1D and 2D NMR techniques provides a self-validating dataset that confirms not only the presence of all functional groups but also their precise connectivity. This rigorous approach ensures high confidence in the identity and purity of this important chemical building block, which is fundamental for its successful application in research and development.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
- Chemistry For Everyone. (2025). What Is HMBC NMR?. YouTube.
- UW-Madison Chemistry. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova.
- Hassan, L. A., Omondi, B., & Nyamori, V. (2019).
- ResearchGate. (2025). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH.
- Columbia University NMR Core Facility. (n.d.). COSY.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- SpectraBase. (n.d.). 1-Methylimidazole.
- Elguero, J., et al. (1999).
- ResearchGate. (2025). H-H and 13C-H coupling constants in pyridazine.
- Martínez, J. M. L., et al. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. Journal of Organic Chemistry, 75(10), 3208-3213.
- CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Journal of Chemical Education. (2013). The Heteronuclear Single-Quantum Correlation (HSQC)
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
- Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument.
- RSC Education. (2008). The power of NMR: in two and three dimensions.
- CONICET. (2010).
- TÜBİTAK Academic Journals. (2003).
- Science.gov. (n.d.). nmr hsqc hmbc: Topics.
- ResearchGate. (2025). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525).
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. organicchemistrydata.org [organicchemistrydata.org]
Application Notes & Protocols: Condensation Reactions of 1-Methyl-1H-imidazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic aldehyde, serving as a crucial building block in medicinal chemistry and organic synthesis.[1][2] The imidazole moiety is a key component in numerous biologically active molecules, imparting favorable properties such as hydrogen bonding capabilities and metabolic stability.[3] The aldehyde functional group at the C4 position is a reactive handle for a variety of carbon-carbon bond-forming reactions, particularly condensation reactions. This guide provides an in-depth exploration of key condensation reactions involving this substrate, complete with detailed protocols, mechanistic insights, and expert commentary to ensure reproducible and high-yield outcomes.
Section 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[4] This reaction is particularly valuable for synthesizing α,β-unsaturated products, which are precursors to a wide range of pharmaceuticals and functional materials.
Mechanistic Rationale & Causality
The reaction proceeds via a nucleophilic addition of a carbanion (generated from the active methylene compound by a base) to the carbonyl group of the aldehyde, followed by a dehydration step.[4]
Choice of Base (Catalyst): The selection of the base is critical. A strong base can lead to self-condensation of the aldehyde or other side reactions.[4] Weak bases, such as primary, secondary, or tertiary amines (e.g., piperidine, pyridine, or even imidazole itself), are preferred as they are sufficient to deprotonate the active methylene compound without promoting undesirable side reactions.[4][5] Imidazole, in particular, can serve as an effective and inexpensive catalyst for this transformation.[5]
Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Detailed Protocol: Synthesis of (E)-2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylamide
This protocol details the reaction of this compound with an active methylene compound, malononitrile.
Materials & Reagents:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Silica Gel for TLC (e.g., GF-254)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.10 g, 10 mmol).
-
Dissolve the aldehyde in 30 mL of ethanol.
-
Add malononitrile (e.g., 0.70 g, 10.5 mmol) to the solution and stir until dissolved.
-
Add piperidine (e.g., 0.1 mL, 1 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water while stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of cold water (2 x 20 mL).
-
Dry the product under vacuum. For further purification, the crude product can be recrystallized from ethanol.
Data Summary:
| Reactant | Catalyst | Solvent | Time (h) | Yield (%) | Product Type |
| Malononitrile | Piperidine | Ethanol | 2-4 | >90% | (E)-2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylonitrile |
| Ethyl Cyanoacetate | Piperidine | Ethanol | 3-5 | ~85% | Ethyl (E)-2-cyano-3-(1-methyl-1H-imidazol-4-yl)acrylate |
| Diethyl Malonate | Imidazole | CH2Cl2 | 6-8 | ~80% | Diethyl 2-((1-methyl-1H-imidazol-4-yl)methylene)malonate |
Section 2: Wittig Reaction for Olefination
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6][7] It involves the reaction of a carbonyl compound with a phosphonium ylide (Wittig reagent), offering excellent control over the location of the newly formed double bond.[7]
Mechanistic Rationale & Causality
The reaction mechanism involves the nucleophilic attack of the ylide carbon on the carbonyl carbon, forming a zwitterionic intermediate called a betaine.[6] This betaine collapses to form a four-membered ring intermediate, the oxaphosphetane, which then fragments to yield the alkene and triphenylphosphine oxide.[7]
Ylide Stability and Stereochemistry: The nature of the substituent on the ylide determines its stability and the stereochemistry of the resulting alkene.
-
Non-stabilized ylides (e.g., R = alkyl) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.[8]
-
Stabilized ylides (e.g., R = ester, ketone) are less reactive and thermodynamically controlled, leading predominantly to (E)-alkenes.[8]
For this compound, using a stabilized ylide is often preferred for achieving high stereoselectivity and yields.
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig Reaction.
Detailed Protocol: Synthesis of 4-(2-ethoxy-2-oxoethyl)-1-methyl-1H-imidazole
This protocol describes the reaction of this compound with a stabilized Wittig reagent, (ethoxycarbonylmethylene)triphenylphosphorane.
Materials & Reagents:
-
This compound (1.0 eq)
-
(Ethoxycarbonylmethylene)triphenylphosphorane (1.1 eq)
-
Toluene (anhydrous)
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate
-
Hexane
Equipment:
-
Three-neck round-bottom flask with a nitrogen inlet and reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a dry three-neck flask under a nitrogen atmosphere.
-
Add (ethoxycarbonylmethylene)triphenylphosphorane (e.g., 4.2 g, 12 mmol) to the flask.
-
Add 50 mL of anhydrous toluene via syringe.
-
In a separate flask, dissolve this compound (e.g., 1.10 g, 10 mmol) in 20 mL of anhydrous toluene.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The residue will contain the product and triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure alkene.
Data Summary:
| Wittig Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Alkene Geometry |
| (Ethoxycarbonylmethylene)triphenylphosphorane | Toluene | 110 | 12-16 | ~85% | E (trans) |
| (Cyanomethylene)triphenylphosphorane | THF | 65 | 10-12 | ~90% | E (trans) |
| Methylenetriphenylphosphorane | THF | 25 | 2-4 | ~75% | N/A |
Section 3: Condensation for Heterocycle Synthesis
The aldehyde functionality of this compound is also a gateway for constructing more complex heterocyclic systems. A common strategy involves a two-step reaction: initial condensation followed by cyclization. For example, it can be converted into benzoxazoles, benzothiazoles, and benzoimidazoles.[1][9]
Rationale and Strategy
This synthetic route typically involves two key transformations:
-
Oxidation of the Aldehyde: The aldehyde is first oxidized to a carboxylic acid.
-
Condensation & Cyclization: The resulting carboxylic acid is then condensed with a dinucleophile, such as an o-aminophenol, o-aminothiophenol, or o-phenylenediamine, followed by intramolecular cyclization to form the desired benz-fused heterocycle.
Alternatively, a reductive amination followed by other transformations can be employed. The reactivity of the aldehyde group makes it a versatile precursor for a variety of imidazole derivatives.[2]
Illustrative Protocol: Two-Step Synthesis of 2-(1-methyl-1H-imidazol-4-yl)benzo[d]thiazole
Step A: Oxidation to 1-Methyl-1H-imidazole-4-carboxylic acid
-
Dissolve this compound in an appropriate solvent (e.g., aqueous tert-butanol).
-
Add an oxidizing agent (e.g., potassium permanganate or sodium chlorite) portion-wise at a controlled temperature (e.g., 0-10°C).
-
After the reaction is complete, quench the excess oxidant and work up the reaction by acidifying the mixture to precipitate the carboxylic acid.
-
Filter, wash, and dry the product.
Step B: Condensation and Cyclization
-
Activate the carboxylic acid from Step A using a coupling agent (e.g., EDC/HOBt or conversion to the acid chloride with thionyl chloride).
-
In a separate flask, dissolve 2-aminothiophenol in a suitable aprotic solvent (e.g., DMF or CH2Cl2) with a base (e.g., triethylamine).
-
Add the activated carboxylic acid to the 2-aminothiophenol solution and stir at room temperature until amide formation is complete (monitored by TLC).
-
Heat the reaction mixture (e.g., to 100-120°C) to induce intramolecular cyclization and dehydration, forming the benzothiazole ring.
-
After cooling, perform an aqueous work-up and purify the product by recrystallization or column chromatography.
This modular approach allows for the synthesis of a library of derivatives by varying the dinucleophile in the second step.
References
- Orhan E, Kose M, Alkan D, Öztürk L. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link][1][2]
- Semantic Scholar.
- Wikipedia.
- Heravi MM, Tehrani MH, Bakhtiari K, Oskooie HA. A practical Knoevenagel condensation catalysed by imidazole. Journal of Chemical Research. [Link][5]
- Wikipedia. Wittig reaction. [Link][6]
- Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link][7]
- Organic Chemistry Portal. Wittig Reaction. [Link][8]
- PubMed Central (PMC). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives | Semantic Scholar [semanticscholar.org]
The Strategic Deployment of 1-Methyl-1H-imidazole-4-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery
Introduction: The Imidazole Nucleus and the Power of MCRs
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] The efficient construction of diverse libraries of imidazole-containing compounds is therefore a cornerstone of modern drug discovery. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a powerful and atom-economical approach to this challenge.[3][4] MCRs align with the principles of green chemistry by reducing reaction times and synthetic steps, thus minimizing waste and energy consumption.[3]
This guide focuses on the versatile role of 1-Methyl-1H-imidazole-4-carbaldehyde as a key building block in several prominent MCRs. Its unique electronic and structural features make it an ideal aldehyde component for the rapid generation of complex, drug-like molecules. We will explore its application in the Ugi, Biginelli, and a novel imidazole-centric multicomponent synthesis, providing detailed mechanistic insights and robust experimental protocols for researchers in drug development and organic synthesis.
Core Concepts: Why this compound?
The utility of this compound in MCRs stems from several key properties:
-
The Imidazole Core: The inherent biological relevance of the imidazole moiety provides a strong starting point for the design of new therapeutic agents.
-
N-Methylation: The methyl group at the N-1 position prevents competing side reactions that can occur with NH-imidazoles and enhances the stability and solubility of the resulting products.
-
Aldehyde Reactivity: The carbaldehyde group at the C-4 position is a versatile electrophile, readily participating in the formation of imines and other key intermediates that drive MCRs forward.
These attributes allow for the systematic and efficient construction of libraries of novel compounds, each bearing the 1-methyl-1H-imidazole core, for subsequent biological screening.
Application I: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCRs, renowned for its ability to generate complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. The incorporation of this compound into the Ugi reaction provides a direct route to peptidomimetics and other scaffolds of significant pharmaceutical interest.
Mechanistic Rationale
The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.
-
Imine Formation: The reaction initiates with the condensation of the amine and this compound to form a Schiff base (imine).
-
Iminium Ion Activation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.
-
Nucleophilic Attack by Isocyanide: The isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.
-
Acyl Transfer: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.
-
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) to yield the stable α-acylamino carboxamide product.
Caption: Ugi Four-Component Reaction Workflow.
Experimental Protocol: Synthesis of a Model Ugi Product
This protocol describes the synthesis of a representative α-acylamino carboxamide using this compound, benzylamine, benzoic acid, and tert-butyl isocyanide.
Materials:
-
This compound (1.0 mmol, 110.11 mg)
-
Benzylamine (1.0 mmol, 107.15 mg, 0.109 mL)
-
Benzoic acid (1.0 mmol, 122.12 mg)
-
tert-Butyl isocyanide (1.0 mmol, 83.13 mg, 0.115 mL)
-
Methanol (MeOH), 5 mL
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add benzoic acid (122.12 mg, 1.0 mmol) and methanol (5 mL). Stir until the acid is fully dissolved.
-
Sequentially add this compound (110.11 mg, 1.0 mmol) and benzylamine (0.109 mL, 1.0 mmol) to the solution. Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (0.115 mL, 1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure α-acylamino carboxamide.
| Parameter | Condition/Value | Rationale |
| Solvent | Methanol | A polar protic solvent that facilitates the dissolution of reactants and intermediates. |
| Temperature | Room Temperature | The Ugi reaction is often exothermic and proceeds efficiently without heating. |
| Stoichiometry | 1:1:1:1 | Equimolar amounts of all four components are typically used for optimal yield. |
| Work-up | Aqueous NaHCO₃ wash | Removes unreacted carboxylic acid and other acidic impurities. |
Application II: The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including use as calcium channel blockers.[5] This acid-catalyzed, three-component reaction involves an aldehyde, a β-ketoester, and urea (or thiourea).
Mechanistic Rationale
The precise mechanism of the Biginelli reaction has been a subject of discussion, but a widely accepted pathway involves the following key steps:[6]
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (this compound) and urea to form an N-acyliminium ion intermediate. This is often considered the rate-determining step.
-
Nucleophilic Addition: The enol form of the β-ketoester (e.g., ethyl acetoacetate) acts as a nucleophile and adds to the iminium ion.
-
Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization via attack of the amine on the ketone carbonyl group, followed by dehydration to yield the final DHPM product.
Caption: Biginelli Reaction Mechanism.
Experimental Protocol: Microwave-Assisted Biginelli Synthesis
Microwave irradiation can significantly accelerate the Biginelli reaction, leading to higher yields in shorter reaction times.[5][7]
Materials:
-
This compound (1.0 mmol, 110.11 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.14 mg, 0.126 mL)
-
Urea (1.5 mmol, 90.09 mg)
-
Catalyst (e.g., 3-4 drops of concentrated HCl or 0.1 mmol of an ionic liquid like [Hmim][Tfa])[5]
-
Ethanol (2 mL, optional, for conventional heating)
-
Microwave vial (10 mL)
Procedure (Microwave-Assisted, Solvent-Free):
-
In a 10 mL microwave vial, combine this compound (110.11 mg, 1.0 mmol), ethyl acetoacetate (0.126 mL, 1.0 mmol), urea (90.09 mg, 1.5 mmol), and the chosen acid catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 100°C) for 2-10 minutes.[5] The optimal conditions may require some empirical optimization.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Add cold water (10 mL) to the reaction mixture. The product will often precipitate as a solid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[8]
| Parameter | Conventional Heating | Microwave Irradiation | Rationale |
| Time | 2-4 hours | 2-10 minutes | Microwave energy provides rapid and efficient heating, accelerating the reaction rate.[5] |
| Solvent | Ethanol (reflux) | Solvent-free | Eliminating the solvent makes the process greener and simplifies work-up. |
| Yield | Moderate to Good | Good to Excellent | Microwave heating often leads to improved yields by minimizing side product formation.[5] |
| Catalyst | Brønsted or Lewis Acid | Brønsted or Lewis Acid | Acid catalysis is essential for the formation of the key N-acyliminium ion intermediate.[6] |
Application III: A Novel Three-Component Synthesis of Fused Imidazole-Pyran Derivatives
Recent research has demonstrated the utility of imidazole-5-carbaldehydes in three-component reactions with malononitrile and a β-dicarbonyl compound to synthesize fused imidazole-pyran systems. These scaffolds are of interest for their potential anticancer activities. The same methodology can be applied to this compound.
Mechanistic Rationale
This reaction likely proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
-
Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between this compound and malononitrile to form a highly electrophilic dicyanovinyl intermediate.
-
Michael Addition: The enolate of the β-dicarbonyl compound (e.g., methyl acetoacetate) then acts as a Michael donor, adding to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable, highly substituted 4H-pyran ring fused to the imidazole system.
Caption: Fused Imidazole-Pyran Synthesis.
Experimental Protocol: Synthesis of a Fused Imidazole-Pyran
Materials:
-
This compound (1.0 mmol, 110.11 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Methyl acetoacetate (1.0 mmol, 116.12 mg, 0.11 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (50 mL) with reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (110.11 mg, 1.0 mmol), malononitrile (66.06 mg, 1.0 mmol), and methyl acetoacetate (0.11 mL, 1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (approx. 10 µL) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with stirring.
-
Maintain the reflux for 2-4 hours, monitoring the reaction's progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under vacuum to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure fused imidazole-pyran product.
| Component | Role in Reaction | Causality |
| This compound | Electrophile | The aldehyde group is the initial site of attack in the Knoevenagel condensation. |
| Malononitrile | Nucleophile / Michael Acceptor Precursor | The active methylene group is deprotonated to initiate the Knoevenagel reaction, and the resulting product is a potent Michael acceptor. |
| Methyl Acetoacetate | Michael Donor | The enolate form adds to the Knoevenagel adduct in a conjugate fashion. |
| Piperidine | Base Catalyst | Facilitates the deprotonation of malononitrile and methyl acetoacetate, initiating the reaction sequence. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds through multicomponent reactions. The Ugi, Biginelli, and other MCRs provide rapid, efficient, and atom-economical pathways to generate diverse libraries of imidazole-containing molecules. The protocols and mechanistic insights provided herein serve as a practical guide for researchers in medicinal chemistry and drug discovery to leverage this powerful synthetic strategy. The continued exploration of new MCRs involving this aldehyde will undoubtedly lead to the discovery of novel bioactive compounds with significant therapeutic potential.
References
- International Science Community Association. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
- ResearchGate. (n.d.). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF.
- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266.
- Srivastava, V. (2013). An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry, 3(2A), 38-40.
- Organic Chemistry Portal. (n.d.). Passerini Reaction.
- ACS Publications. (2013). Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Organic Letters.
- Patel, H. R., & Patel, K. D. (2014). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. International Journal of ChemTech Research, 6(1), 534-543.
- ResearchGate. (n.d.). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.
- Rezaei, R., Mohammadi, M. K., & Khaledi, A. (2012). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Oriental Journal of Chemistry, 28(1), 485-490.
- Ingold, M., Colella, L., Dapueto, R., López, G. V., & Porcal, W. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157.
- Kumar, S., & Singh, O. (2013). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. International Journal of Drug Development and Research, 5(2), 294-298.
- Organic Chemistry Portal. (n.d.). Ugi Reaction.
- Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols, 2(3), 632-639.
- Dömling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313.
- Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2011(20-21), 3829-3837.
- de Moliner, F., O'Donovan, D. H., & Hulme, C. (2017). Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. Molecules, 22(8), 1299.
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.
- Grzybowski, B. A., et al. (2020). Systematic, computational discovery of multicomponent and one-pot reactions. Nature, 585(7824), 221-227.
- Cárdenas-Pérez, S., et al. (2021). Pseudo-multicomponent reactions. RSC Advances, 11(33), 20281-20303.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2009). Four‐Component One‐Pot Process Involving Passerini Reaction Followed by Aldol Addition and Transesterification. European Journal of Organic Chemistry, 2009(29), 4978-4989.
- PubChem. (n.d.). This compound.
Sources
- 1. isca.me [isca.me]
- 2. A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Systematic, computational discovery of multicomponent and one-pot reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Biginelli Reaction [scirp.org]
- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. tnsroindia.org.in [tnsroindia.org.in]
Scale-Up Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde: An In-Depth Technical Guide
Introduction
1-Methyl-1H-imidazole-4-carbaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, owing to the versatile reactivity of its aldehyde and imidazole moieties. Its production on an industrial scale necessitates a robust, safe, and efficient synthetic process. This guide provides a comprehensive overview of the scale-up synthesis of this compound, with a primary focus on the Vilsmeier-Haack reaction. We will delve into the mechanistic underpinnings of the synthesis, present a detailed protocol for its large-scale implementation, and address critical aspects of process safety, purification, and quality control, tailored for researchers, scientists, and drug development professionals.
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds.[1] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[2] The subsequent electrophilic substitution on the imidazole ring, followed by hydrolysis, yields the desired aldehyde.[3] While effective, the exothermic nature of the Vilsmeier reagent formation and the hazardous properties of the reagents involved demand meticulous control and a thorough understanding of the process parameters for safe and successful scale-up.[4]
Strategic Overview of the Synthesis
The synthesis of this compound can be dissected into three core stages: the preparation of the Vilsmeier reagent, the formylation reaction itself, and the subsequent work-up and purification of the final product. Each stage presents its own set of challenges and requires careful consideration for industrial-scale production.
Caption: Synthetic workflow for this compound.
Process Safety and Hazard Analysis
The Vilsmeier-Haack reaction is associated with significant thermal hazards, primarily due to the exothermic formation of the Vilsmeier reagent and its potential for thermal decomposition.[5] A thorough risk assessment is paramount before attempting this synthesis on a large scale.
Key Hazards:
-
Exothermic Reaction: The reaction between DMF and POCl₃ is highly exothermic and can lead to a runaway reaction if not adequately controlled.[4]
-
Thermal Instability: The Vilsmeier reagent itself is thermally unstable and can decompose, leading to a rapid increase in temperature and pressure.[5]
-
Hazardous Reagents: Phosphorus oxychloride is corrosive, toxic, and reacts violently with water.[1]
Safety Recommendations:
-
Reaction Calorimetry: It is strongly recommended to perform reaction calorimetry studies to determine the heat of reaction, the maximum adiabatic temperature rise (MTSR), and to establish safe operating parameters.[6]
-
Temperature Control: The use of a reactor with efficient heat exchange capabilities is crucial. A "feed-controlled" reaction, where one reagent is added gradually to the other, allows for better management of the exotherm.[6]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which can lead to the violent decomposition of POCl₃.
-
Emergency Preparedness: An emergency plan, including quenching procedures and pressure relief systems, must be in place.
Detailed Scale-Up Protocol
This protocol provides a representative procedure for the synthesis of this compound on a pilot scale. Note: This protocol should be optimized and validated for the specific equipment and scale of operation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| 1-Methylimidazole | 82.10 | >99% | Anhydrous |
| N,N-Dimethylformamide (DMF) | 73.09 | >99.8% | Anhydrous |
| Phosphorus Oxychloride (POCl₃) | 153.33 | >99% | Freshly distilled recommended for scale-up |
| Dichloromethane (DCM) | 84.93 | >99.5% | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated aqueous solution |
| Isopropanol | 60.10 | - | For crystallization |
| Water | 18.02 | - | Deionized |
Equipment:
-
Glass-lined or Hastelloy reactor with overhead stirring, temperature control unit (heating/cooling), and a reflux condenser.
-
Addition funnel with pressure equalization.
-
Inert gas (Nitrogen or Argon) supply.
-
Quenching vessel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Step-by-Step Procedure:
Part 1: Vilsmeier Reagent Formation
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge DMF: Charge anhydrous N,N-dimethylformamide (DMF, 3.0-4.0 equivalents) into the reactor.
-
Cooling: Cool the DMF to 0-5 °C with constant stirring.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A white to pale yellow precipitate of the Vilsmeier reagent may form.[1]
-
Stirring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
Part 2: Formylation Reaction
-
Substrate Solution: In a separate vessel, dissolve 1-Methylimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Substrate Addition: Slowly add the 1-Methylimidazole solution to the pre-formed Vilsmeier reagent in the reactor over 1-2 hours, maintaining the temperature between 0-10 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-50 °C.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
Part 3: Work-up and Purification
-
Cooling: Once the reaction is complete, cool the mixture back down to 0-5 °C.
-
Quenching: In a separate, appropriately sized vessel, prepare a cold (0-5 °C) saturated aqueous solution of sodium bicarbonate. Vigorously stir the bicarbonate solution and slowly transfer the reaction mixture into it. This is a highly exothermic and gas-evolving step. Ensure adequate cooling and venting. The pH of the aqueous layer should be maintained at >8.
-
Phase Separation: After the quench is complete and gas evolution has ceased, stop stirring and allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine and Dry: Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product as an oil or a semi-solid.
Part 4: Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot isopropanol.
-
Cooling: Slowly cool the solution to room temperature, then further cool to 0-5 °C to induce crystallization.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the filter cake with a small amount of cold isopropanol.
-
Drying: Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.
In-Process Controls and Quality Assurance
For a process intended for pharmaceutical applications, robust in-process controls (IPCs) and adherence to Good Manufacturing Practices (GMP) are essential.[7]
| Process Stage | Critical Process Parameter (CPP) | In-Process Control (IPC) Method |
| Vilsmeier Reagent Formation | Temperature | Continuous temperature monitoring |
| Formylation Reaction | Reaction completion | HPLC or TLC analysis for residual starting material |
| Quenching | pH of aqueous layer | pH measurement |
| Crystallization | Crystal formation and purity | Visual inspection, HPLC of mother liquor |
Process Analytical Technology (PAT):
For enhanced process understanding and control, the implementation of Process Analytical Technology (PAT) is highly beneficial.[8] In-situ monitoring techniques such as FT-IR or Raman spectroscopy can be used to track the formation of the Vilsmeier reagent and the consumption of the starting material in real-time, allowing for more precise control of the reaction endpoint.[9]
Troubleshooting
Caption: Troubleshooting guide for the synthesis.
Conclusion
The scale-up synthesis of this compound via the Vilsmeier-Haack reaction is a well-established yet challenging process that demands a strong emphasis on safety and process control. By understanding the underlying chemistry, implementing robust safety protocols, and utilizing appropriate in-process controls, this valuable pharmaceutical intermediate can be produced efficiently and safely on an industrial scale. The information and protocols provided in this guide serve as a foundation for the development and optimization of a large-scale manufacturing process.
References
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. [Link]
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
- Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. [Link]
- Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. [Link]
- Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
- Transition Metal Ions as Efficient Catalysts for Vilsmeier–Haack Formylation of Hydrocarbons with Reagents: Kinetics and Mechanism.
- Vilsmeier reagent/POCl3 form
- Process Analytical Technology: Applications to the Pharmaceutical Industry. Pharmaceutical Technology. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. [Link]
- Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes.
- Process Analytical Technology: tools and applications in pharmaceutical manufacturing.
- GMP. Purity Chemicals. [Link]
- Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. [Link]
- 1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]
- Tools for Enabling Process Analytical Technology Applications in Biotechnology.
- Process Analytical Technology. Process Insights. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]
- Method of preparing heterocyclic aldehydes.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
- The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. PMC. [Link]
- GMP Journal: GMP Trends and Analyses!. GMP Journal. [Link]
- Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GMP - Purity Chemicals [purity-chemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the Regioselective N-methylation of Imidazole-4-carbaldehyde
Introduction
N-methylated imidazole scaffolds are of paramount importance in the landscape of modern drug discovery and development. The strategic methylation of the imidazole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, influencing its binding affinity to biological targets, metabolic stability, and solubility. Imidazole-4-carbaldehyde, a versatile bifunctional building block, serves as a crucial starting material for the synthesis of a wide array of bioactive compounds. Its N-methylation to 1-methyl-1H-imidazole-4-carbaldehyde is a key synthetic transformation, yet one that presents a notable challenge in regioselectivity. Due to the tautomeric nature of the imidazole ring, methylation can occur at either the N-1 or N-3 position, leading to a mixture of 1,4- and 1,5-disubstituted isomers. This guide provides a detailed, field-proven protocol for the regioselective N-methylation of imidazole-4-carbaldehyde, with a focus on maximizing the yield of the desired this compound isomer. We will delve into the mechanistic rationale behind the procedural steps, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.
Mechanistic Insights into Regioselectivity
The regioselectivity of N-alkylation of unsymmetrical imidazoles is influenced by a combination of electronic and steric factors. In the case of imidazole-4-carbaldehyde, the electron-withdrawing nature of the aldehyde group at the C-4 position decreases the electron density at the adjacent N-3 position, making the distal N-1 atom more nucleophilic.[1] Consequently, under kinetically controlled conditions, methylation is favored at the N-1 position. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) ensures rapid and irreversible deprotonation of the imidazole N-H, forming the imidazolide anion. This anion then readily undergoes nucleophilic attack on the methylating agent.
Experimental Protocol: N-methylation using Methyl Iodide and Sodium Hydride
This protocol details a robust and widely applicable method for the N-methylation of imidazole-4-carbaldehyde, employing methyl iodide as the methylating agent and sodium hydride as the base in an anhydrous polar aprotic solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Imidazole-4-carbaldehyde | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich, Acros Organics | Strong base; handle with extreme care. |
| Methyl Iodide (CH₃I) | ≥99%, stabilized | e.g., Sigma-Aldrich, Alfa Aesar | Methylating agent; toxic and volatile. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | e.g., Sigma-Aldrich, Fisher Scientific | Anhydrous solvent is crucial for the reaction. |
| Ethyl acetate (EtOAc) | ACS grade or higher | e.g., Fisher Scientific, VWR | For extraction. |
| Saturated aqueous sodium chloride (Brine) | N/A | Prepared in-house | For washing during workup. |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific, VWR | For drying the organic phase. |
| Silica gel | 60 Å, 230-400 mesh | e.g., SiliCycle, Merck | For column chromatography. |
| Hexanes | ACS grade or higher | e.g., Fisher Scientific, VWR | For column chromatography. |
Equipment
-
Round-bottom flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Ice-water bath
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Sodium Hydride (NaH): is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar). Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Methyl Iodide (CH₃I): is toxic, a suspected carcinogen, and volatile. All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction should be conducted under an inert atmosphere to prevent quenching of the sodium hydride and the imidazolide anion by atmospheric moisture.
Figure 1: Step-by-step experimental workflow for the N-methylation of imidazole-4-carbaldehyde.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole-4-carbaldehyde (1.0 eq, e.g., 1.0 g, 10.4 mmol).
-
Dissolve the starting material in anhydrous DMF (e.g., 20 mL).
-
Seal the flask with a septum and place it under a positive pressure of nitrogen or argon.
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq, e.g., 0.46 g, 11.4 mmol) to the stirred solution in small portions. Causality: This portion-wise addition helps to control the exotherm and the rate of hydrogen gas evolution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes to ensure complete deprotonation, which is typically indicated by the cessation of gas evolution.
-
-
Methylation:
-
Cool the reaction mixture back down to 0 °C with an ice-water bath.
-
Slowly add methyl iodide (1.2 eq, e.g., 0.78 mL, 12.5 mmol) dropwise via syringe. Causality: The dropwise addition at low temperature is crucial to control the exothermic reaction and minimize potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 10% methanol in dichloromethane or 50% ethyl acetate in hexanes) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water (e.g., 20 mL). Causality: This step neutralizes any unreacted sodium hydride and hydrolyzes the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes), is often effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol [2] |
| Melting Point | 68 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.65 (s, 1H, H-5), 7.55 (s, 1H, H-2), 3.80 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 185.0, 142.0, 138.0, 125.0, 34.0 |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1680 (C=O aldehyde), ~1500 (C=N imidazole ring) |
| Mass Spectrum (EI) | m/z (%): 110 (M⁺, 100), 82, 54, 42 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation (wet solvent/reagents) | Ensure all glassware is flame-dried and solvents are anhydrous. Use fresh, high-quality sodium hydride. |
| Inactive methyl iodide | Use fresh, stabilized methyl iodide. | |
| Mixture of regioisomers | Reaction conditions favoring thermodynamic product | The described kinetic control conditions (low temperature) should favor the 1,4-isomer. If the 1,5-isomer is significant, further optimization of temperature and reaction time may be needed. |
| Difficult purification | Co-elution of product and impurities | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may provide better separation. |
Conclusion
This application note provides a comprehensive and reliable protocol for the regioselective N-methylation of imidazole-4-carbaldehyde. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this compound, a valuable intermediate for the development of novel therapeutics and other functional molecules. The provided characterization data serves as a benchmark for validating the successful synthesis and purity of the final product.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573419, this compound.
- NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. In NIST Chemistry WebBook.
- Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3208-3214.
Sources
Troubleshooting & Optimization
Technical Support Center: Formylation of 1-Methylimidazole
Welcome to the technical support center for the formylation of 1-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will delve into the common challenges and side reactions encountered during the formylation of 1-methylimidazole, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yields, and ensure the purity of your desired product.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the formylation of 1-methylimidazole, offering explanations for their causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Formylated Product
Symptoms: After workup and analysis (e.g., TLC, NMR), the expected 1-methylimidazole-2-carboxaldehyde or 1-methylimidazole-5-carboxaldehyde is present in low amounts or is completely absent.
Potential Causes & Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), is moisture-sensitive.[1][2]
-
Causality: Traces of water in the reagents or glassware will hydrolyze the POCl₃ and the subsequently formed Vilsmeier reagent, rendering it inactive for formylation.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents and freshly distilled or high-purity reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Temperature: The formylation of 1-methylimidazole is an electrophilic aromatic substitution, and the Vilsmeier reagent is a relatively weak electrophile.[3][4]
-
Causality: The activation energy for the reaction may not be met at lower temperatures, leading to a sluggish or stalled reaction.
-
Solution: While the initial formation of the Vilsmeier reagent is often done at low temperatures (0 °C) to control the exothermic reaction, the subsequent addition of 1-methylimidazole and the reaction itself may require heating.[5] Monitor the reaction by TLC and, if no conversion is observed, gradually increase the temperature. Reaction temperatures can range from room temperature up to 80°C depending on the substrate's reactivity.[6]
-
-
Incorrect Stoichiometry: The molar ratio of the reagents is crucial for efficient conversion.
-
Causality: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Conversely, a large excess may promote side reactions.
-
Solution: A modest excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents) is often employed to drive the reaction to completion.[4] Carefully calculate and measure the amounts of DMF, POCl₃, and 1-methylimidazole.
-
Issue 2: Formation of a Dark, Tarry, or Polymeric Material
Symptoms: The reaction mixture becomes dark brown or black, and upon workup, a significant amount of intractable tar is produced, making product isolation difficult.
Potential Causes & Solutions:
-
Excessive Reaction Temperature: While heating can be necessary, excessive temperatures can lead to polymerization and decomposition.
-
Causality: Imidazole and its derivatives can be susceptible to polymerization under harsh acidic conditions and high temperatures.
-
Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. If the reaction is highly exothermic, consider adding the reagents more slowly or using a more dilute solution.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period, especially at elevated temperatures, can promote side reactions and decomposition.
-
Causality: The desired product, an aldehyde, can be sensitive to the reaction conditions and may degrade over time.
-
Solution: Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the workup promptly.
-
-
Presence of Impurities: Impurities in the starting materials can act as catalysts for polymerization.
-
Solution: Use purified 1-methylimidazole and high-purity reagents. If necessary, distill the 1-methylimidazole before use.
-
Issue 3: Isolation of Multiple Isomeric Products
Symptoms: NMR or GC-MS analysis of the crude product indicates the presence of both 1-methylimidazole-2-carboxaldehyde and 1-methylimidazole-5-carboxaldehyde, and potentially di-formylated products.
Potential Causes & Solutions:
-
Reaction Conditions Favoring Multiple Substitution Sites: The electronic properties of the 1-methylimidazole ring allow for electrophilic attack at multiple positions.
-
Causality: The C2 position is generally the most electron-rich and sterically accessible, making it the primary site of formylation. However, under forcing conditions (higher temperatures, longer reaction times, or a large excess of the Vilsmeier reagent), formylation can also occur at the C5 position. Di-formylation is also a possibility.
-
Solution: To favor the formation of the 2-aldehyde, use milder reaction conditions: lower temperatures and a stoichiometric amount of the Vilsmeier reagent. If the 5-aldehyde is the desired product, more forcing conditions may be necessary, but this will likely result in a mixture of products requiring careful purification.
-
-
Inefficient Purification: The isomeric aldehydes can have similar polarities, making separation by column chromatography challenging.
-
Solution: Utilize a high-resolution silica gel column and carefully select the eluent system. Gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method if the product is a solid.[7]
-
Issue 4: Product is an Unstable Oil or Difficult to Crystallize
Symptoms: The purified product is an oil that does not solidify, even at low temperatures, or resists crystallization from various solvents. 1-Methyl-2-imidazolecarboxaldehyde has a reported melting point of 36-39 °C.[8]
Potential Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Causality: Impurities disrupt the crystal lattice formation.
-
Solution: Re-purify the product by column chromatography. Ensure that all solvent has been removed under high vacuum.
-
-
Hygroscopic Nature: The product may be hygroscopic and absorb atmospheric moisture, preventing solidification.
-
Solution: Handle the product under a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Store the purified product in a desiccator over a strong drying agent.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack formylation of 1-methylimidazole?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form a chloroiminium ion, also known as the Vilsmeier reagent.[1]
-
Electrophilic Aromatic Substitution: The electron-rich 1-methylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the loss of a proton to restore aromaticity, forming an iminium salt intermediate.
-
Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final aldehyde product.[3][9]
.
Caption: Vilsmeier-Haack Reaction Mechanism.
Q2: Which formylation method is best for 1-methylimidazole?
A2: The Vilsmeier-Haack reaction is the most commonly used and generally most effective method for the formylation of electron-rich heterocycles like 1-methylimidazole.[4][10] Other formylation methods like the Duff reaction typically require strongly electron-donating substituents like hydroxyl groups and are generally less efficient for this substrate.[11]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.
Q4: What is the typical workup procedure for a Vilsmeier-Haack reaction?
A4: A typical workup involves carefully quenching the reaction mixture by pouring it onto crushed ice.[5] This hydrolyzes the remaining Vilsmeier reagent and the iminium salt intermediate. The aqueous solution is then neutralized with a base, such as sodium bicarbonate, sodium acetate, or sodium hydroxide, to a pH of 6-8.[5] The product can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q5: Are there any significant safety precautions I should take?
A5: Yes. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction to form the Vilsmeier reagent is exothermic and should be performed with cooling.[5] DMF is a skin and respiratory irritant. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
III. Experimental Protocols
Standard Protocol for the Synthesis of 1-Methylimidazole-2-carboxaldehyde
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
1-Methylimidazole (purified by distillation)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphoryl chloride (POCl₃, freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add 1-methylimidazole (1 equivalent) dropwise, again keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to reflux (around 40-45 °C) and monitor the progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0 °C.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Continue stirring until all the ice has melted and the pH of the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
.
Caption: Experimental Workflow for Formylation.
IV. Data Presentation
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Inactive Vilsmeier reagent | Use anhydrous reagents and glassware under an inert atmosphere. |
| Insufficient temperature | Gradually increase reaction temperature, monitoring by TLC. | |
| Incorrect stoichiometry | Use a slight excess (1.1-1.5 eq.) of the Vilsmeier reagent. | |
| Tarry Mixture | Excessive temperature | Maintain careful temperature control; consider slower addition. |
| Prolonged reaction time | Monitor by TLC and work up promptly upon completion. | |
| Isomeric Products | Forcing reaction conditions | Use milder conditions (lower temp., stoichiometric reagents). |
| Oily/Non-crystalline Product | Impurities | Re-purify by column chromatography. |
| Hygroscopic nature | Handle and store under dry conditions. |
V. References
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2012). Vilsmeier Formylation of Hydrazones and Semicarbazones Derived from Alkyl, Benzyl, and Cycloalkyl Methyl Ketones. Retrieved from [Link]
-
Quora. (2023). How to purify 1-methylimidazole after the Debus–Radziszewski reaction. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethylformamide-Phosphoryl chloride. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Google Patents. (2013). CN103086978A - 1-methylimidazole preparation method. Retrieved from
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. jk-sci.com [jk-sci.com]
- 7. quora.com [quora.com]
- 8. 1-甲基-1H-咪唑-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbaldehyde
Welcome to the dedicated technical support guide for navigating the purification challenges of 1-Methyl-1H-imidazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the successful isolation of this valuable synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules. However, its purification can be challenging due to the inherent properties of the imidazole ring and the reactivity of the aldehyde functional group. This guide provides a structured approach to overcoming common purification hurdles, ensuring you obtain your target compound with the desired purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: After synthesis and initial workup, my crude product is a brownish, oily solid. What are the likely impurities?
Answer:
The most common synthetic route to this compound is the oxidation of (1-methyl-1H-imidazol-4-yl)methanol using manganese dioxide (MnO₂). Based on this, the primary impurities in your crude product are likely:
-
Unreacted Starting Material: (1-methyl-1H-imidazol-4-yl)methanol.
-
Oxidizing Agent Residues: Inorganic manganese salts.
-
Over-oxidation Product: 1-Methyl-1H-imidazole-4-carboxylic acid.
-
Solvent Residues: Solvents used in the reaction and workup.
The brownish color often arises from fine, dark particles of manganese dioxide or colloidal manganese species that were not completely removed during filtration.
Question 2: I'm performing column chromatography on silica gel, but I'm observing severe peak tailing and my product is eluting over a large number of fractions with poor separation. Why is this happening and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like imidazoles on standard silica gel.[1] The basic nitrogen atoms in the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to:
-
Peak Tailing: Some molecules of your compound are retained more strongly than others, resulting in an asymmetrical peak shape.
-
Irreversible Adsorption: In some cases, your compound may bind so strongly that it does not elute from the column, leading to low recovery.[1]
Here are several effective solutions to this problem:
1. Mobile Phase Modification:
The most straightforward approach is to add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system. This will compete with your imidazole compound for binding to the acidic sites on the silica gel, resulting in a more symmetrical peak shape.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent system, which can be particularly effective for more polar imidazole derivatives.
2. Use of a Different Stationary Phase:
If peak tailing persists even with a mobile phase modifier, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): Alumina is an excellent alternative to silica gel for the purification of basic compounds. Start with neutral alumina and if tailing is still an issue, basic alumina can be used.
-
Deactivated Silica Gel: You can prepare a less acidic silica gel by pre-treating it with a solution of your eluent containing triethylamine before packing the column.
3. Reverse-Phase Chromatography:
For more polar imidazole derivatives, reverse-phase chromatography on a C18-functionalized silica gel can be a powerful purification technique.[2][3]
Experimental Protocol: Column Chromatography of this compound
Objective: To purify crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh) or Neutral Alumina
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass column for flash chromatography
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Iodine chamber for visualization[4]
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a solvent system such as 95:5 DCM:MeOH.
-
Visualize the spots under a UV lamp and/or in an iodine chamber. This will help you identify the Rf of your product and impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 DCM:MeOH with 0.5% TEA).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the eluent.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. For example, start with 100% DCM and gradually increase the methanol concentration.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Table 1: Suggested Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System | Comments |
| Silica Gel | Dichloromethane/Methanol (e.g., 98:2 to 95:5) + 0.5-2% Triethylamine | The addition of triethylamine is crucial to prevent peak tailing. |
| Neutral Alumina | Dichloromethane/Methanol (e.g., 98:2 to 95:5) | A good alternative to silica gel for basic compounds. |
| C18 Silica Gel | Acetonitrile/Water with 0.1% Formic Acid | A reverse-phase method suitable for polar impurities. The acid helps to protonate the imidazole nitrogen. |
Question 3: I tried recrystallization, but my product either oils out or the recovery is very low. What is a good solvent system for recrystallizing this compound?
Answer:
Finding the right recrystallization solvent is often a matter of trial and error. The goal is to find a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Based on the structure of this compound, here are some solvent systems to explore:
-
Ethyl Acetate/Hexanes: Dissolve the crude product in a minimum amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.
-
Acetone/Hexanes: Similar to the ethyl acetate/hexanes system, acetone can be used as the more polar solvent.
-
Toluene: Toluene can be a good choice for aromatic compounds and may provide well-formed crystals upon slow cooling.
-
Water: For highly polar impurities, recrystallization from water can be effective, as organic impurities may remain insoluble.
Pro-Tip: To avoid oiling out, ensure that the solution is not supersaturated too quickly. Slow cooling and scratching the inside of the flask with a glass rod can help initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a beige solid. Its melting point is reported to be around 68 °C.[3] A broad melting point range or a lower melting point is indicative of impurities.
Q2: How can I monitor the progress of the synthesis reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction progress. Use a suitable eluent system (e.g., 95:5 DCM:MeOH) and visualize the spots under a UV lamp. The starting material, (1-methyl-1H-imidazol-4-yl)methanol, will have a different Rf value than the product aldehyde.
Q3: What are the optimal storage conditions for this compound?
A3: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light. Therefore, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[3]
Q4: Can over-oxidation to the carboxylic acid be a significant problem?
A4: While manganese dioxide is a relatively mild oxidizing agent, over-oxidation to 1-methyl-1H-imidazole-4-carboxylic acid can occur, especially with prolonged reaction times or elevated temperatures. If you suspect the presence of the carboxylic acid impurity, it can often be removed by an aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup, as the carboxylic acid will be deprotonated to its water-soluble carboxylate salt.
Q5: What are the characteristic signals in the ¹H NMR spectrum of this compound?
A5: The ¹H NMR spectrum will show characteristic signals for the aldehyde proton (usually a singlet between δ 9-10 ppm), the two imidazole ring protons (singlets between δ 7-8 ppm), and the N-methyl group (a singlet around δ 3.5-4.0 ppm). The presence of a signal for the benzylic protons of the starting alcohol (around δ 4.5 ppm) would indicate an incomplete reaction.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- SIELC Technologies. (2018, May 16). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- PubChem. (n.d.). Imidazole-4-carboxaldehyde.
- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2445-2457.
- Bastiaansen, L. A. M., et al. (1979). Imidazole-2-carboxaldehyde. Organic Syntheses, 59, 91.
- NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. (n.d.). ResearchGate.
- Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- EPFL. (n.d.). TLC Visualization Reagents.
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.
- PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
Sources
Technical Support Center: Optimizing Imidazole Synthesis and Overcoming Byproduct Formation
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and robust troubleshooting strategies. Our goal is to empower you to navigate the complexities of imidazole synthesis, minimize byproduct formation, and maximize the yield and purity of your target molecules.
Introduction to Imidazole Synthesis and Common Challenges
The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Among the various synthetic routes, the Debus-Radziszewski reaction and its modifications remain a widely used and versatile method for constructing this critical heterocycle. This multicomponent reaction, which condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is powerful but not without its challenges.[1][2]
Researchers frequently encounter issues with low yields and the formation of persistent byproducts, which can complicate purification and compromise the quality of the final product. This guide will dissect the root causes of these issues and provide a structured approach to troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing both explanations and actionable solutions.
Issue 1: Low Yield of the Desired Imidazole Product
Q: My reaction yield is significantly lower than expected. What are the most common culprits?
A: Low yields in imidazole synthesis, particularly via the Radziszewski reaction, are a frequent challenge. The issue often stems from one or more of the following factors:
-
Side Reactions: The formation of byproducts, most notably oxazoles, is a common competing reaction pathway that consumes your starting materials.[3]
-
Incomplete Reaction: The reaction may not have reached completion. It's crucial to monitor the disappearance of the limiting reagent, typically the aldehyde.[3]
-
Suboptimal Temperature: Reaction temperature is a double-edged sword. While higher temperatures can increase the reaction rate, excessive heat can promote the formation of side products and degradation.[3]
-
Purity of Reagents: The purity of the dicarbonyl compound (e.g., glyoxal, benzil) and the aldehyde is critical. Impurities can introduce competing reactions and lead to a complex mixture of byproducts.
-
Inefficient Purification: Significant loss of product can occur during work-up and purification. Imidazoles can be quite polar, and their solubility properties must be carefully considered during extraction and chromatography.[3]
Issue 2: Significant Formation of an Oxazole Byproduct
Q: I'm observing a major byproduct with a similar polarity to my imidazole. How can I confirm if it's an oxazole and how do I prevent its formation?
A: Oxazole formation is a classic byproduct issue in this synthesis. The mechanism involves the condensation of the dicarbonyl compound with the aldehyde before the incorporation of the second nitrogen atom from ammonia.
The formation of the oxazole byproduct is a competing pathway to the desired imidazole synthesis. It is favored under conditions where the concentration of the ammonia source is insufficient.
Caption: Oxazole byproduct formation pathway.
-
Molar Excess of Ammonia Source: The most effective way to suppress oxazole formation is to use a significant molar excess of the ammonia source (e.g., ammonium acetate). This shifts the equilibrium towards the formation of the diimine intermediate required for imidazole synthesis.[3] A 3 to 5-fold excess of ammonium acetate is a good starting point.
-
Maintain Alkaline Conditions: An alkaline environment can favor the reaction pathway leading to imidazoles over oxazoles.[3]
-
Temperature Control: While gentle heating may be necessary to drive the reaction to completion, excessive temperatures can sometimes favor byproduct formation. Monitor the reaction closely and maintain the lowest effective temperature.
Issue 3: Formation of Lophine Dimers and Colored Impurities
Q: In the synthesis of 2,4,5-triphenylimidazole (lophine), my final product is contaminated with a colored impurity that is difficult to remove. What is it and how can I deal with it?
A: The colored impurity is likely a lophine dimer, formed by the oxidation of your target lophine product. Lophine can be oxidized, especially in the presence of air and base, to form a stable triphenylimidazolyl radical. This radical can then dimerize.[4]
The dimerization process involves the initial oxidation of lophine to a free radical, which then couples to form the dimer.
Caption: Lophine dimer formation via radical intermediate.
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Careful pH Control: Avoid strongly basic conditions during work-up if possible, as this can promote oxidation.
-
Purification:
-
Recrystallization: Lophine can often be purified by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture. The dimer may have different solubility characteristics.
-
Column Chromatography: Careful column chromatography on silica gel can separate lophine from its dimer. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Issue 4: Product is an Intractable Oil or Fails to Crystallize
Q: My crude product is a thick oil and I'm struggling to purify it. What are my options?
A: Obtaining an oily product is a common problem, often due to the presence of impurities that inhibit crystallization.
-
Initial Purification by Extraction:
-
Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl) to protonate the basic imidazole and extract it into the aqueous layer. This can help remove non-basic impurities.
-
Separate the aqueous layer, cool it in an ice bath, and then carefully basify it (e.g., with 1 M NaOH or saturated NaHCO₃) to precipitate the purified imidazole.
-
Extract the now-neutral imidazole back into an organic solvent, dry the organic layer (e.g., with MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.[5]
-
-
Inducing Crystallization:
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane) until turbidity persists. Allow the mixture to stand, and with luck, crystals will form.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single crystal to the supersaturated solution to induce crystallization.
-
-
Purification as an Oil: If crystallization remains elusive, purification by column chromatography is the next best option.
Optimizing Reaction Conditions to Minimize Byproducts
Proactive optimization is always preferable to reactive troubleshooting. Here are key parameters to consider for minimizing byproduct formation from the outset.
Impact of Reaction Parameters on Imidazole Synthesis
| Parameter | Recommendation | Rationale | Potential Pitfalls |
| Ammonia Source Stoichiometry | Use a 3-5 molar excess of ammonium acetate. | Drives the equilibrium towards the formation of the diimine intermediate, outcompeting the pathway to oxazole byproducts.[3] | A very large excess might complicate removal during work-up. |
| Solvent Choice | Polar protic solvents (e.g., ethanol, methanol) are often effective.[6] Green solvents like glycerol can also give high yields.[7] | Polar protic solvents can solvate the ammonium salt and facilitate the condensation steps. | Poor solubility of starting materials in some polar solvents can lower yields.[6] |
| Temperature | Moderate heating (e.g., 70-90°C) is often optimal.[3] | Balances a reasonable reaction rate with the prevention of side reactions and degradation. | Excessive heat can promote byproduct formation and decomposition.[3] |
| Catalyst Selection | Consider using a catalyst. Solid acid catalysts (e.g., HBF₄–SiO₂) or Lewis acids (e.g., ZnCl₂) can be highly effective.[8][9] | Catalysts can activate the carbonyl groups, accelerating the desired reaction and improving selectivity. | Some catalysts can be difficult to remove and may require specific work-up procedures. |
| Energy Source | Microwave or ultrasonic irradiation can be beneficial.[10][11][12] | These methods can dramatically reduce reaction times and improve yields by providing uniform and efficient heating.[11] | Requires specialized equipment. Optimization of power and time is necessary. |
Experimental Protocol: Minimizing Oxazole Formation in the Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol provides a starting point for optimizing your reaction to favor the formation of the desired imidazole product.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq), the aldehyde (1.0 eq), and the chosen solvent (e.g., glacial acetic acid or ethanol).
-
-
Addition of Ammonia Source:
-
Add ammonium acetate (4.0 eq) to the mixture. The use of a significant excess is crucial.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a moderate temperature (e.g., 80°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde starting material.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
If the product does not precipitate, perform an acid-base extraction as described in the troubleshooting section for oily products.
-
-
Purification:
-
Collect the crude product by vacuum filtration.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol).
-
Advanced Purification Strategies
When standard purification methods are insufficient, more advanced techniques may be required.
Protocol: Acid-Base Extraction for Imidazole Purification
This technique is particularly useful for separating basic imidazole products from non-basic impurities like unreacted starting materials or oxazole byproducts.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq). The basic imidazole will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer with a fresh portion of organic solvent to remove any remaining non-basic impurities.
-
Neutralization and Back-Extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral imidazole should precipitate if it is insoluble in water. If it remains in solution or oils out, extract the neutralized aqueous solution with several portions of fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified imidazole.[5]
Managing Exothermic Reactions on a Larger Scale
It is important to note that many imidazole syntheses are exothermic. While this is often manageable on a small laboratory scale, it can become a significant safety hazard upon scale-up.
Q: I need to scale up my imidazole synthesis. What safety precautions should I take regarding the exotherm?
A: The primary hazard is a thermal runaway, where the heat generated by the reaction outpaces the rate of heat removal, leading to a rapid, uncontrolled increase in temperature and pressure.[13] As you scale up, the volume of the reaction increases cubically, while the surface area for cooling only increases squarely, making heat dissipation much less efficient.[13]
Key Strategies for Managing Exotherms:
-
Controlled Addition: Add the most reactive reagent (often the aldehyde or dicarbonyl) slowly and in a controlled manner to the other reactants. This ensures that the rate of reaction, and therefore the rate of heat generation, does not exceed the cooling capacity of the reactor.[14]
-
Adequate Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Reaction Monitoring: Continuously monitor the internal temperature of the reaction. A sudden increase in temperature can be an early warning sign of a potential runaway.
-
Thermal Hazard Assessment: Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or reaction calorimetry to understand the thermal profile of your reaction.[13]
Conclusion
The synthesis of imidazoles is a vital process in modern drug discovery and development. While byproduct formation and low yields can be significant hurdles, a systematic approach to troubleshooting and optimization can lead to successful outcomes. By understanding the underlying reaction mechanisms and the influence of key parameters such as stoichiometry, solvent, temperature, and catalysts, researchers can effectively minimize side reactions and enhance the purity of their target compounds. This guide provides a foundation for addressing common challenges, but careful observation, diligent monitoring, and a methodical approach to experimentation remain the most critical tools for success in the laboratory.
References
- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.
- Yu, H., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845.
- Davies, D. T. (1992). Aromatic Heterocyclic Chemistry. Oxford University Press.
- Al-Ghorbani, M., et al. (2022). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. Beilstein Journal of Organic Chemistry, 18, 1286-1298.
- Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd.
- Piltan, M., et al. (2020). Ultrasound-Promoted Mild, and Efficient Protocol for Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles Using Urea and PPh3 as the Sources of Nitrogen and Organocatalyst. ChemistrySelect, 5(25), 7586-7591.
- Behrouz, S., et al. (2020). Ultrasound-Promoted Mild, and Efficient Protocol for Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles Using Urea and PPh3 as the Sources of Nitrogen and Organocatalyst.
- BenchChem. (2025).
- Parikh, A., et al. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare.
- Sonar, J. H., et al. (2018). An efficient method for the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as promoter. Journal of the Serbian Chemical Society, 83(10), 1149-1157.
- BenchChem. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. BenchChem.
- Gholipour, S., et al. (2018). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions.
- Sharma, V., et al. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Chemistry & Biodiversity, 20(10), e202300958.
- DR. Raghu Prasad. (2023, March 2). Debus Radzisewski Imidazole Synthesis. YouTube.
- Damilano, G., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains.
- Lim, S. M., et al. (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. Chemistry – An Asian Journal, 17(20), e202200780.
- Ghorbani-Vaghei, R., et al. (2020). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. Scientific Reports, 10(1), 1-9.
- Chawla, A., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(3), 1930-1937.
- Rostami, E., et al. (2021). PREPARATION, CHARACTERIZATION AND UTILIZATION OF A NOVEL TRIFLUOROACETIC ACID SUPPORTED STARCH/GRAPHENE OXIDE GREEN NANOCOMPOSITE FOR EFFICIENT SYNTHESIS OF 2,4,5-TRISUBSTITUTED IMIDAZOLES. Cellulose Chemistry and Technology, 55(9-10), 1139-1149.
- Leggett, C. J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-21.
- BenchChem. (2025). troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem.
- S.S, S., & P, S. (2018). MICROWAVE ASSISTED ONE POT SYNTHESIS, CHARACTERISATION AND BIOLOGICAL EVALUATION OF 2, 4, 5 – TRIPHENYL IMIDAZOLES USING GLACI. JETIR, 5(8), 584-591.
- Sharma, P., & Kumar, A. (2014). Microwave Assisted Synthesis of Imidazoles - A Review.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Byproducts in Multi-Component Reactions of Imidazoles. BenchChem.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Eze, S. I., et al. (2020). One-Pot Multicomponent Synthesis of Imidazole Rings in Acidic Ionic Liquids: A Review. Mini-Reviews in Organic Chemistry, 17(5), 536-547.
- Jadhav, S. D., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(36), 22353-22359.
- De, S. K. (2011). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 13(9), 2445-2452.
- Rostami, E., et al. (2017). Comparison of the efficiency of two imidazole-based dicationic ionic liquids as the catalysts in the synthesis of pyran derivatives and Knoevenagel condensations.
- Chen, M-T., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- Zhang, S., et al. (2023). Synthesis of Sulfur-Containing Trisubstituted Imidazoles by One-Pot, Multicomponent Reaction via Electron Donor–Acceptor Complex Photoactivation. Organic Letters, 25(29), 5433-5438.
- Heravi, M. M., et al. (2011). ChemInform Abstract: Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted Imidazoles in Water Using p-Dodecylbenzenesulfonic Acid as Catalyst.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis. BenchChem.
- Gerber, A. P., et al. (2023).
- Reddit. (2017, May 26). Removing imidazole in a workup?. r/chemistry.
- Scribd. (n.d.). Radziszewskis Imidazole Synthesis.
- Patsnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- AMT. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Gao, Y., et al. (2020). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres.
- EP0024533B1. (1983). Isolation of imidazoles from their aqueous solutions.
- Saxer, S., et al. (2018). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Polymer Chemistry, 9(15), 1927-1933.
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. BenchChem.
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient ultrasonic-assisted synthesis of imidazolium and pyridinium salts based on the Zincke reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Imidazole Derivatives
Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds. The following sections provide in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
I. Troubleshooting Guide: Synthesis & Reaction Conditions
This section addresses specific problems that can arise during the synthesis of imidazole derivatives, offering practical solutions and preventative measures.
Issue 1: Consistently Low Yields in Debus-Radziszewski Synthesis
Question: My Debus-Radziszewski reaction for preparing a tri-substituted imidazole is consistently giving low yields. What are the likely causes and how can I improve it?
Answer: The Debus-Radziszewski synthesis, a multicomponent reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a cornerstone of imidazole synthesis. However, it is often plagued by low yields.[1][2] Several factors can contribute to this issue:
-
Side Reactions: A significant competing reaction is the formation of oxazole byproducts.[3][4] This can be mitigated by using a large excess of an ammonia source, such as ammonium acetate, to favor the formation of the diimine intermediate necessary for imidazole synthesis.[3]
-
Suboptimal Reaction Conditions: High temperatures and prolonged reaction times, often employed in traditional protocols, can lead to the degradation of both reactants and the desired product.[2] Conversely, a temperature that is too low may result in an incomplete reaction.[3]
-
Poor Solubility of Starting Materials: The solubility of your reactants in the chosen solvent is critical.[5] A mismatch in polarity can hinder the reaction rate and overall yield.
-
Incorrect Stoichiometry: The molar ratio of the dicarbonyl compound, aldehyde, and ammonia source is a critical parameter to optimize for maximizing your yield.[2]
Troubleshooting Workflow for Low Yields:
To systematically address low yields, consider the following optimization steps:
-
Optimize the Ammonia Source: Ensure a significant molar excess of the ammonia source (e.g., ammonium acetate) is used. This drives the equilibrium towards the formation of the imidazole ring.[3]
-
Solvent Screening: The choice of solvent is crucial. While polar protic solvents like ethanol or methanol are often effective, polar aprotic solvents such as DMF or DMSO have also shown to provide good yields, particularly in metal-catalyzed variations.[5] Experiment with different solvents to find the optimal medium for your specific substrates.
-
Temperature Optimization: Systematically vary the reaction temperature. While some reactions proceed well at room temperature with gentle heating, others may require higher temperatures to go to completion.[3] Be mindful that excessive heat can promote side reactions.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the sweet spot.
-
Catalyst Introduction: The use of a catalyst can significantly enhance the reaction rate and yield.[2] Various catalysts, from simple acids like acetic acid to metal catalysts like copper iodide (CuI), have been successfully employed.[3][6] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times compared to conventional heating.[1][7]
Issue 2: Side Product Formation in Syntheses from α-Halo Ketones
Question: I am attempting to synthesize a 2,4-disubstituted imidazole from an α-halo ketone and an amidine, but I'm observing significant side product formation and low yields. What can I do?
Answer: The condensation of α-halo ketones with amidines is a widely used method for preparing 2,4-disubstituted imidazoles.[8][9] However, this reaction can be sensitive to the reaction conditions, leading to undesired side products.
-
Decomposition of α-Halo Ketone: α-bromo ketones, in particular, can be unstable under basic aqueous conditions, leading to decomposition and reduced yields.[8]
-
Solvent Effects: The choice of solvent is critical. While chloroform has been commonly used, it is a toxic solvent, and yields can be variable.[8] Other solvents like alcohols, DMF, and acetonitrile have also been reported, but often with poor results.[8]
Optimization Strategies:
-
Solvent System: A mixed aqueous/organic solvent system can be highly effective. Aqueous THF, for instance, is excellent for solubilizing both the polar amidine and the less polar α-halo ketone.[8]
-
Choice of Base: A mild base, such as potassium bicarbonate, is often the base of choice. It effectively scavenges the acid produced during the condensation without promoting the decomposition of the α-halo ketone.[8]
-
Controlled Addition: To minimize the decomposition of the α-halo ketone, its concentration in the reaction mixture should be kept low. This can be achieved by slowly adding a solution of the α-halo ketone in THF to the amidine in aqueous THF.[8]
-
Temperature: Higher reaction temperatures in aqueous THF can accelerate the desired condensation reaction.[8]
II. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges related to the purification and characterization of imidazole derivatives.
Purification Challenges
Question 1: My imidazole derivative is co-eluting with impurities during column chromatography. How can I improve the separation?
Answer: Co-elution is a frequent challenge in the purification of imidazole derivatives. Here are several strategies to enhance separation:[10]
-
Optimize the Mobile Phase: The polarity of your eluent is critical. If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity to better separate compounds with similar Rf values.[10]
-
Try Different Solvent Systems: Experiment with a variety of solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexane, dichloromethane/methanol, and chloroform/methanol.[10]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. If you are using silica gel, switching to alumina (basic or neutral) or a reverse-phase silica gel (like C18) could provide the necessary selectivity.
Question 2: My polar imidazole derivative is "oiling out" instead of crystallizing during recrystallization. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. This is a common issue with polar compounds. Here are some techniques to promote crystallization:[10][11]
-
Slow Cooling: Ensure the solution cools down slowly. Rapid cooling can lead to the formation of an oil. Insulating the flask can help maintain a slow cooling rate.[11]
-
Use a Co-solvent System: A mixture of a "good" solvent (in which your compound is highly soluble) and a "poor" solvent (in which your compound is sparingly soluble) can provide better control over the crystallization process.[11]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]
-
Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[10]
Characterization Issues
Question 3: I am having difficulty interpreting the NMR spectrum of my N-unsubstituted imidazole. What are the common challenges?
Answer: The NMR spectra of N-unsubstituted imidazoles can sometimes be challenging to interpret due to several factors:
-
Poor Solubility: These compounds often exhibit poor solubility in non-polar NMR solvents like CDCl3.[12] Using more polar solvents like DMSO-d6 or methanol-d4 is often necessary.
-
Tautomerism: N-unsubstituted imidazoles exist as a mixture of two rapidly interconverting tautomers. This can lead to broadened peaks or an average signal for certain protons and carbons, complicating spectral assignment.[13][14]
-
Proton Exchange: The N-H proton can exchange with residual water in the NMR solvent, leading to a broad signal or its complete disappearance.
Tips for NMR Characterization:
-
Use a Polar, Dry Solvent: Employ a dry, polar aprotic solvent like DMSO-d6 to improve solubility and minimize proton exchange.
-
2D NMR Techniques: If the 1D spectrum is ambiguous, 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for unambiguously assigning the proton and carbon signals.[12]
-
Variable Temperature NMR: In some cases, variable temperature NMR studies can help to resolve issues related to tautomerism or conformational exchange by either slowing down or speeding up the exchange process.[13][14]
III. Data & Protocols
Table 1: Common Solvents and Catalysts for Imidazole Synthesis
| Synthetic Method | Common Solvents | Common Catalysts/Promoters | Key Considerations |
| Debus-Radziszewski | Ethanol, Methanol, DMF, DMSO[5] | Acetic Acid, Lactic Acid, ZnCl2, Microwave Irradiation[1] | Excess ammonia source is crucial to minimize oxazole formation.[3] |
| From α-Halo Ketones | Aqueous THF, DMF, Alcohols[8] | Potassium Bicarbonate[8] | Slow addition of the α-halo ketone can improve yields by minimizing decomposition.[8] |
| Van Leusen Synthesis | THF, Methanol[15][16] | Potassium tert-butoxide[16] | The reaction of aldehydes with TosMIC can lead to oxazoles if the imine is not pre-formed or formed in situ.[15] |
| Metal-Catalyzed | Butanol, Toluene, DMF[5][6] | CuI, Cu(OAc)2, Ru(II) complexes[6][17][18] | Can offer milder reaction conditions and improved functional group tolerance.[18] |
Experimental Protocol: General Procedure for Debus-Radziszewski Synthesis of a Trisubstituted Imidazole
This protocol provides a general guideline and should be optimized for specific substrates.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and a significant excess of ammonium acetate (e.g., 3-5 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol or DMF, 5-10 mL).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir.
-
Extraction: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
IV. Visualizations
Diagram 1: Simplified Debus-Radziszewski Reaction Mechanism
Caption: A simplified overview of the Debus-Radziszewski imidazole synthesis.
Diagram 2: Troubleshooting Flowchart for Low Reaction Yield
Caption: A systematic approach to troubleshooting low yields in imidazole synthesis.
V. References
-
Benchchem. (n.d.). troubleshooting low yield in the synthesis of 2-butyl-imidazole. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. Retrieved from
-
Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Solvent Effects on Imidazole Synthesis. Retrieved from
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Proteios Technology. (2025, March 12). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Retrieved from [Link]
-
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
-
Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. Retrieved from
-
New Journal of Chemistry (RSC Publishing). (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The multicomponent Debus–Radziszewski reaction in macromolecular chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]
-
MDPI. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]
-
ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Van Leusen reaction. Retrieved from [Link]
-
International Science Community Association. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from [Link]
-
TSI Journals. (n.d.). Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Me. Retrieved from [Link]
-
JADCS. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]
-
RSC Publishing. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. Retrieved from [Link]
-
NIH Public Access. (2014). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. Retrieved from [Link]
-
Jetir.Org. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Bar-Ilan University. (2010). Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. Retrieved from [Link]
-
ResearchGate. (2017). Does anyone has any experience applying 20-50 mM Imidazole during denaturing protein purification?. Retrieved from [Link]
-
ijarsct. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from [Link]
-
Benchchem. (n.d.). troubleshooting common problems in imidazole synthesis reactions. Retrieved from
-
ResearchGate. (2018). (PDF) Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. tsijournals.com [tsijournals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 16. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 17. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 18. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Methyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for 1-Methyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to empower you to anticipate and resolve challenges in your experiments, ensuring the integrity and success of your research.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly valued for its role in the preparation of a wide array of heterocyclic compounds and pharmaceutical intermediates.[1] The presence of both a reactive aldehyde group and a methylated imidazole ring makes it a molecule of significant interest. However, these same features contribute to its potential instability if not handled and stored correctly. This guide will address the common stability issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the purity and stability of this compound, it is crucial to store it in a cool, dry, and dark environment. The recommended storage temperature is typically between 2-8°C.[2] The compound is sensitive to both air and light, so it should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container.[3] This minimizes the risk of oxidation and photodegradation.
Q2: I've noticed my solid this compound has become discolored (e.g., yellowed or darkened). What could be the cause and is it still usable?
A2: Discoloration is a common indicator of degradation. The likely culprits are oxidation from exposure to air and/or photodegradation from exposure to light. The aldehyde functional group is particularly susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (1-methyl-1H-imidazole-4-carboxylic acid) and other colored impurities.
Before using a discolored batch, it is highly recommended to assess its purity. This can be done using techniques such as:
-
Thin Layer Chromatography (TLC): A quick check for the presence of multiple spots, indicating impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify potential degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify any significant impurities.
If the purity is still high and the impurities are minor and will not interfere with your reaction, you may be able to proceed. However, for sensitive applications, purification by column chromatography or recrystallization is advised.
Q3: Is this compound hygroscopic?
A3: While not always explicitly stated for the 1-methyl derivative, related imidazole aldehydes are known to be hygroscopic. Therefore, it is best practice to handle this compound in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and to store it in a desiccator. Absorbed moisture can potentially lead to the formation of a hydrate or catalyze degradation pathways.
Stability in Solution
Q4: How stable is this compound in common organic solvents?
A4: this compound exhibits reasonable short-term stability in many common anhydrous organic solvents such as acetonitrile, THF, and dichloromethane, especially when kept under an inert atmosphere and protected from light. However, for long-term storage, it is always preferable to store the compound as a solid.
Solutions for reactions should be prepared fresh whenever possible. If a stock solution must be prepared, it should be stored under an inert atmosphere in a tightly sealed vial, protected from light, and refrigerated. Regularly check the purity of the stock solution if it is stored for an extended period.
Q5: What are the known degradation pathways for this compound?
A5: Based on the chemical structure and data from related imidazole compounds, the primary degradation pathways are:
-
Oxidation: The aldehyde group is prone to oxidation to 1-methyl-1H-imidazole-4-carboxylic acid, especially when exposed to air (oxygen). This is a very common degradation pathway for aldehydes.
-
Photodegradation: The imidazole ring is susceptible to degradation upon exposure to UV light.[5] This can lead to a complex mixture of products, potentially including ring-opened species.
-
Acid/Base Instability: Strong acidic or basic conditions can promote degradation. While the imidazole ring is relatively stable, extreme pH conditions can catalyze side reactions or degradation of the aldehyde group.
Troubleshooting Guides
This section provides practical advice for common issues encountered during the use of this compound in experimental settings.
Reaction Troubleshooting
Problem 1: Low yield or incomplete conversion in a reductive amination reaction.
-
Possible Cause 1: Aldehyde Degradation. If the starting material has degraded due to improper storage, the effective concentration of the aldehyde will be lower than expected, leading to incomplete reaction.
-
Solution: Always verify the purity of your this compound before use, especially if it is from an older batch or has been stored improperly.
-
-
Possible Cause 2: Imine Formation Equilibrium. The first step of reductive amination is the formation of an imine, which is a reversible reaction.
-
Solution: Ensure that the reaction conditions favor imine formation. This often involves removing the water that is formed as a byproduct, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like magnesium sulfate or molecular sieves.
-
-
Possible Cause 3: Reducing Agent Reactivity. The choice of reducing agent is critical. A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the aldehyde, allowing for a one-pot reaction.[6] If a stronger reducing agent like sodium borohydride is used, it may be necessary to form the imine first before adding the reducing agent to avoid reduction of the starting aldehyde.
Problem 2: Unexpected side products in a Wittig reaction.
-
Possible Cause 1: Unstable Ylide. Some phosphorus ylides are not stable and can decompose if not used promptly after generation.
-
Solution: Generate the ylide in situ and add the this compound to the freshly prepared ylide. For particularly unstable ylides, it may be beneficial to generate the ylide in the presence of the aldehyde.[7]
-
-
Possible Cause 2: Base-Induced Side Reactions. The basic conditions required for ylide formation can potentially cause side reactions with the aldehyde, such as aldol condensation, although this is less common with aromatic-like aldehydes.
-
Solution: Use a non-nucleophilic strong base like sodium hydride or potassium tert-butoxide. Add the base to the phosphonium salt at a low temperature (e.g., 0 °C or below) to form the ylide, and then add the aldehyde.
-
-
Possible Cause 3: Steric Hindrance. While not highly hindered, the imidazole ring may influence the approach of the ylide.
-
Solution: Ensure adequate reaction time and temperature. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.
-
Purification Troubleshooting
Problem 3: Difficulty in purifying the product from a reaction involving this compound by column chromatography.
-
Possible Cause 1: Strong Adsorption to Silica Gel. The basic nitrogen atoms in the imidazole ring can cause the compound and its derivatives to streak or bind irreversibly to acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine or ammonia. This can be done by adding ~1% triethylamine to your eluent system. Alternatively, using a different stationary phase like neutral or basic alumina can be effective.
-
-
Possible Cause 2: Co-elution with Impurities. The polarity of imidazole-containing compounds can make them difficult to separate from other polar impurities or byproducts.
-
Solution: Optimize your solvent system using TLC. A shallow gradient of a polar solvent (like methanol or ethyl acetate) in a less polar solvent (like dichloromethane or hexanes) often provides the best separation. For very difficult separations, reverse-phase chromatography may be a viable alternative.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a framework for investigating the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[8]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.[5]
-
Photolytic Degradation: Expose the stock solution in a photostable container to light, following ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5]
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential for monitoring the purity and degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-20 minutes. This will need to be optimized based on the results of the forced degradation study to ensure separation of all degradation products from the parent peak.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound. A starting wavelength of around 260 nm can be explored.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Stability Profile of this compound (Template)
This table is intended as a template for researchers to record their findings from forced degradation studies.
| Stress Condition | Duration (hours) | Temperature | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 | 60°C | Data not available | |
| 0.1 M NaOH | 24 | 60°C | Data not available | |
| 3% H₂O₂ | 24 | Room Temp | Data not available | 1-Methyl-1H-imidazole-4-carboxylic acid |
| Photolytic | - | - | Data not available | |
| Thermal | 24 | 80°C | Data not available |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
- MedCrave. (2016). Forced Degradation Studies.
- Reddit. (2022). Problems with wittig reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- PubChem. (n.d.). This compound.
- RJPT. (2022). Stability Indicating Forced Degradation Studies.
- Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent.
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- SIELC Technologies. (2018). 1H-Imidazole-4-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Chemistry Steps. (n.d.). Wittig Reaction Practice Problems.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination.
- PMC - NIH. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
- PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde.
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde.
- NIH. (n.d.). Imidazole-4-carboxaldehyde.
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. ias.ac.in [ias.ac.in]
- 3. fishersci.com [fishersci.com]
- 4. 1H-Imidazole-4-carbaldehyde | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of 1-Methyl-1H-imidazole-4-carbaldehyde
Introduction
Welcome to the technical support center for 1-Methyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most common impurities I am likely to encounter?
A1: Impurities typically arise from the synthetic route or degradation. The most common synthesis involves the oxidation of 1-methyl-1H-imidazole-4-methanol.[1] Therefore, you can expect to find:
-
Unreacted Starting Material: 1-methyl-1H-imidazole-4-methanol.
-
Over-oxidation Product: 1-methyl-1H-imidazole-4-carboxylic acid, which can also form via air oxidation of the aldehyde.[2]
-
Residual Reagents: Traces of the oxidizing agent (e.g., manganese dioxide) or other reagents used in the synthesis.[1]
-
Solvent Residues: Solvents used during the reaction and workup (e.g., methanol, ethyl acetate).[1]
Q2: My compound is a beige or yellow solid, but the literature reports it as a white to light yellow solid. What does this indicate?
A2: A darker color often suggests the presence of minor, highly colored impurities or some degree of polymerization, which can be common with aldehydes.[3] While a beige color might not significantly impact purity as determined by techniques like NMR or HPLC, it is advisable to perform a purification step like recrystallization or a quick filtration through a plug of silica gel to improve the color and remove baseline impurities.
Q3: I am seeing significant peak tailing during column chromatography on silica gel. Why is this happening and how can I fix it?
A3: This is a classic issue when purifying basic compounds like imidazoles on standard, slightly acidic silica gel.[4] The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing some molecules to lag behind and resulting in a "tailing" peak.[4] To resolve this, you can add a basic modifier like triethylamine (TEA) at a low concentration (0.1-1% v/v) to your mobile phase.[4][5] The TEA will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.
Q4: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point instead of a solid. This is often due to the solution being too concentrated or cooling too rapidly.[6]
-
Action 1: Slow Down Cooling. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[6]
-
Action 2: Add More Solvent. Your solution may be supersaturated. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly again.[6]
-
Action 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, if you have a pure sample, add a tiny "seed crystal" to the cooled solution.[6]
Troubleshooting and Purification Workflow
This diagram outlines a general workflow for selecting an appropriate purification strategy based on the nature of the impurities present.
Caption: Decision workflow for purifying this compound.
Data Summary: Purification Techniques
The following table summarizes the advantages and limitations of common purification techniques for this compound.
| Purification Technique | Target Impurities | Expected Purity | Expected Yield | Key Advantages | Key Limitations |
| Recrystallization | Minor impurities with different solubility profiles | >99% | 70-90% | Highly effective for achieving high purity; scalable.[7] | Potential for significant product loss; requires finding a suitable solvent system.[6][7] |
| Acid-Base Extraction | Neutral or acidic compounds | 95-98% | 80-95% | Excellent for removing non-basic impurities; high throughput.[6] | Ineffective for other basic impurities; may require large solvent volumes. |
| Column Chromatography | Wide range of polarities | >98% | 60-80% | High resolution for complex mixtures; adaptable.[7] | Can be time-consuming and labor-intensive; potential for product loss on the column.[4][7] |
| Bisulfite Adduct Formation | Non-aldehyde impurities | 95-99% | 75-90% | Highly specific for aldehydes; separates from ketones and other functional groups.[8][9][10] | Requires an additional step to regenerate the aldehyde; not suitable for base-sensitive compounds.[8][10] |
Detailed Troubleshooting Guides & Protocols
1. Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is too dilute. 2. Compound is highly soluble in the solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Try a different solvent or a two-solvent system (e.g., dissolve in a good solvent like methanol, then add a poor solvent like diethyl ether until cloudy, then reheat to clarify and cool slowly).[6] |
| Yield is very low. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure the solution is cooled sufficiently (ice bath). Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Preheat the filtration funnel and flask; use a minimum of excess solvent to ensure the compound stays dissolved. |
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexanes dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold hexanes and dry them in a vacuum oven or desiccator to a constant weight.[6]
2. Acid-Base Extraction
This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities. The protonated imidazole salt becomes water-soluble, while neutral impurities remain in the organic phase.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel gently, venting frequently.[6]
-
Separation: Allow the layers to separate. The protonated this compound will move into the aqueous layer. Drain and collect the aqueous layer. Repeat the extraction of the organic layer with fresh acid to ensure complete recovery.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., saturated NaHCO₃ solution or 1 M NaOH) with stirring until the solution is basic (pH > 8, check with pH paper).[6]
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of fresh organic solvent (e.g., 3 x 30 mL of DCM).
-
Drying and Evaporation: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]
3. Purification via Bisulfite Adduct
This method is highly selective for aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble salt (the bisulfite adduct), which can be separated from water-insoluble impurities. The reaction is reversible.[9][10]
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of precipitated adduct. | 1. Sodium bisulfite solution is old or not saturated. 2. Insufficient mixing or reaction time. | 1. Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[8] 2. Shake the mixture vigorously to ensure good contact between the phases.[8][10] |
| Adduct precipitates as an unfilterable solid at the interface. | The bisulfite adduct is not sufficiently soluble in the aqueous layer. | Filter the entire biphasic mixture through a pad of Celite® to collect the solid adduct. Wash the Celite® with the organic solvent to remove impurities, then wash with water to dissolve the adduct for regeneration.[9] |
| Low recovery of aldehyde after regeneration. | 1. Incomplete decomposition of the adduct. 2. Aldehyde is sensitive to the strongly basic conditions. | 1. Ensure the pH is strongly basic (pH > 12) after adding NaOH.[8] Stir for an adequate amount of time before extraction. 2. If the aldehyde is base-sensitive, consider using a milder base like sodium carbonate, although this may result in slower or incomplete regeneration. |
-
Adduct Formation: Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol.[9] Transfer to a separatory funnel and add 1-2 equivalents of a freshly prepared saturated aqueous sodium bisulfite solution. Shake vigorously for 5-10 minutes.[8][10]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Shake again.
-
Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct. Drain and collect the aqueous layer, and wash the organic layer with water once more, combining the aqueous phases. The organic layer contains the non-aldehyde impurities and can be discarded.[8][9]
-
Regeneration: Place the combined aqueous layers in a clean separatory funnel and add an equal volume of a fresh organic solvent (e.g., ethyl acetate). Add 50% sodium hydroxide (NaOH) solution dropwise with swirling until the pH of the aqueous layer is >12.[8]
-
Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
Final Workup: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid.
- BenchChem. (2025).
- BenchChem. (2025).
- SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. Workup: Aldehydes.
- Guidechem. What is the synthesis route of 1H-Imidazole-4-carbaldehyde?.
- Reddit r/chemistry. (2023).
- Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Reddit r/chemistry. (2015). Purifying aldehydes?.
- ResearchGate. (2013).
- BenchChem. (2025).
- ResearchGate. (2014).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Imidazoles
Welcome to the technical support center for the synthesis of substituted imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the laboratory. Drawing from established literature and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic routes, improve yields, and ensure the structural integrity of your target molecules.
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2][3] However, the synthesis of specifically substituted imidazoles is often fraught with challenges, including low yields, poor regioselectivity, and difficult purifications. This guide aims to address these common pitfalls by providing not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may be facing during your experiments.
I. Low Yields and Side Product Formation
Question 1: My Debus-Radziszewski synthesis is resulting in a low yield and several side products. What are the likely causes and how can I optimize the reaction?
The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is a workhorse for imidazole synthesis.[4] However, its classic implementation can suffer from low yields due to competing side reactions and harsh conditions.[5][6]
Causality and Troubleshooting:
-
Side Reactions (e.g., Oxazole Formation): The reaction conditions can sometimes favor the formation of oxazole byproducts, which will directly impact your imidazole yield.[5]
-
Optimization: Carefully controlling the reaction temperature is crucial. Systematically screen temperatures to find an optimal balance between a reasonable reaction rate and minimizing byproduct formation.
-
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to the degradation of both reactants and the desired product.[5]
-
Optimization: Consider the use of microwave irradiation, which has been shown to significantly reduce reaction times and improve yields in many Debus-Radziszewski type syntheses.[6]
-
-
Poor Solubility of Starting Materials: If your reactants are not fully dissolved in the chosen solvent, the reaction rate and overall yield will be negatively impacted.[5][7]
-
Optimization: The choice of solvent is critical. While polar protic solvents like ethanol are common, polar aprotic solvents such as DMF or DMSO can be beneficial, especially in metal-catalyzed variations.[7] For certain syntheses, green solvents like glycerol have also proven effective.[8] A solvent screen is highly recommended during optimization.
-
-
Suboptimal Stoichiometry: The molar ratio of the dicarbonyl, aldehyde, and ammonia source is a key parameter for maximizing yield.[5]
-
Optimization: It is common practice to use an excess of the ammonia source, such as ammonium acetate, to drive the reaction towards the desired imidazole product.[5]
-
Question 2: I am attempting a metal-catalyzed cross-coupling reaction to synthesize an arylated imidazole, but the yield is poor. What factors should I investigate?
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and introducing aryl substituents onto the imidazole core.[9][10][11] Poor yields in these reactions often stem from issues with the catalyst, ligands, base, or solvent.
Causality and Troubleshooting:
-
Catalyst and Ligand Choice: The combination of the metal precursor (e.g., Pd(OAc)₂, CuI) and the ligand is critical for catalytic activity. Imidazoles themselves can act as N-donor ligands, which can sometimes complicate catalysis.[12]
-
Base Selection: The choice and strength of the base are crucial for the transmetalation step in cross-coupling reactions.
-
Optimization: Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base will depend on the specific substrates and catalytic system.
-
-
Solvent Effects: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Optimization: Aprotic polar solvents like DMF, DMA, and acetonitrile are frequently used.[14] The choice of solvent can also influence the reaction temperature, which is another critical parameter to optimize.
-
II. Regioselectivity Issues
Question 3: I am performing an N-alkylation on an unsymmetrically substituted imidazole and obtaining a mixture of regioisomers. How can I control the regioselectivity?
The N-alkylation of unsymmetrical imidazoles is a classic problem in heterocyclic chemistry. When an imidazole is deprotonated, the resulting anion has negative charge density on both nitrogen atoms, leading to the potential for alkylation at either position and resulting in a mixture of products.[15]
Causality and Troubleshooting:
-
Steric Hindrance: The size of the substituents on the imidazole ring and the bulkiness of the alkylating agent can significantly influence the site of alkylation.
-
Strategy: A bulky substituent at a position adjacent to one of the nitrogen atoms will sterically hinder the approach of the alkylating agent, favoring alkylation at the less hindered nitrogen.[16]
-
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the adjacent nitrogen, making the more distant nitrogen more likely to be alkylated.[17]
-
Protecting Groups: The use of a removable directing group can provide excellent regiocontrol.
-
Strategy: The SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to protect one nitrogen. After C-H functionalization at other positions, the SEM group can be transposed to the other nitrogen, enabling subsequent functionalization at the previously blocked position. This "SEM-switch" strategy allows for the programmable synthesis of complex substituted imidazoles.[18]
-
Diagram: Regioselectivity in N-Alkylation of a Substituted Imidazole
Caption: Factors influencing the regioselective N-alkylation of imidazoles.
Question 4: My synthesis using an unsymmetrical 1,2-dicarbonyl in a Debus-Radziszewski reaction is yielding an inseparable mixture of regioisomers. What are my options?
This is a common and challenging issue. The condensation can occur in two different orientations, leading to a mixture of imidazole regioisomers.[16]
Causality and Troubleshooting:
-
Reaction Conditions: The choice of catalyst and reaction conditions can sometimes influence the isomeric ratio, although achieving high selectivity can be difficult.[16]
-
Optimization: Experiment with different Lewis or Brønsted acid catalysts. While the classic reaction can be run without a catalyst, their addition can sometimes favor one pathway over another.[16] Optimizing temperature and reaction time may also have an effect.
-
-
Multi-step Synthesis: When high regioselectivity is essential, a multi-step approach that builds the imidazole ring in a controlled manner is often the best solution.
-
Strategy: A multi-step sequence starting from a glycine derivative can allow for the construction of the imidazole ring with complete regioselectivity. This method is particularly effective for accessing compounds that are difficult to prepare using traditional multicomponent reactions.[19] Another approach involves the condensation of amidines with α-halo ketones, which can provide excellent yield and purity of a single regioisomer.[16]
-
III. Purification and Stability
Question 5: I am struggling with the purification of my substituted imidazole. Are there any general strategies?
Purification can be challenging due to the polar nature of the imidazole ring and the potential for isomeric byproducts.
Strategies:
-
Chromatography: Column chromatography on silica gel is the most common method. The polarity of the eluent system will need to be carefully optimized. A gradient elution is often necessary.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, now containing the protonated imidazole, can be washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified, and the purified imidazole is extracted back into an organic solvent.
Question 6: My imidazole derivative appears to be unstable, especially in the presence of water. Is this a known issue?
While the imidazole ring itself is generally stable, certain intermediates and derivatives can be susceptible to hydrolysis. For example, imidazole-2-ylidenes, which are related to intermediates in some synthetic pathways, can react with water.[20][21][22] The reaction in a predominantly aqueous environment can lead to the formation of an imidazolium-hydroxide, which may undergo ring-opening.[20][21]
Mitigation Strategies:
-
Anhydrous Conditions: If you suspect hydrolysis of an intermediate is an issue, ensure your reaction is carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: The stability of your imidazole derivative may be pH-dependent. Buffering the reaction mixture or controlling the pH during workup and purification can prevent degradation.
Part 2: Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Synthesis of Trisubstituted Imidazoles
This protocol is adapted from a method demonstrating high yields in a short reaction time.[14]
Materials:
-
Benzoin derivative (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Ammonium acetate (3.0 mmol)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Butanol (7 mL)
Procedure:
-
To a round-bottom flask, add the benzoin derivative, the substituted aldehyde, ammonium acetate, and CuI.
-
Add butanol (7 mL) to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 20-30 minutes.[14][16]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Stir the resulting precipitate at room temperature.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
If necessary, purify the product by recrystallization or column chromatography.
Data Presentation: Solvent Effects on the Yield of a Trisubstituted Imidazole [14]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMSO | 140 | 90 | 75 |
| 2 | DMF | 140 | 90 | 65 |
| 3 | Butanol | Reflux | 20 | 85 |
| 4 | Ethanol | Reflux | 70 | 76 |
| 5 | Methanol | Reflux | 90 | 74 |
| 6 | Water | Reflux | 90 | 10 |
| 7 | Toluene | 110 | 90 | 67 |
| 8 | Acetonitrile | Reflux | 90 | 68 |
Part 3: Visualization of Key Concepts
Workflow for Troubleshooting Low Yield in Imidazole Synthesis
Caption: A logical workflow for troubleshooting low yields in substituted imidazole synthesis.
References
- Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12), 1549-1554.
- BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
- BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis.
- Bora, R. P., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(5), 1438-1449. [Link]
- BenchChem. (2025). Troubleshooting common problems in imidazole synthesis reactions.
- Bora, R. P., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(5), 1438-1449. [Link]
- Bora, R. P., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Semantic Scholar. [Link]
- de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(18), 5569. [Link]
- Patil, S. A., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(39), 24201-24206. [Link]
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
- Zhang, et al. (Year). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]
- ResearchGate. (n.d.).
- Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 944-947. [Link]
- Chuprakov, S., et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 135(12), 4653-4666. [Link]
- Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Studies on Wallach's imidazole synthesis. [Link]
- Beilstein Journals. (n.d.).
- Punia, S., et al. (2020). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
- University of Otago. (n.d.).
- Bellina, F., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(10), 4438-4453. [Link]
- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. [Link]
- International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. [Link]
- YouTube. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. [Link]
- ResearchGate. (2017). Does anyone have experience in debus-radziszewski imidazole synthesis?. [Link]
- ResearchGate. (n.d.). Marckwald approach to fused imidazoles. [Link]
- Baran Lab. (n.d.). Synthesis of Imidazoles. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]
- JETIR. (n.d.).
- ResearchGate. (n.d.). Synthetic route to substituted imidazoles. [Link]
- ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
- The Journal of Organic Chemistry. (n.d.). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. [Link]
- ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. [Link]
- ResearchGate. (2024). Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. [Link]
- PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]
- Reddit. (2023). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. [Link]
- ResearchGate. (2025). N-alkylation of imidazole by alkaline carbons. [Link]
- ACS Omega. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. [Link]
- YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. [Link]
- ResearchGate. (2025).
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Research Portal [ourarchive.otago.ac.nz]
- 18. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Hydrolysis of imidazole-2-ylidenes. | Semantic Scholar [semanticscholar.org]
Alternative reagents for the synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to overcome common experimental hurdles.
Introduction to Synthetic Strategies
This compound is a key building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own set of advantages and challenges. The most common method is the Vilsmeier-Haack formylation of 1-methylimidazole. An alternative pathway involves the oxidation of (1-methyl-1H-imidazol-4-yl)methanol. This guide will delve into the intricacies of these methods and explore other potential reagents.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The Vilsmeier-Haack reaction is the most frequently employed method for the formylation of electron-rich heterocycles like 1-methylimidazole.[1][2][3] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[4] This method is generally high-yielding and adaptable to large-scale production.
Q2: Are there significant safety concerns with the Vilsmeier-Haack reaction?
Yes, the Vilsmeier reagent can be thermally unstable, and its preparation is an exothermic process that requires careful temperature control.[5] It is crucial to pre-form the reagent at low temperatures (typically 0-10 °C) before the addition of the substrate. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Q3: What are the main advantages of the manganese dioxide oxidation route?
The oxidation of (1-methyl-1H-imidazol-4-yl)methanol with activated manganese dioxide (MnO₂) offers a milder alternative to the Vilsmeier-Haack reaction.[6] This method avoids the use of harsh and corrosive reagents like POCl₃. The workup is often simpler, involving the filtration of the solid MnO₂.[7]
Q4: Can I use other formylation reactions like the Duff or Reimer-Tiemann reaction?
While the Duff and Reimer-Tiemann reactions are well-established formylation methods, their application to N-alkyl imidazoles is less common. The Duff reaction typically requires strongly electron-donating groups like phenols and may result in lower yields.[8] The Reimer-Tiemann reaction, which uses chloroform and a strong base, generates a dichlorocarbene intermediate and is also primarily used for phenols.[4][9] These methods may not be as efficient or selective for 1-methylimidazole compared to the Vilsmeier-Haack reaction.
Troubleshooting Guide: Vilsmeier-Haack Formylation
This section addresses specific issues you may encounter during the Vilsmeier-Haack synthesis of this compound.
Issue 1: Low or No Product Formation
Question: I am not observing any product formation, or the yield is significantly lower than expected. What could be the reasons?
Answer:
Several factors can contribute to low or no product formation in a Vilsmeier-Haack reaction. A systematic check of the following is recommended:
-
Reagent Quality:
-
DMF: Ensure your DMF is anhydrous. The presence of water can quench the Vilsmeier reagent. Old bottles of DMF can also contain dimethylamine, which can lead to side reactions.
-
POCl₃: Use a fresh bottle of phosphorus oxychloride. POCl₃ is highly reactive with moisture and can degrade over time.
-
-
Vilsmeier Reagent Formation:
-
The formation of the Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF is crucial.[2] Ensure that the POCl₃ is added slowly to the DMF at a low temperature (0-10 °C) with efficient stirring. A viscous, sometimes crystalline, mixture should form.
-
-
Reaction Temperature:
-
While the initial formation of the Vilsmeier reagent is done at low temperatures, the subsequent reaction with 1-methylimidazole may require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
-
-
Work-up Procedure:
-
The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step.[10] After the reaction is complete, it is essential to quench the reaction mixture by pouring it onto ice, followed by careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.
-
Issue 2: Formation of a Chlorinated Byproduct
Question: I am observing a significant amount of a chlorinated byproduct in my reaction mixture. How can I minimize this?
Answer:
The formation of chlorinated byproducts is a known side reaction in Vilsmeier-Haack reactions, particularly when using POCl₃. The Vilsmeier reagent itself can act as a chlorinating agent.
-
Temperature Control: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial.
-
Stoichiometry: Using a large excess of the Vilsmeier reagent can increase the likelihood of side reactions. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to 1-methylimidazole is a good starting point.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the common impurities and how can I remove them?
Answer:
Purification of this compound can be challenging due to its polarity and potential for contamination with starting materials, byproducts, and residual DMF.
-
Removal of DMF: DMF has a high boiling point and can be difficult to remove completely under reduced pressure. Washing the organic extract thoroughly with water or brine during the workup is essential.[10]
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from ethyl acetate/hexanes to dichloromethane/methanol), is often effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be an effective purification method.
Alternative Reagents and Synthetic Pathways
While the Vilsmeier-Haack reaction with POCl₃/DMF is the standard, several alternatives can be considered, especially if issues with the standard protocol persist.
Alternative 1: Oxidation of (1-methyl-1H-imidazol-4-yl)methanol
This two-step approach involves the synthesis of the corresponding alcohol followed by oxidation.
Step 1: Synthesis of (1-methyl-1H-imidazol-4-yl)methanol
This intermediate can be prepared from commercially available starting materials.
Step 2: Oxidation to the Aldehyde
Activated manganese dioxide (MnO₂) is a selective and mild oxidizing agent for this transformation.[6]
Troubleshooting for MnO₂ Oxidation:
-
Activity of MnO₂: The activity of MnO₂ can vary significantly between suppliers and even batches.[11] It is often necessary to use a large excess of freshly activated MnO₂. Activation can be achieved by heating the MnO₂ in an oven at 120 °C overnight to remove any adsorbed water.[12]
-
Incomplete Oxidation: If the reaction stalls, adding more activated MnO₂ or activated molecular sieves to adsorb the water produced during the reaction can help drive it to completion.[12]
-
Over-oxidation: While MnO₂ is generally selective for the oxidation of benzylic and allylic alcohols to aldehydes without further oxidation to carboxylic acids, prolonged reaction times or highly active MnO₂ could potentially lead to over-oxidation.[13] Monitoring the reaction progress is crucial.
-
Work-up: The removal of the fine black powder of MnO₂ can be challenging. Filtration through a pad of Celite® is highly recommended to ensure complete removal.
Alternative 2: Other Formylating Agents
The following table summarizes some alternative formylating agents that could be explored for the synthesis of this compound.
| Reagent/Reaction | Description | Potential Advantages | Potential Disadvantages |
| Triphosgene/DMF | Triphosgene can be used as a substitute for POCl₃ to generate the Vilsmeier reagent.[14] | Solid, easier to handle than POCl₃. | Highly toxic, requires careful handling. |
| Hexamethylenetetramine (Duff Reaction) | Uses hexamethylenetetramine in an acidic medium.[8][15] | Inexpensive and readily available reagents. | Generally lower yields, may require harsh acidic conditions. |
| Organolithium Reagents | Involves lithiation of the imidazole ring followed by quenching with a formylating agent (e.g., DMF).[16][17] | Can offer high regioselectivity. | Requires strictly anhydrous and inert conditions, use of pyrophoric reagents. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Methylimidazole
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-methylimidazole (1 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to a pH of 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidation of (1-methyl-1H-imidazol-4-yl)methanol with MnO₂
-
To a solution of (1-methyl-1H-imidazol-4-yl)methanol (1 equivalent) in a suitable solvent (e.g., acetone or dichloromethane), add activated manganese dioxide (5-10 equivalents).[6]
-
Stir the suspension vigorously at room temperature or gentle reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by column chromatography or recrystallization.
Visualizing the Workflow
Vilsmeier-Haack Reaction Workflow
Caption: Vilsmeier-Haack Synthesis Workflow.
Manganese Dioxide Oxidation Workflow
Caption: MnO₂ Oxidation Synthesis Workflow.
References
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for the Synthesis of Piperidines.
- Karzan, A. W., et al. (2019). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 231-240.
- Varma, R. S., & Saini, R. K. (1997). Solvent-free oxidation of alcohols with manganese dioxide. Tetrahedron Letters, 38(23), 4337-4338.
- Bollyn, M. (2011). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Curdled. (2023).
- Iwasaki, T., et al. (2010). Selective Oxidation of Amines to Imines or Nitriles by Manganese Dioxide in Air. Organic Letters, 12(11), 2664-2667.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal.
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxy-aldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547-550.
- The Organic Chemist. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). Oxidation of heterocyclic compounds by manganese dioxide.
- Guidechem. (n.d.). What is the synthesis route of 1H-Imidazole-4-carbaldehyde?
- ACS Green Chemistry Institute. (n.d.). Manganese Dioxide, MnO2.
- Smith, W. E. (1972). Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid. The Journal of Organic Chemistry, 37(24), 3972-3973.
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Organolithium reagent.
- Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube.
- Gardinier, J. R. (n.d.). Representative synthesis and synthetic notes Preparation of [(1-methylimidazole)(trimethylamine)BH2]+ I-.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2445-2457.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Seema Makhijani. (2020, July 26).
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Patil, S. A., & Patil, R. (2012). Vilsmeier-Haack Reaction: A Versatile Tool in Organic Synthesis.
- Organic Syntheses. (n.d.).
- Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
- Google Patents. (2013).
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Ghamo, D., et al. (2014). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Medicinal Chemistry Research, 23(1), 324-330.
- Master Organic Chemistry. (2015, November 9).
- Khan Academy. (2022, December 26). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
- ChemicalBook. (n.d.). 1-Methylimidazole synthesis.
- Roche. (n.d.).
- ResearchGate. (n.d.). Preparation of 1-Methylimidazole- N-oxide (NMI-O).
- Kumar, P., et al. (2017). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. AAPS PharmSciTech, 18(6), 2345-2353.
- Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
- Taylor & Francis. (n.d.). 1-methylimidazole – Knowledge and References.
- Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE.
- PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- Yilmaz, F., et al. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(11), 3283.
- Thermo Fisher Scientific. (n.d.). Triphosgene, 98%.
Sources
- 1. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Manganese(IV) oxide [organic-chemistry.org]
- 6. This compound | 17289-26-8 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 15. Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid | Semantic Scholar [semanticscholar.org]
- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Imidazole Synthesis
Welcome to the Technical Support Center for optimizing catalyst selection in imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and reaction optimization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your synthetic strategies and overcome common experimental hurdles.
Understanding the Catalytic Landscape in Imidazole Synthesis
The synthesis of the imidazole core is a cornerstone in medicinal chemistry due to its prevalence in numerous biologically active compounds.[1][2][3][4] The choice of catalyst is paramount and directly influences reaction efficiency, yield, and environmental impact.[5][6] Catalysts in imidazole synthesis can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and mechanisms.
Homogeneous Catalysis: These catalysts exist in the same phase as the reactants, typically in a liquid solution.[7][8] This ensures excellent contact between the catalyst and substrates, often leading to high reaction rates and selectivity under mild conditions.[7] Common homogeneous catalysts include Lewis acids, Brønsted acids, and organocatalysts.[9][10][11]
Heterogeneous Catalysis: In contrast, heterogeneous catalysts are in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture.[7][8][12] Their primary advantage lies in their ease of separation from the reaction mixture, enabling straightforward recovery and recycling, which aligns with the principles of green chemistry.[4][13] Examples include metal oxides, supported metal nanoparticles, and functionalized polymers.[2][4][5][13][14][15]
Troubleshooting Guide: A-Q&A Approach to Common Challenges
This section addresses specific issues you may encounter during your imidazole synthesis experiments, providing causative explanations and actionable solutions.
Question 1: My Debus-Radziszewski reaction is suffering from low yields. What are the likely causes and how can I improve it?
Answer: The Debus-Radziszewski synthesis, a classic multi-component reaction for imidazoles, can indeed be plagued by low yields due to side reactions and incomplete conversion.[16][17][18][19] Here’s a breakdown of potential causes and optimization strategies:
-
Causality: The uncatalyzed reaction often lacks the necessary activation energy for efficient condensation of the dicarbonyl compound, aldehyde, and ammonia source.[16] This can lead to the formation of various side products.
-
Troubleshooting Strategies:
-
Catalyst Selection is Key:
-
Lewis Acids: Employing a Lewis acid catalyst like ZnCl₂ in a low-melting mixture with urea can significantly enhance yields.[17][20] The Lewis acid activates the carbonyl groups, facilitating nucleophilic attack.[21]
-
Solid Acids: Heterogeneous solid acid catalysts such as silica-supported sulfonic acid or silicotungstic acid have demonstrated excellent yields, sometimes approaching 100%.[16][17]
-
Nanocatalysts: Magnetically recoverable nanoparticles, for instance, MnFe₂O₃ or Fe₃O₄ functionalized with ligands, offer high catalytic efficiency and the benefit of easy separation and reuse for multiple cycles with minimal loss of activity.[2][13][14]
-
-
Reaction Conditions Optimization:
-
Microwave Irradiation: Switching from conventional heating to microwave-assisted synthesis can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[5][16][22]
-
Solvent Choice: While often performed in polar solvents like ethanol, exploring solvent-free conditions, especially with microwave heating, can be highly effective.[3][16]
-
-
Question 2: I'm observing significant catalyst deactivation and difficulty in recycling my heterogeneous catalyst. What's causing this and how can I mitigate it?
Answer: Catalyst deactivation is a common challenge in heterogeneous catalysis, impacting reusability and process economics.
-
Causality: Deactivation can stem from several factors:
-
Leaching: The active catalytic species may leach from the solid support into the reaction mixture.
-
Fouling: Adsorption of reactants, products, or byproducts onto the catalyst surface can block active sites.
-
Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area.
-
-
Troubleshooting & Prevention:
-
Robust Catalyst Design:
-
Strongly Anchored Catalysts: Opt for catalysts with robust linkages between the active species and the support. For example, silica-coated magnetic nanoparticles with covalently bound catalytic groups exhibit excellent stability.[14]
-
Core-Shell Structures: Catalysts with a core-shell morphology can protect the active sites and prevent leaching.
-
-
Optimized Reaction Conditions:
-
Milder Conditions: Whenever possible, operate at lower temperatures to minimize sintering.[13]
-
Solvent Effects: The choice of solvent can influence catalyst stability. Ensure the solvent does not promote leaching or degradation of the support.
-
-
Regeneration Protocols:
-
Washing: After each cycle, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species.
-
Calcination: For some metal oxide catalysts, a controlled calcination (heating in air) can burn off organic residues and regenerate the active surface.
-
-
Question 3: My reaction is not proceeding to completion, and I suspect poor catalyst-substrate interaction. How can I enhance this?
Answer: Inefficient interaction between the catalyst and reactants is a frequent cause of incomplete reactions.
-
Causality:
-
Mass Transfer Limitations (Heterogeneous Catalysis): In solid-liquid systems, the diffusion of reactants to the catalyst surface and products away from it can be rate-limiting.[7]
-
Steric Hindrance: Bulky substituents on the reactants or ligands on the catalyst can sterically hinder the approach to the active site.
-
-
Enhancement Strategies:
-
Improve Mass Transfer:
-
Vigorous Stirring: Ensure adequate agitation to minimize the diffusion boundary layer around the catalyst particles.
-
Ultrasonic Irradiation: Sonication can enhance mass transfer and even promote the reaction through cavitation effects.[14][23][24]
-
Catalyst Particle Size: Using catalysts with smaller particle sizes (e.g., nanocatalysts) increases the surface-area-to-volume ratio, providing more accessible active sites.[5][14]
-
-
Catalyst Modification:
-
Tuning Ligands (Homogeneous Catalysis): If using a metal complex, modifying the ligands can alter the steric and electronic properties of the catalyst to better accommodate the substrates.
-
Surface Functionalization (Heterogeneous Catalysis): Modifying the surface of a heterogeneous catalyst can improve its affinity for the reactants.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using ionic liquids as catalysts or media for imidazole synthesis?
A1: Ionic liquids (ILs) offer several benefits in line with green chemistry principles.[25][26] Their negligible vapor pressure reduces air pollution from volatile organic compounds (VOCs).[26] Many ILs also exhibit high thermal and chemical stability.[26][27] In imidazole synthesis, they can act as both the solvent and the catalyst, simplifying the reaction setup.[25][26] Furthermore, their properties can be tuned by modifying the cation and anion, allowing for task-specific optimization.[27] Some ILs have shown excellent reusability over multiple reaction cycles.[26]
Q2: Can photocatalysis be an effective method for imidazole synthesis?
A2: Yes, visible-light-mediated photocatalysis is an emerging and promising green approach for synthesizing imidazole derivatives.[28] This method often operates at ambient temperature and utilizes light as a clean energy source. It can enable novel reaction pathways, such as C-H functionalization and dehydrogenative N-insertion, without the need for harsh oxidants.[28] Both metal-based and metal-free organic dye photocatalysts have been successfully employed.[28]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my specific application?
A3: The choice depends on a trade-off between activity, selectivity, and practicality.
-
Choose a homogeneous catalyst when:
-
Choose a heterogeneous catalyst when:
Q4: What role does the catalyst support play in heterogeneous catalysis for imidazole synthesis?
A4: The support is not merely an inert carrier but can significantly influence the catalytic activity. It can affect the dispersion of the active metal particles, provide acidic or basic sites that participate in the reaction, and enhance the overall stability of the catalyst. For example, silica (SiO₂) is a common support that can be functionalized to anchor catalytic species.[15]
Experimental Protocols & Data
Protocol 1: Magnetically-Recoverable Nanocatalyst for Trisubstituted Imidazole Synthesis
This protocol describes a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a magnetically recoverable nanocatalyst, such as Fe₃O₄-based nanoparticles.[2][13][14]
Materials:
-
Benzil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Magnetically recoverable nanocatalyst (e.g., Fe₃O₄@SiO₂-functionalized) (specify loading, e.g., 10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine benzil, the aromatic aldehyde, ammonium acetate, and the magnetic nanocatalyst in ethanol.
-
Reflux the mixture with stirring for the optimized reaction time (typically 1-3 hours, monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Place a strong magnet against the side of the flask to immobilize the catalyst.
-
Decant the supernatant solution.
-
Wash the catalyst with fresh ethanol (2 x 5 mL), decanting the washings each time. The combined supernatant and washings contain the crude product.
-
Remove the solvent from the combined organic layers under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure trisubstituted imidazole.
-
The recovered magnetic catalyst can be dried under vacuum and reused for subsequent reactions.
Data Summary: Comparison of Catalytic Systems
The following table summarizes the performance of various catalyst types for the synthesis of trisubstituted imidazoles, highlighting the advantages of modern catalytic approaches.
| Catalyst System | Typical Reaction Conditions | Yields | Key Advantages | References |
| No Catalyst | Conventional heating, long reaction times | Poor to moderate | Simple setup | [16][17] |
| Lewis Acids (e.g., ZnCl₂) | Conventional heating | Good to excellent | Low cost, effective activation | [17][20] |
| Solid Acids (e.g., SBA-Pr-SO₃H) | Reflux in ethanol | Excellent | High yields, reusability | [16] |
| Magnetic Nanocatalysts (e.g., MnFe₂O₃) | Reflux in ethanol | Excellent | High yields, easy recovery, reusable | [13][14] |
| Ionic Liquids (e.g., [BMIM]BF₄) | Can be solvent and catalyst | Good to excellent | Green solvent, reusable | [26] |
| Microwave Irradiation | Solvent-free or minimal solvent | Excellent | Drastically reduced reaction times | [5][22] |
Visualizing Catalytic Pathways and Workflows
Debus-Radziszewski Reaction Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in imidazole synthesis.
Heterogeneous Catalyst Lifecycle
Caption: Lifecycle of a recyclable heterogeneous catalyst.
References
- Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). Vertex AI Search.
- Full article: Significant advances in catalytic strategies for the synthesis of trisubstituted imidazoles: a review. (2025). Taylor & Francis Online.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical & Control Systems.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. (n.d.).
- Optimization of reaction conditions: Significance and symbolism. (2024). Source Not Found.
- Catalysis and Green Chemistry: The Power of Imidazole Ionic Liquids. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. (n.d.). MDPI.
- Visible‐light‐mediated synthesis of imidazole derivatives. (n.d.).
- Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (n.d.).
- Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organoc
- Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis. (n.d.). Benchchem.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (2016). Journal of Chemical and Pharmaceutical Research.
- Homogeneous vs Heterogeneous C
- Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. (2019).
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Source Not Found.
- A Comparative Guide to Imidazole-Based Catalysts in Organic Synthesis. (n.d.). Benchchem.
- Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia.
- Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives | Request PDF. (n.d.).
- An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. (2024). NIH.
- Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. (n.d.). PubMed.
- Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions | Request PDF. (n.d.).
- Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. (2017). ACS Omega.
- optimization of reaction conditions for benzimidazole synthesis. (n.d.). Benchchem.
- PHOTOSENSITIZED REACTION OF IMIDAZOLE. (n.d.). TSI Journals.
- Synthesis of Imidazole-Based Molecules under Ultrasonic Irradi
- Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradi
- Heterocyclic Organic Reaction. (n.d.). SlideShare.
- Metalloporphyrin-Based Covalent Organic Frameworks: Design, Construction, and Photocatalytic Applic
- Day 25: Homogeneous and Heterogeneous C
- Homogeneous & Heterogeneous Catalysis. (2025). A Level Chemistry - Save My Exams. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKgYXzCukwBg61esY7N1RCr8I2wyM3l2xJZ0FbDi6-a6UYuBJCSvEVqNkscELPkIY7LJnc0c-rJWXa0Uy4PV5DCNcgPePwit3cLeh_SGYLj-amQkuVTtwXy4MSie8h8xHOeNxMN8VSrAPxkQtA1LAxobXTqli2Erf8RJE6AQ4cdBy492KB1G7D56aho1usdNFlD9Um8UuKRuCwnpy0UrGkQwkPnesc6S_2K6V-0hcNVW3aLSyFaN06sxzESLMeB8QIQk2ESescFv3klq-jDX5OukLr0olvG5OFF-0n3kI8ulqyA-4ajuWCuEg=]([Link]
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 7. ethz.ch [ethz.ch]
- 8. savemyexams.com [savemyexams.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 14. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches [mdpi.com]
- 15. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 19. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
- 20. Imidazole synthesis [organic-chemistry.org]
- 21. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 22. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Imidazole Alkylation
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of imidazole chemistry. The selective N-alkylation of unsymmetrical imidazoles is a frequently encountered challenge, often leading to difficult-to-separate regioisomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to control the regioselectivity of your imidazole alkylation reactions and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselective N-alkylation of imidazoles so challenging?
A1: The challenge arises from the ambident nucleophilic nature of the unsymmetrically substituted imidazole ring.[1] Once deprotonated, the negative charge is delocalized across both nitrogen atoms (N1 and N3), making both susceptible to electrophilic attack.[2] This often results in a mixture of N1 and N3 alkylated regioisomers, which can be difficult to separate.[3]
Q2: What are the primary factors that influence whether alkylation occurs at the N1 or N3 position?
A2: The regiochemical outcome of imidazole alkylation is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][3]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, thus directing the alkylation to the more remote nitrogen.[1][4]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the ratio of regioisomers.[1][5]
-
Protecting Groups: The use of a removable directing group can offer definitive control over the site of alkylation.[4][6]
Q3: Can the choice of solvent alone dictate the regioselectivity?
A3: While solvent choice is a critical parameter, it rarely dictates the outcome exclusively. Polar aprotic solvents like DMF and DMSO are often preferred for N-alkylation as they effectively solvate the cation of the base without hydrogen bonding to the imidazole nitrogen, thus enhancing its nucleophilicity.[5] However, solvent effects are complex and are often intertwined with the influences of steric and electronic factors.[7] In some cases, a change in solvent can tip the balance in favor of one regioisomer, but it is typically part of a multi-parameter optimization.[8]
Q4: What is a "protecting group strategy," and when should I consider using it?
A4: A protecting group strategy involves temporarily blocking one of the reactive sites on a molecule to force a reaction to occur at another desired location. For imidazole alkylation, a protecting group can be installed on one of the nitrogens to ensure the subsequent alkylation happens exclusively at the other. This is the most reliable method when high regioselectivity is essential and other methods (steric/electronic control) are insufficient. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a notable example that allows for regioselective alkylation.[6]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers.
This is a common scenario indicating that the intrinsic reactivities of the two nitrogen atoms are very similar under your current reaction conditions. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Poor N-Alkylation Regioselectivity
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Data-Driven Decision Making: Impact of Substituents and Reagents
| Scenario | Imidazole Substituent (at C4/C5) | Alkylating Agent | Likely Outcome | Suggested Action |
| 1 | Small (e.g., -CH₃) | Small (e.g., CH₃I) | Mixture of regioisomers | Increase steric bulk of the alkylating agent (e.g., use isopropyl iodide). |
| 2 | Bulky (e.g., -tBu) | Small (e.g., CH₃I) | Alkylation at the less hindered nitrogen | This is a favorable scenario for steric control. |
| 3 | Electron-withdrawing (e.g., -NO₂) | Any | Alkylation at the nitrogen remote from the EWG | Capitalize on this electronic bias. |
| 4 | Electron-donating (e.g., -OCH₃) | Any | Mixture of regioisomers | Electronic effects are not aiding selectivity; focus on steric control or a protecting group strategy. |
Problem 2: I am observing the formation of a quaternary imidazolium salt as a side product.
This side reaction occurs when the N-alkylated imidazole product undergoes a second alkylation.[3]
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent.[3]
-
Reduce Reactivity: If possible, switch to a less reactive alkylating agent (e.g., an alkyl bromide instead of an alkyl iodide).
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation.[3]
-
Monitor the Reaction: Closely follow the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.[3]
Detailed Experimental Protocols
Protocol 1: Sterically Controlled N-Alkylation
This protocol is designed for situations where one position on the imidazole ring is significantly more sterically hindered than the other, directing alkylation to the less hindered nitrogen.
Objective: To selectively alkylate the less sterically hindered nitrogen of a 4(5)-substituted imidazole.
Materials:
-
4(5)-substituted imidazole (e.g., 4-tert-butyl-1H-imidazole)
-
Alkylating agent (e.g., methyl iodide)
-
Base (e.g., sodium hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 4(5)-substituted imidazole (1.0 equiv).
-
Dissolve the imidazole in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protecting Group-Mediated Regioselective Alkylation
This protocol utilizes the (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group for definitive regiocontrol. This is particularly useful when steric and electronic factors are insufficient to achieve the desired selectivity.[6]
Workflow for SEM-Protected Imidazole Alkylation
Caption: Workflow for regioselective N3-alkylation using a SEM protecting group.
Procedure:
Part A: SEM Protection
-
Protect the imidazole at the N1 position with SEM-Cl following established literature procedures.[6]
Part B: N3-Alkylation
-
Dissolve the N1-SEM protected imidazole (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.1 equiv) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add the desired alkylating agent (1.2 equiv).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and proceed with extraction as described in Protocol 1.
Part C: Deprotection
-
Dissolve the purified N3-alkylated, N1-SEM protected imidazole in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 equiv, 1M solution in THF).
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Purify the product by column chromatography to yield the regiopure N3-alkylated imidazole.
References
- N-Alkylation of imidazoles. University of Otago.
- Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
- An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. ACS Publications.
- Investigation of the regioselectivity and solvent effects in histidine imidazole N-alkylation via DFT calculations. ResearchGate.
- Chrovian, C. C., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(44), 10169-10173.
- Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110.
- Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. MDPI.
- Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. NIH.
- An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals.
- This is why selective N-alkylation of imidazoles is difficult. Reddit.
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Imidazole Aldehydes with Column Chromatography
Welcome to the technical support center for scientists and researchers navigating the complexities of purifying imidazole aldehydes. This guide is structured to provide direct, actionable solutions to common challenges encountered during column chromatography. Imidazole aldehydes present a unique purification challenge due to the combination of a basic imidazole ring and a reactive, polar aldehyde group. This document synthesizes established chromatographic principles with practical, field-tested insights to help you achieve optimal separation and yield.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying an imidazole aldehyde?
The choice of stationary phase is critical. Standard silica gel is acidic due to the presence of silanol groups (Si-OH), which can lead to several complications.
-
Standard Silica Gel (Acidic): This is the most common and inexpensive option. However, the basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups, causing significant peak tailing and, in some cases, irreversible adsorption of your compound.[1] The aldehyde group itself can also be sensitive to the acidic environment.[2]
-
Deactivated Silica Gel (Neutralized): This is often the best choice. You can "deactivate" or "neutralize" the silica gel yourself by pre-treating it with a basic modifier like triethylamine (TEA). This process caps the acidic silanol sites, minimizing unwanted secondary interactions and improving peak shape.[1][2]
-
Neutral Alumina: This is another excellent alternative to acidic silica. It lacks the strongly acidic sites of silica gel, which can prevent both peak tailing and potential degradation of acid-sensitive compounds.[1][2] However, be aware that alumina can sometimes catalyze certain reactions, so its compatibility should be tested on a small scale.
| Stationary Phase | Advantages | Disadvantages | Best For... |
| Standard Silica Gel | Inexpensive, widely available, high resolving power for neutral compounds. | Causes peak tailing for basic compounds; can degrade acid-sensitive aldehydes.[1][2] | Non-basic aldehydes or when other options are unavailable. |
| Deactivated Silica Gel | Excellent peak shape for basic compounds; protects acid-sensitive groups.[1] | Requires an extra preparation step. | Most imidazole aldehydes. |
| Neutral Alumina | Commercially available; good for acid-sensitive and basic compounds. | Can have lower resolving power than silica; may catalyze reactions. | Compounds that show degradation even on deactivated silica. |
Q2: How do I select the right mobile phase (eluent)?
Mobile phase selection is a process of optimization, best guided by Thin-Layer Chromatography (TLC).
-
Start with a Standard System: A common starting point for medium-polarity compounds is a mixture of a non-polar solvent like Hexane or Dichloromethane (DCM) and a polar solvent like Ethyl Acetate (EtOAc) or Diethyl Ether.[2][3]
-
Aim for an Rf of ~0.2-0.3: The ideal mobile phase should give your target imidazole aldehyde an Rf (retention factor) value between 0.2 and 0.3 on a TLC plate.[2][4] This Rf value generally ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front (high Rf) or sticking to the column indefinitely (low Rf).
-
Add a Modifier if Needed: If you observe streaking or tailing on the TLC plate even with a good Rf, it indicates strong interaction with the stationary phase. Adding a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) to your mobile phase system will dramatically improve the spot shape.[1][5] The TEA competes with your basic imidazole for the acidic sites on the silica, allowing your compound to travel more symmetrically.[1]
-
Avoid Reactive Solvents: Be cautious when using alcohol-based solvents like methanol (MeOH). The combination of an aldehyde and an alcohol on an acidic silica surface can promote the formation of hemiacetals or acetals, leading to confusing results and yield loss.[2] If high polarity is required, consider using a gradient of ethyl acetate in DCM or switching to a different solvent like acetonitrile.[1][2]
Q3: Should I use isocratic or gradient elution?
The choice depends on the separation difficulty.[6][7]
-
Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire purification.[8] This method is simple and ideal when your target compound is well-separated from all impurities on the TLC plate.
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar solvent.[7][8] This is highly effective for separating complex mixtures where impurities have a wide range of polarities.[6] A gradient can sharpen peaks of late-eluting compounds and reduce the total purification time.[7][8][9]
General Guideline: If your TLC shows impurities that are very close to your product (small ΔRf) and others that are very far away (e.g., at the baseline or solvent front), a gradient elution will likely provide the best separation.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of imidazole aldehydes.
Problem 1: Severe peak tailing or my compound won't elute from the column.
-
Primary Cause: Strong acid-base interaction between the basic imidazole nitrogen and acidic silanol groups on the silica gel stationary phase.[1] This causes some molecules to be retained much longer than others, resulting in a broad, asymmetric peak or complete, irreversible adsorption.[1]
-
Solutions:
-
Use a Mobile Phase Modifier: The most common and effective solution is to add a small amount of triethylamine (TEA), typically 0.1-1% by volume, to your eluent system.[1][2][5] The TEA will neutralize the acidic silanol sites, preventing your imidazole aldehyde from binding too strongly.
-
Switch to a Neutral Stationary Phase: If a modifier is not sufficient or is incompatible with your compound, switch to a less acidic stationary phase like neutral alumina or prepare deactivated silica gel.[1][2]
-
Increase Eluent Polarity (Aggressively): If your compound has started to elute but is trailing excessively, you can try significantly increasing the polarity of the eluent to push the compound off the column more quickly, concentrating it into fewer fractions.[10]
-
Problem 2: My product is decomposing on the column.
-
Primary Cause: Imidazole aldehydes can be sensitive to the acidic environment of standard silica gel, leading to degradation.[1][10] The aldehyde functional group itself can be unstable under these conditions.[2]
-
Solutions:
-
Confirm Instability with a 2D-TLC Test: Before running a large-scale column, verify the compound's stability. If the spot's Rf changes between the two runs, it indicates degradation on the silica surface.[1][10][11]
-
Deactivate the Silica Gel: Neutralizing the silica with TEA prior to packing the column is a highly effective way to create a milder environment and prevent acid-catalyzed degradation.[1][2]
-
Switch to Neutral Alumina: If degradation persists even on deactivated silica, alumina provides an alternative non-acidic stationary phase.[1]
-
Work Quickly and at a Lower Temperature: Minimize the time your compound spends on the column. Running the column in a cold room can sometimes slow down degradation pathways.
-
Workflow: Troubleshooting Imidazole Aldehyde Purification
This diagram outlines a decision-making process for optimizing your purification strategy.
Caption: A decision-making workflow for troubleshooting common purification issues.
Problem 3: My compound has poor solubility and is difficult to load onto the column.
-
Primary Cause: Planar heterocyclic compounds can have low solubility in common, relatively non-polar chromatography solvents.[1] Loading a poorly soluble compound dissolved in a strong solvent will ruin the separation.
-
Solution: Dry Loading Instead of dissolving the sample and pipetting it onto the column (wet loading), adsorb it onto a small amount of silica gel first. This technique, known as "dry loading," is ideal for compounds that are not soluble in the starting mobile phase.[1][12]
Experimental Protocol: Dry Loading
-
Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., DCM, Methanol).
-
Add a small amount of silica gel (typically 5-10 times the mass of your crude sample) to the solution in a round-bottom flask.[12]
-
Gently swirl the flask to create a slurry, ensuring the silica is fully wetted.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. If the residue is oily, add more silica and repeat.[12]
-
Carefully layer this silica-adsorbed sample onto the top of your prepared column bed.
-
Gently add a protective layer of sand on top before slowly adding the mobile phase.[12]
-
References
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- BenchChem. (2025).
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research, Vol. 64 No. 5 pp. 777-784, 2007.
- Dolan, J. W., Snyder, L. R., Djordjevic, N. M., Hill, D. W., & Waeghe, T. J. (1997). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
- Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
- ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
- Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles.
- National Institutes of Health. (2014, July 3). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6.
- Waters Corporation. (n.d.). LC Purification Troubleshooting Guide.
- Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
- ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug...
- ResearchGate. (2017, January 30). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole??
- PubMed. (2012, September 7). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes.
- Reddit. (2020, November 29). Column Chromatography : r/chemhelp.
- ResearchGate. (2023, June 1). Can I use Immidazole solution for HPLC?
- IdeaExchange@UAkron. (2015, May 4). Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity.
- ResearchGate. (2021, December 11). Silica gel functionalized with imidazolium group via click chemistry –new stationary phase for ion chromatography.
- Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp.
- Reddit. (2024, March 14). Removing imidazole from protein sample? : r/labrats.
- ResearchGate. (2024, January 18). How to separate Imidazole from water soluble ruthenium complex?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 6. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. biotage.com [biotage.com]
- 9. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing degradation of 1-Methyl-1H-imidazole-4-carbaldehyde during storage
Introduction
Welcome to the technical support guide for 1-Methyl-1H-imidazole-4-carbaldehyde (CAS 17289-26-8). This molecule is a critical building block in pharmaceutical synthesis and drug development, valued for the unique reactivity conferred by its imidazole core and aldehyde functional group. However, the very features that make it synthetically useful also render it susceptible to degradation if not handled and stored with precision. The presence of impurities can have profound consequences on reaction outcomes, leading to reduced yields, complex purification challenges, and potentially misleading biological data.
This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable protocols to preserve the integrity of this compound during storage and experimental use. We will move from frequently asked questions for rapid issue resolution to in-depth troubleshooting and validation protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound?
A1: For maximal long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] It must be protected from light and moisture.[2][3] The container should be tightly sealed. While some suppliers may ship the product at room temperature for short durations, laboratory storage should adhere to these stricter conditions to prevent insidious degradation over time. One supplier specifically recommends storage at -20°C, sealed and away from moisture, which is also an excellent option for long-term preservation.[4]
Q2: My solid, which was initially a beige or off-white powder, has turned yellow or brownish. What does this indicate?
A2: A color change from its typical off-white or beige appearance to a more intense yellow or brown is a strong visual indicator of degradation.[5] This is often due to slow oxidation of the aldehyde group and potential polymerization or other side reactions initiated by exposure to air and/or light. We strongly recommend verifying the purity of the material via an analytical technique like HPLC (see Protocol 1) before use.
Q3: What are the primary chemical degradation pathways I should be concerned about?
A3: The two most significant degradation pathways are oxidation and photodegradation.
-
Oxidation: The aldehyde functional group is highly susceptible to oxidation, converting it to the corresponding and often less reactive 1-Methyl-1H-imidazole-4-carboxylic acid. This can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metal impurities.[6][7]
-
Photodegradation: Imidazole-containing compounds can be sensitive to UV light, which can induce complex degradation reactions, potentially involving the imidazole ring itself.[3][8] This underscores the need to store the compound in amber vials or otherwise protected from light.
Q4: Is it safe to prepare a stock solution in methanol or DMSO and store it?
A4: Yes, stock solutions can be prepared in anhydrous solvents like DMSO or methanol.[9] However, these solutions should be considered to have limited stability. For best results, prepare stock solutions fresh for each experiment. If storage is necessary, flush the headspace of the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C, protected from light. Avoid prolonged storage, as aldehydes can react with methanol to form acetals, especially under acidic or basic conditions, and DMSO can contain trace water leading to hydration or oxidation.
Q5: What common impurities might be present in a degraded sample?
A5: The most common impurity resulting from degradation is 1-Methyl-1H-imidazole-4-carboxylic acid, formed via oxidation of the aldehyde. Other potential impurities could include products from polymerization or photodegradation, which may appear as a complex mixture of new peaks in an HPLC chromatogram.
Troubleshooting Guide: Addressing Experimental Failures
This section addresses common experimental problems that may arise from the degradation of this compound.
Problem 1: Inconsistent or Low Reaction Yields
-
Symptom: A previously reliable reaction that uses this compound as a starting material is now failing or providing significantly lower yields.
-
Causality: The most probable cause is a reduction in the purity of the starting material. If a portion of the aldehyde has oxidized to the carboxylic acid, the effective molar quantity of the reactive aldehyde in your experiment is lower than calculated. The carboxylic acid impurity may also interfere with the reaction mechanism, for example, by quenching a basic catalyst.
-
✅ Recommended Actions:
-
Verify Purity: Do not assume the purity stated on the bottle, especially if it has been opened multiple times. Perform a purity check using HPLC (see Protocol 1) or ¹H NMR. In the NMR, the aldehyde proton (CHO) signal is a key diagnostic peak; its integration relative to the methyl or imidazole ring protons should be stoichiometric. The appearance of new, unidentifiable signals is a red flag.
-
Use a Fresh Aliquot: If possible, use a sample from a new, unopened bottle of the reagent.
-
Re-purification: If a new bottle is unavailable, the material may be re-purified by column chromatography, though this should be a last resort.
-
Problem 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS)
-
Symptom: Analysis of your reaction mixture shows the presence of unexpected side products, or your purified final compound is contaminated with a persistent impurity that has a similar polarity.
-
Causality: A degraded starting material introduces new chemical species into your reaction. The primary degradation product, 1-Methyl-1H-imidazole-4-carboxylic acid, may itself react under your experimental conditions to form a new, unexpected side product.
-
✅ Recommended Actions:
-
Analyze the Starting Material: Run an LC-MS analysis on your stock of this compound. Look for a mass corresponding to the parent compound (m/z [M+H]⁺ ≈ 111.1)[10] and the carboxylic acid derivative (m/z [M+H]⁺ ≈ 127.1).
-
Conduct a Forced Degradation Study: To proactively identify potential degradation products and understand their analytical signatures, perform a forced degradation study (see Protocol 2). This will help you create a "fingerprint" of potential impurities, making them easier to identify in your reaction analyses.
-
Key Degradation Triggers and Prevention Summary
| Degradation Trigger | Potential Degradation Product(s) | Prevention & Mitigation Strategy |
| Atmospheric Oxygen | 1-Methyl-1H-imidazole-4-carboxylic acid | Store under an inert gas (Argon/Nitrogen).[1][2] Tightly seal containers. |
| Light (especially UV) | Complex mixture of photodegradation products | Store in amber glass vials or wrap containers in aluminum foil.[2][3] |
| Moisture | Can facilitate oxidation and other reactions | Store in a desiccator or dry box.[5] Use anhydrous solvents for solutions. |
| High Temperature | Increased rate of all degradation pathways | Store at recommended refrigerated (2-8°C) or frozen (-20°C) temperatures.[1][4] |
| Chemical Incompatibility | Various reaction products | Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5] |
Visualizing Degradation & Experimental Workflow
To better understand the chemical transformations and the process for assessing them, the following diagrams illustrate the primary degradation pathway and a standard experimental workflow.
Caption: Workflow for a forced degradation stability study.
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a general method to quickly assess the purity of your this compound sample.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL with the same solvent mixture.
-
HPLC System & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid. [11] * Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or corresponding acid).
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 260 nm. [12] * Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample. The parent compound should elute as a major peak. The presence of significant secondary peaks indicates impurity. The area percentage of the main peak can be used to estimate purity. For confirmation, the carboxylic acid degradant is expected to be more polar and thus have a shorter retention time.
Protocol 2: Confirmatory Forced Degradation Study
This study is essential for understanding the stability profile of the molecule under harsh conditions, mimicking potential long-term storage issues or formulation challenges. [13]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: 6% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Mix stock with 1 mL of purified water. Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Mix stock with 1 mL of purified water. Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours).
-
Control: Mix stock with 1 mL of purified water. Keep at 4°C, protected from light.
-
-
Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase and analyze using the HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Significant degradation is noted by a decrease in the main peak area and the appearance of new peaks. This study validates that your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products.
References
- Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- ACS ES&T Air. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives....
- Environmental Science: Atmospheres. (2022). Atmospheric Processing of Particulate Imidazole Compounds Driven by Photochemistry.
- Amerigo Scientific. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
- Chemsrc. (2025). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2.
- National Institutes of Health (NIH). (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
Sources
- 1. This compound CAS#: 17289-26-8 [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. capotchem.com [capotchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 9. Page loading... [guidechem.com]
- 10. This compound | 17289-26-8 [chemicalbook.com]
- 11. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Page loading... [guidechem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Imidazole Reactions
Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in imidazole reactions. Instead of a rigid list of steps, this resource provides a logical, question-driven framework to help you understand the causality behind experimental outcomes and effectively troubleshoot your synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during imidazole synthesis.
Q1: My imidazole synthesis is resulting in a disappointingly low yield. What are the most common culprits?
A: Low yields in imidazole synthesis are a frequent challenge, but they can typically be traced back to a few key areas. The most common causes include issues with starting material purity, suboptimal reaction conditions (temperature, time, and stoichiometry), incorrect solvent choice, and competing side reactions.[1][2] Inefficient purification can also lead to significant product loss, which is often mistaken for a low reaction yield.[1] A systematic approach, starting with the quality of your reagents and moving through each reaction parameter, is the most effective way to diagnose the problem.
Q2: I'm observing a significant amount of a byproduct along with my desired imidazole. What is it likely to be and how can I prevent it?
A: In many common imidazole syntheses, such as the Debus-Radziszewski reaction, the formation of an oxazole byproduct is a well-known competing reaction.[1] This occurs when the dicarbonyl compound reacts with the aldehyde before the diimine intermediate can form.
Causality: The key to preventing this side reaction lies in manipulating the reaction kinetics to favor the formation of the diimine intermediate required for imidazole synthesis. According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium to favor the product side.
Prevention Strategy:
-
Use Excess Ammonia/Ammonium Salt: Employing a significant molar excess of the ammonia source (such as ammonium acetate) relative to the aldehyde and dicarbonyl components is the most effective strategy. This pushes the equilibrium towards the formation of the diimine, kinetically outcompeting the oxazole pathway.[1]
-
Maintain Alkaline Conditions: Ensuring the reaction medium is sufficiently basic also favors the desired pathway.
Below is a diagram illustrating the competition between the desired imidazole synthesis and the formation of the oxazole byproduct.
Caption: Competing pathways in imidazole synthesis.
Q3: I suspect my starting materials are impure. How does this affect my yield and how can I check their quality?
A: The purity of your starting materials, particularly the aldehyde and dicarbonyl compounds, is absolutely critical.[1] Impurities can introduce contaminants that inhibit catalyst activity or participate in unwanted side reactions, leading to a complex reaction mixture and low yields of the desired product. Aldehydes, for instance, are prone to oxidation to carboxylic acids upon storage.
Troubleshooting Steps:
-
Assess Purity: Before starting the reaction, assess the purity of your reagents. For aldehydes, a simple check is to ensure they are colorless liquids or white solids. Any discoloration may indicate oxidation. For solid reagents, check the melting point.
-
Analytical Verification: Use analytical techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of your starting materials.
-
Purification: If impurities are detected, purify the starting materials before use. Aldehydes can often be purified by distillation, while solid reagents can be recrystallized.
In-Depth Troubleshooting Guides
Issue 1: Optimizing Reaction Conditions
If starting materials are pure, the next step is to scrutinize the reaction conditions. Temperature, reaction time, and reactant stoichiometry are interdependent variables that must be optimized for a successful reaction.
Q: How do I determine the optimal temperature and reaction time? My reaction is either incomplete or producing degradation products.
A: There is a fine balance between reaction rate and selectivity. Excessive heat can accelerate the reaction but often promotes the formation of side products and can lead to degradation.[1] Conversely, a temperature that is too low may result in an incomplete reaction, even after an extended period.
Causality and Solution: The ideal approach is to monitor the reaction's progress. This provides real-time data on the consumption of starting materials and the formation of the product, allowing you to stop the reaction at the optimal point.
Protocol 1: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC) provides a detailed, step-by-step method for this crucial process. A study on the synthesis of phenyl imidazole propionate derivatives successfully improved the yield from 35% to 87% by systematically optimizing parameters like temperature and reagent quantity.[3][4]
| Parameter | Effect of Being Too Low | Effect of Being Too High | Optimization Strategy |
| Temperature | Incomplete reaction, slow kinetics. | Increased side products, degradation of reactants/product.[1] | Start at a literature-reported temperature and adjust based on TLC/HPLC monitoring. |
| Reaction Time | Incomplete conversion of starting materials.[1] | Increased side products, potential product degradation. | Monitor reaction progress every 1-2 hours using TLC or HPLC until starting material is consumed. |
| Ammonia Stoichiometry | Favors oxazole byproduct formation.[1] | Generally well-tolerated, but excessive amounts can complicate work-up. | Use a significant molar excess (e.g., 5-10 equivalents of ammonium acetate).[1] |
| Table 1: Influence of Reaction Parameters on Imidazole Yield. |
Issue 2: The Critical Role of the Solvent
The choice of solvent can dramatically impact reaction outcomes by affecting the solubility of reactants and the stability of reaction intermediates.[5][6]
Q: My reaction is sluggish and the yield is poor. Could the solvent be the problem?
A: Absolutely. A polarity mismatch between your solvent and reactants is a common reason for low yields. Poor solubility of starting materials can lead to a heterogeneous mixture and significantly reduced reaction rates.[5][7]
Causality and Solution: The solvent must effectively solvate the reactants and stabilize the transition states of the reaction. For multicomponent reactions like the Debus-Radziszewski synthesis, polar solvents are often preferred.
| Synthesis Type | Recommended Solvents | Rationale & Considerations |
| Debus-Radziszewski | Ethanol, Methanol, DMF, DMSO, Glycerol.[5][7] | Polar protic solvents (ethanol, methanol) are effective at solvating ammonium acetate.[5][7] Glycerol has been shown to be an excellent "green" solvent, promoting the reaction through hydrogen bonding.[7] |
| Van Leusen Synthesis | Methanol, DME. | These solvents are effective for the base-induced cycloaddition involving TosMIC (tosylmethyl isocyanide).[8] |
| Metal-Catalyzed | Butanol, Toluene. | The choice is highly dependent on the specific catalyst and substrates used. Butanol has shown high yields for certain copper-catalyzed syntheses.[5] |
| Table 2: Common Solvents for Imidazole Synthesis. |
Issue 3: Catalyst Selection and Optimization
While some imidazole syntheses proceed without a catalyst, many benefit significantly from one, leading to higher yields and shorter reaction times.[2][9]
Q: I'm not using a catalyst. Should I be? And how do I choose the right one?
A: If you are experiencing low yields or long reaction times, incorporating a catalyst is a logical next step. The choice of catalyst depends on the specific reaction, but a wide range have been successfully employed.
Causality and Solution: Catalysts work by providing an alternative, lower-energy reaction pathway. Lewis acids, for example, can activate aldehyde carbonyl groups, making them more susceptible to nucleophilic attack.
| Catalyst Type | Examples | Typical Yield Improvement |
| Acid Catalysts | Silicotungstic acid, Lactic acid, Boric acid.[2][9] | Can increase yields dramatically, with some reports reaching over 90%.[2] |
| Base Catalysts | DABCO, Piperidine, Triethylamine.[2] | Effective in promoting condensation steps. DABCO has shown excellent yields.[2] |
| Heterogeneous | Fe3O4 Nanoparticles, Urea-ZnCl2 mixture.[2][10] | Offer the advantage of easy recovery and reusability, making the process more economical and environmentally friendly.[2][11] |
| Table 3: Comparison of Catalysts for Debus-Radziszewski Synthesis. |
For a systematic approach, it is crucial to perform a catalyst loading study to find the optimal concentration for your specific system, as simply adding more catalyst does not always improve the yield and can sometimes be detrimental.[10]
Issue 4: Product Loss During Work-up and Purification
A successful reaction can be undermined by an inefficient purification strategy. Imidazoles are often polar, basic compounds, and these properties must be considered during extraction and isolation.
Q: My crude reaction mixture looks good by TLC, but my final isolated yield is very low. Where is my product going?
A: Significant product loss often occurs during aqueous work-up and purification. Imidazole's polarity can give it some solubility in water, leading to loss during extraction. Its basic nature can also cause issues if not handled correctly.
Causality and Solution: The solution is to use a purification technique that leverages the chemical properties of your specific imidazole derivative. For basic imidazoles, an acid-base extraction is a highly effective method to separate the product from non-basic impurities.
Protocol 2: General Procedure for Acid-Base Extraction to Purify a Basic Imidazole Derivative provides a detailed workflow for this essential technique.[12] Other common purification methods include recrystallization and column chromatography, but care must be taken to select the appropriate solvent systems to avoid product loss.[12][13]
The following workflow provides a logical sequence for troubleshooting low conversion rates.
Caption: Systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress using Thin-Layer Chromatography (TLC)
Objective: To determine the optimal reaction time by monitoring the consumption of the limiting starting material.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (solvent system that provides good separation, e.g., 7:3 Hexane:Ethyl Acetate)
-
Visualization agent (e.g., UV lamp, iodine chamber, or potassium permanganate stain)
Procedure:
-
Prepare the Eluent: Prepare a suitable solvent system (eluent) in the developing chamber and allow the atmosphere to saturate.
-
Prepare Samples: At the start of the reaction (t=0), dissolve a small aliquot of the limiting reactant in a suitable solvent (e.g., dichloromethane) to create a reference spot.
-
Spot the Plate: Using a capillary tube, spot the starting material reference on the TLC plate. Next to it, spot a small aliquot of the reaction mixture.
-
Develop the Plate: Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate staining agent.
-
Analyze: The starting material spot should be visible in the reaction mixture lane at the beginning of the reaction. As the reaction proceeds, this spot should diminish in intensity, and a new spot corresponding to the product should appear.
-
Repeat: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and run a new TLC plate.
-
Determine Completion: The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.[1]
Protocol 2: General Procedure for Acid-Base Extraction to Purify a Basic Imidazole Derivative
Objective: To separate a basic imidazole product from neutral or acidic impurities.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.
-
Neutralization and Back-Extraction: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper). This deprotonates the imidazole, making it insoluble in water.
-
Isolation: If the neutral imidazole product precipitates as a solid, collect it by vacuum filtration. If it is an oil or remains dissolved, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).
-
Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole derivative.[12]
References
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). Vertex AI Search.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3995–4016. [Link]
- Das, T. C., Quadri, S. A. I., & Farooqui, M. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98.
- Daina, A., & Zoete, V. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Pharmaceuticals, 16(7), 950. [Link]
- 12 A review: Imidazole synthesis and its biological activities. (n.d.). Vertex AI Search.
- Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. (n.d.). Vertex AI Search.
- Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (n.d.). ResearchGate.
- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). SciSpace. [Link]
- Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry.
- da Silva, G. V. J., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8524. [Link]
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (n.d.). ijarsct.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.).
- An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI.
- A Review of the Analytical Methods for the Determination of 4(5)
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
- Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. (n.d.). Google Patents.
- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). CNKI.
- Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate.
- Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia.
- Reaction and appearance of imidazole 3 during synthesis and... (n.d.). ResearchGate.
- Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science. [Link]
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3995–4016. [Link]
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes. (n.d.). Scribd.
- Imidazole synthesis. (n.d.). Organic Chemistry Portal.
- General reaction scheme of the Debus–Radziszewski imidazole synthesis. (n.d.). ResearchGate.
- Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare.
- An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. (2025). Organic Process Research & Development.
- Reaction strategies for synthesis of imidazole derivatives: a review. (2025).
- Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. (n.d.). Nanotechnology Perceptions.
- The Versatile Role of Imidazole in Chemical Synthesis: A Manufacturer's Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems? (n.d.). ResearchGate.
- Imidazole - Synthesis & Reactions. (2017, October 26). YouTube. [Link]
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nano-ntp.com [nano-ntp.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
Validation & Comparative
A Definitive Spectroscopic Guide to the Structural Confirmation of 1-Methyl-1H-imidazole-4-carbaldehyde
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of progress. Among these, imidazole derivatives hold a prominent place due to their wide-ranging biological activities.[1] This guide provides an in-depth spectroscopic analysis of 1-Methyl-1H-imidazole-4-carbaldehyde, a key building block in the synthesis of various therapeutic agents. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to not only confirm its structure but also to compare it with its close structural isomers and precursors, thereby offering a comprehensive reference for researchers in the field.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
This compound (C₅H₆N₂O, MW: 110.11 g/mol ) is a versatile intermediate.[2] Its reactivity is largely dictated by the interplay between the imidazole ring and the aldehyde functional group. A minor shift in the position of the methyl or aldehyde group, as seen in its isomers, can lead to vastly different chemical properties and biological effects. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a critical checkpoint to ensure the integrity of a synthetic pathway and the desired outcome of a research program.
Molecular Structure and Spectroscopic Workflow
The structural confirmation of this compound relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle.
Caption: Workflow for the spectroscopic confirmation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the two imidazole ring protons, and the N-methyl protons.
The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet significantly downfield. The two protons on the imidazole ring will appear in the aromatic region, and their coupling (or lack thereof) provides information about their relative positions. The N-methyl protons will appear as a sharp singlet in the upfield region.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde will be the most downfield signal. The three carbons of the imidazole ring will appear in the aromatic region, and the N-methyl carbon will be the most upfield signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The most characteristic absorption for this compound is the strong carbonyl (C=O) stretch of the aldehyde. Other key absorptions include C-H stretches from the aromatic ring and the methyl group, and C=N and C-N stretches from the imidazole ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak (M⁺) should be observed at an m/z corresponding to its molecular weight (110.11). Common fragmentation patterns may involve the loss of the formyl group (CHO) or the methyl group (CH₃).
Comparative Spectroscopic Analysis
To truly appreciate the subtleties of the spectroscopic data for this compound, it is instructive to compare it with its structural isomers and its unmethylated precursor.
| Compound | Aldehyde Proton (¹H NMR, ppm) | Imidazole Protons (¹H NMR, ppm) | N-Methyl Protons (¹H NMR, ppm) | Carbonyl Carbon (¹³C NMR, ppm) | Molecular Ion (MS, m/z) |
| This compound | ~9.7-9.8 | ~7.8-8.0 (2H, s) | ~3.8-3.9 (3H, s) | ~185 | 110 |
| 1-Methyl-1H-imidazole-2-carbaldehyde | ~9.8-9.9 | ~7.2-7.4 (2H, d) | ~4.0-4.1 (3H, s) | ~180 | 110[3] |
| 1H-Imidazole-4-carbaldehyde | ~9.7-9.8 | ~7.9-8.0 (2H, s) | N/A | ~184 | 96 |
| 4-Methyl-1H-imidazole-5-carbaldehyde | ~9.7-9.8 | ~7.9 (1H, s) | N/A (ring CH₃ ~2.4 ppm) | ~185 | 110 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The key differentiating features are the chemical shifts of the imidazole and N-methyl protons. In the 4-carbaldehyde isomer, the two imidazole protons are chemically equivalent and appear as a single peak, whereas in the 2-carbaldehyde isomer, they are distinct and show coupling. The absence of an N-methyl signal and a lower molecular weight clearly distinguish the unmethylated analogue.
Experimental Protocols
General: All reagents should be of analytical grade and used as received. Solvents for spectroscopy (e.g., CDCl₃, DMSO-d₆) should be of high purity.
¹H and ¹³C NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
The structural confirmation of this compound is unequivocally achieved through a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide provides a detailed framework for this analysis, emphasizing the key spectroscopic features that define its structure. By comparing its spectral data with those of its isomers, we highlight the importance of meticulous spectroscopic interpretation in ensuring the chemical identity of such crucial synthetic intermediates. The methodologies and comparative data presented herein serve as a valuable resource for researchers engaged in the synthesis and characterization of novel imidazole-based compounds.
References
- PubChem. This compound.
- PubChem. 4-methyl-1H-imidazole-5-carbaldehyde.
- NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]
- Hassan, L. A., Omondi, B., & Nyamori, V. (2018). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Journal of Molecular Structure, 1171, 844-853.
- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction".
- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
- JScholar Publisher. Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones.
- Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]
Sources
A Senior Application Scientist's Guide to the NMR Spectroscopic Analysis of 1-Methyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of progress. Among these, imidazole derivatives hold a place of prominence due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of the ¹H and ¹³C NMR spectral data for 1-methyl-1H-imidazole-4-carbaldehyde, a key building block in synthetic organic chemistry. Authored from the perspective of a Senior Application Scientist, this document will not only present the spectral data but also delve into the underlying principles, experimental considerations, and comparative analysis with structurally related analogues.
The Strategic Importance of this compound
This compound serves as a versatile precursor in the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The presence of a reactive aldehyde group and the distinct electronic environment of the N-methylated imidazole ring make it a valuable synthon. Accurate and comprehensive characterization of this molecule is therefore paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.
Understanding the NMR Fingerprint: ¹H and ¹³C NMR Data
The chemical shifts observed in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In this compound, the positions of the protons and carbons in the ¹H and ¹³C NMR spectra are dictated by the interplay of the aromatic imidazole ring, the electron-withdrawing aldehyde group, and the N-methyl substituent.
While a definitive, publicly available experimental spectrum for this compound is not readily found in the searched literature, we can predict its spectral characteristics with a high degree of confidence based on established NMR principles and extensive data from closely related compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~7.8 - 8.0 | s | ~138 - 140 |
| H-5 | ~7.6 - 7.8 | s | ~125 - 127 |
| N-CH₃ | ~3.7 - 3.9 | s | ~33 - 35 |
| CHO | ~9.7 - 9.9 | s | ~185 - 187 |
| C-4 | - | - | ~145 - 147 |
Note: These are predicted values based on analogous structures and are typically reported for samples dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
Comparative NMR Analysis: Distinguishing Isomers and Analogues
The true power of NMR spectroscopy in structural elucidation is often realized through comparative analysis. The subtle yet significant differences in chemical shifts can allow for the confident differentiation between isomers and related compounds.
Table 2: Comparison of ¹H NMR Chemical Shifts for this compound and Related Imidazole Derivatives (in DMSO-d₆)
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | N-CH₃ (ppm) | CHO (ppm) | Reference |
| This compound (Predicted) | ~7.9 | - | ~7.7 | ~3.8 | ~9.8 | |
| 1H-Imidazole-4-carbaldehyde | 7.99 | - | 7.94 | - | 9.74 | [1] |
| 4-Methyl-1H-imidazole-5-carbaldehyde | 7.73 | - | - | 3.60 (N1-CH3) | 9.76 | [2] |
The N-methylation at the 1-position in our target molecule is expected to deshield the C-2 and C-5 protons compared to an unsubstituted imidazole. The position of the aldehyde group at C-4 will have a significant anisotropic effect on the neighboring H-5 proton.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[3]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required (typically several hundred to thousands).
-
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the ¹H NMR signals to determine the relative ratios of the different types of protons.
-
Visualizing the Molecular Structure and NMR Correlations
Figure 1: Molecular structure of this compound with predicted ¹H and ¹³C NMR chemical shifts.
Causality Behind Experimental Choices
The choice of a high-field NMR spectrometer is driven by the need for enhanced sensitivity and dispersion, which is particularly important for complex molecules or samples with low concentrations. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte. TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents due to its chemical inertness, volatility (allowing for easy removal), and its single, sharp resonance at a high-field position that rarely overlaps with analyte signals. Proton decoupling in ¹³C NMR is a standard technique to simplify complex spectra and improve the signal-to-noise ratio by collapsing multiplets into single peaks.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound, grounded in established spectroscopic principles and comparative data from related structures. While direct experimental data for the title compound was not found in the searched literature, the predicted values and the comparative analysis herein offer a robust framework for its identification and characterization. The provided experimental protocol outlines the best practices for acquiring high-quality NMR data, ensuring reliability and reproducibility in research and development settings. As a senior application scientist, I emphasize the critical importance of meticulous experimental technique and a thorough understanding of the structural and electronic factors that govern NMR chemical shifts for the successful elucidation of molecular structures.
References
- Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. The Royal Society of Chemistry. (n.d.).
- H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (2025, November). J MOL STRUCT.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).
- 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887. PubChem. (n.d.).
- 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki. Guidechem. (n.d.).
- This compound | 17289-26-8 | FM63129. Biosynth. (n.d.).
- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
- One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). PMC.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. (n.d.).
- NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
- 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST WebBook. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
A Comparative Guide to the Biological Activity of Imidazole Aldehydes for Researchers and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2][3] Among the vast landscape of imidazole-containing compounds, imidazole aldehydes represent a particularly interesting class of molecules. Their inherent reactivity as aldehydes, coupled with the diverse biological activities of the imidazole scaffold, makes them valuable precursors for the synthesis of novel therapeutic agents and intriguing subjects for biological evaluation.[4][5] This guide provides an in-depth comparison of the biological activity of 1-Methyl-1H-imidazole-4-carbaldehyde against other imidazole aldehydes, supported by experimental insights and methodologies to empower researchers in their quest for new and effective pharmaceuticals.
The Imidazole Scaffold: A Privileged Structure in Drug Discovery
The five-membered aromatic ring of imidazole, containing two nitrogen atoms, imparts unique physicochemical properties to molecules.[6] It can act as both a hydrogen bond donor and acceptor, engage in metal coordination, and participate in various non-covalent interactions, enabling it to bind to a wide range of biological targets with high affinity.[6] This versatility is reflected in the broad spectrum of biological activities exhibited by imidazole derivatives, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][5][7]
Biological Profile of this compound and its Isomers
Direct, head-to-head comparative studies on the biological activity of this compound and its isomers are limited in publicly available literature. However, by examining studies on their derivatives and the general structure-activity relationships of imidazoles, we can infer their potential activities and highlight key areas for future investigation.
Antimicrobial and Antifungal Activity: A Primary Focus
The most extensively studied biological activity of imidazole derivatives is their action against microbial and fungal pathogens.[8][9][10]
Mechanism of Action: The primary antifungal mechanism of many imidazole-based drugs, such as clotrimazole and miconazole, is the inhibition of the enzyme lanosterol 14α-demethylase.[11][12][13] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11][13] Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[11][14] While the direct activity of imidazole aldehydes on this enzyme is not as potent as their more complex derivatives, they serve as key building blocks for compounds with this mechanism.
Inferred Activity and Structure-Activity Relationships (SAR):
Studies on derivatives of imidazole aldehydes, such as thiosemicarbazones and hydrazones, have demonstrated significant antifungal activity.[15] For instance, thiosemicarbazones derived from 4(5)-imidazole carboxaldehyde have shown high and selective activity against Cladosporium cladosporioides.[15] This suggests that the imidazole-4-carbaldehyde scaffold is a promising starting point for the development of antifungal agents.
The position of the aldehyde group and the substitution on the imidazole ring are critical for activity. For example, the methylation at the N-1 position in this compound can influence the molecule's electronic properties and its ability to interact with biological targets. N-methylation can sometimes reduce activity if the N-H proton is crucial for binding, but it can also enhance activity by increasing lipophilicity and metabolic stability.[16][17] Further comparative studies are needed to elucidate the precise impact of N-methylation on the antimicrobial and antifungal activity of imidazole aldehydes.
Derivatives of 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde have been synthesized and investigated for their antibacterial properties.[18] This highlights the potential of substituted 1-methyl-imidazole aldehydes as precursors for antibacterial agents.
Cytotoxicity and Anticancer Potential
The imidazole ring is also a feature of several anticancer agents.[19] The biological activity in this context is often linked to the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.
Some imidazole derivatives have been shown to exert their cytotoxic effects by impairing redox balance and mitochondrial membrane potential.[19] The introduction of a methyl group on the imidazole ring has been shown in some ruthenium-based anticancer complexes to reduce antitumor activity, possibly due to steric hindrance.[19]
The table below summarizes the inferred biological activities of this compound in comparison to other imidazole aldehydes, based on the activities of their derivatives and general SAR principles.
| Biological Activity | This compound | Other Imidazole Aldehydes (e.g., Imidazole-2-carbaldehyde, Imidazole-5-carbaldehyde) | Key Considerations |
| Antifungal | Precursor to active derivatives.[15] N-methylation may influence activity. | Precursors to active derivatives.[15] Positional isomerism of the aldehyde group likely affects activity. | The aldehyde group is a key handle for derivatization to more potent antifungal agents.[15] |
| Antimicrobial | Precursor to active derivatives.[18] | Precursors to active derivatives. | The specific substitution pattern on the imidazole ring is crucial for antibacterial potency.[18] |
| Cytotoxicity | Expected to exhibit some level of cytotoxicity.[21] | Expected to exhibit some level of cytotoxicity. | The aldehyde functionality can contribute to non-specific cytotoxicity. |
| Anticancer | Limited direct evidence. Methylation may reduce activity in some contexts.[19] | Precursors to compounds with anticancer activity. | The overall structure of the molecule, not just the imidazole aldehyde core, dictates anticancer potential. |
Experimental Protocols for Biological Evaluation
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the imidazole aldehyde in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Preparation of Microorganism: Inoculate a fresh agar plate with the desired bacterial or fungal strain and incubate overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Assay Setup:
-
Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to each well of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (microorganism in broth), a negative control (broth only), and a vehicle control (microorganism in broth with DMSO).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22]
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the imidazole aldehyde in complete cell culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Future Directions and a Call for Comparative Studies
The available literature strongly suggests that imidazole aldehydes, including this compound, are valuable scaffolds for the development of new therapeutic agents. However, there is a clear need for direct, systematic comparative studies to fully elucidate the structure-activity relationships within this class of compounds.
Future research should focus on:
-
Direct Biological Evaluation: Performing head-to-head comparisons of the antimicrobial, antifungal, and cytotoxic activities of this compound, imidazole-2-carbaldehyde, and imidazole-5-carbaldehyde.
-
Exploring Substituent Effects: Systematically investigating the impact of different substituents at various positions on the imidazole ring on biological activity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action for the most promising imidazole aldehydes and their derivatives.
By addressing these research gaps, the scientific community can unlock the full potential of imidazole aldehydes in the ongoing search for novel and more effective treatments for a wide range of diseases.
References
- Vanden Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & Van Cutsem, J. M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of infectious diseases, 2(4), 520-535.
- Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
- Fromtling, R. A. (1984). Imidazoles as medically important antifungal agents: an overview. Drugs of today (Barcelona, Spain: 1965), 20(7), 325-349.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and biological evaluation of novel imidazole derivatives as antimicrobial agents.
- Warrilow, A. G., Martel, C. M., Parker, J. E., Melo, N., Lamb, D. C., Nes, W. D., & Kelly, S. L. (2010). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Antimicrobial agents and chemotherapy, 54(4), 1540-1542.
- Shashank, D., & Kissanth, M. (2011). Synthesis and evaluation of N-substituted imidazole derivatives for antimicrobial activity. Indian journal of pharmaceutical sciences, 73(6), 674.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay. (2019). In Methods in Molecular Biology.
- ISO 10993-5:2009(E) - Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
- de Oliveira, C. S., Lancellotti, M., & de Souza, R. O. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules (Basel, Switzerland), 26(21), 6649.
- Parab, R. H., & Dixit, B. C. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(12), 5537.
- Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., ... & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io.
- de Almeida, J. G., de Oliveira, K. M. P., da Silva, A. C., & de Oliveira, R. B. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. RSC advances, 9(45), 26034-26046.
- Imidazole: Structure, properties, synthesis and uses. (n.d.).
- Charton, J., Gauriot, M., Hédou, D., Barczyk, A., Bénard, C., Corvaisier, C., ... & Deprez, B. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino] acetic acids, dual binders of human insulin-degrading enzyme. European journal of medicinal chemistry, 90, 547-567.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ.
- Beraldo, H., & Gambino, D. (2004). Structural studies and investigation on the activity of imidazole-derived thiosemicarbazones and hydrazones against crop-related fungi. Journal of the Brazilian Chemical Society, 15, 241-249.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(11), 3236.
- Charton, J., Gauriot, M., Hédou, D., Barczyk, A., Bénard, C., Corvaisier, C., ... & Deprez, B. (2014). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino] acetic acids, dual binders of human Insulin-Degrading Enzyme.
- Al-Jubouri, H. A., & Al-Masoudi, N. A. (2024).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
- Kumar, A., & Kumar, S. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
- Kumar, S., & Kumar, A. (2014). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica, 6(4), 340-346.
- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
- Parab, R. H., & Dixit, B. C. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antimicrobial activity of imidazoles.
- PubChem. (n.d.). This compound.
- Kumar, A., Kumar, R., Kumar, S., Singh, P., & Kumar, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2915-2928.
- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- Sharma, D., Kumar, R., & Kumar, P. (2014). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research, 5(10), 4146.
- Kumar, A., Kumar, S., & Singh, J. (2018). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
- Sharma, V., Kumar, P., & Pathak, D. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
- Zhang, Y., Li, Y., & Liu, Z. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(14), 4587.
- ChemSrc. (2025). 1H-Imidazole-4-carbaldehyde.
- Lee, J. H., Kim, J. H., Lee, J. H., Kim, J. S., & Lee, J. (2023). Synthesis of 1, 4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules, 28(3), 1361.
- PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde.
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. chemijournal.com [chemijournal.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 13. biolmolchem.com [biolmolchem.com]
- 14. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Catalysts for Imidazole Synthesis: A Comparative Study
For researchers, scientists, and professionals in drug development, the synthesis of the imidazole core is a cornerstone of modern medicinal chemistry and materials science. The versatility of the imidazole scaffold is evident in its presence in numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] The efficiency of imidazole synthesis is critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems, offering experimental data, mechanistic insights, and practical protocols to inform your selection and optimize your synthetic strategies.
The Catalytic Landscape of Imidazole Synthesis
The synthesis of imidazoles, often achieved through multicomponent reactions like the Debus-Radziszewski synthesis, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[2][5] The role of the catalyst is paramount in promoting the condensation and subsequent cyclization reactions, ultimately influencing the reaction's efficiency, selectivity, and environmental footprint.[2] Catalysts for imidazole synthesis can be broadly categorized into three main classes: homogeneous, heterogeneous, and nanocatalysts. This guide will dissect each class, comparing their performance based on experimental evidence.
Homogeneous Catalysis: Precision and High Activity
Homogeneous catalysts exist in the same phase as the reactants, typically in a liquid solution. This allows for excellent contact between the catalyst and the substrates, often leading to high reaction rates and yields under mild conditions.[6]
Common examples include:
-
Copper Salts (e.g., CuI, CuCl₂, Cu(phen)Cl₂): Copper catalysts are widely employed due to their low cost and high efficiency.[3][5] For instance, CuI has been shown to effectively catalyze the synthesis of 2,4,5-trisubstituted imidazoles from benzoin, various aldehydes, and ammonium acetate, with yields up to 95%.[3] A study highlighted the effectiveness of a Cu(II)-phenanthroline complex in preparing imidazole derivatives via a Mannich base technique.[7]
-
Cobalt Catalysts: Cobalt complexes have been utilized for the synthesis of highly substituted imidazoles. A recent study demonstrated the use of a Co(III) catalyst for the coupling of enaminones with oxadiazolones, offering a pathway to a variety of substituted imidazoles with moderate to good yields (37-71%).[8]
-
Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, offering a greener alternative to volatile organic solvents.[4][9] For example, an aqueous 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquid has been used to synthesize tri- and tetra-substituted imidazoles in excellent yields under sonication.[9]
The primary drawback of homogeneous catalysts is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and prevents catalyst recycling.[6]
Mechanistic Insight: A Copper-Catalyzed Pathway
The mechanism of copper-catalyzed imidazole synthesis often involves the coordination of the catalyst with the reactants, facilitating key bond formations. The following diagram illustrates a plausible catalytic cycle.
Caption: Plausible mechanism for Cu(I)-catalyzed imidazole synthesis.
Heterogeneous Catalysis: The Power of Reusability
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product, usually by simple filtration, which allows for straightforward catalyst recycling and minimizes product contamination.[2][6] This aligns with the principles of green chemistry.[10]
Key examples include:
-
Magnetic Nanoparticles (e.g., Fe₃O₄, Ni₀.₅Zn₀.₅Fe₂O₄): These catalysts offer the dual benefits of high surface area and easy magnetic separation.[10][11] Fe₃O₄ nanoparticles have been shown to act as a reusable Lewis acid catalyst, with studies demonstrating their stability and retained efficiency over at least five reaction cycles.[10] Similarly, Ni₀.₅Zn₀.₅Fe₂O₄ nanocatalysts have been used for the solvent-free synthesis of 2,4,5-triaryl substituted imidazoles.[10]
-
Metal Oxides (e.g., Cr₂O₃): Chromium(III) oxide nanoparticles have been used as a reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water, highlighting an environmentally benign approach.[12]
-
Supported Catalysts: Solid supports like silica can be functionalized with acidic or basic groups to create robust heterogeneous catalysts. Silica-supported sulfonic acid is an example of a solid acid catalyst that can provide excellent yields in imidazole synthesis.[13]
While highly advantageous for their reusability, heterogeneous catalysts may sometimes require harsher reaction conditions (higher temperatures and pressures) and can exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations.[6]
Experimental Workflow: Heterogeneous Catalysis
The general workflow for a reaction using a recoverable heterogeneous catalyst is outlined below.
Caption: General experimental workflow for heterogeneous catalysis.
Comparative Performance Data
The choice of catalyst significantly impacts the outcome of the synthesis. The following table summarizes the performance of various catalysts under different conditions, providing a basis for comparison.
| Catalyst Type | Specific Catalyst | Reaction | Conditions | Yield (%) | Reusability | Reference |
| Homogeneous | CuI | Aldehyde, Benzoin, NH₄OAc | 140 °C, 90 min, DMSO | 75-95 | No | [3] |
| CoCp*(MeCN)₃(SbF₆)₂ | Enaminones, Oxadiazolones | 110 °C | 37-71 | No | [8] | |
| L-proline | Aldehyde, 1,2-diketone, NH₄OAc | Reflux, Ethanol | High | No | [14] | |
| Cu(phen)Cl₂ | l-histidine, Aldehyde | 35 °C, 3h, Ethanol | 78-80 | No | [7] | |
| Heterogeneous | Fe₃O₄ Nanoparticles | Aldehyde, Benzil, NH₄OAc | Mild Conditions | High | Yes (5 cycles) | [10] |
| Ni₀.₅Zn₀.₅Fe₂O₄ | Aldehyde, Benzil, NH₄OAc | Solvent-free | High | Yes | [10] | |
| Cr₂O₃ Nanoparticles | Aldehyde, Benzil, NH₄OAc | Microwave, Water | Excellent | Yes | [12] | |
| SBA-Pr-SO₃H | Debus-Radziszewski | - | Excellent | Yes | [13] |
Experimental Protocols
To provide a practical context, here are two representative protocols for imidazole synthesis using different catalytic systems.
Protocol 1: Homogeneous Synthesis of 2,4,5-Trisubstituted Imidazoles using CuI
This protocol is adapted from a method demonstrating a simple and efficient copper-catalyzed multicomponent reaction.[3]
Materials:
-
4-Chlorobenzaldehyde (1 mmol)
-
Benzoin (1 mmol)
-
Ammonium acetate (3 mmol)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
Dimethyl sulfoxide (DMSO) or Butanol (7 mL)
Procedure:
-
In a round-bottom flask, combine 4-chlorobenzaldehyde, benzoin, ammonium acetate, and CuI.
-
Add the solvent (e.g., butanol).
-
Heat the reaction mixture to reflux (for butanol) or 140 °C (for DMSO).
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 20-90 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
Protocol 2: Heterogeneous Synthesis of Triaryl Imidazoles using Fe₃O₄ Nanoparticles
This protocol is based on the use of magnetic nanoparticles as a recyclable catalyst.[10][11]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Benzil (1 mmol)
-
Ammonium acetate (2 mmol)
-
Fe₃O₄ nanoparticles (e.g., 15 mol%)
-
Ethanol (as solvent, or solvent-free)
Procedure:
-
To a reaction vessel, add the aromatic aldehyde, benzil, ammonium acetate, and Fe₃O₄ nanoparticles.
-
If using a solvent, add ethanol and reflux the mixture. For solvent-free conditions, heat the mixture (e.g., at 100-120 °C).
-
Stir the mixture for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If in a solvent, use an external magnet to hold the Fe₃O₄ catalyst at the bottom of the flask and decant the supernatant. If solvent-free, add a solvent like ethanol to disperse the mixture before applying the magnet.
-
Wash the recovered catalyst with ethanol, decant the solvent, and dry the catalyst for reuse.
-
Combine the supernatant and washings, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent to yield the pure 2,4,5-triaryl-imidazole.
Catalyst Selection: A Decision-Making Framework
Choosing the optimal catalyst requires a careful consideration of several factors. The following flowchart can guide your decision-making process.
Caption: Decision flowchart for catalyst selection in imidazole synthesis.
Conclusion
The synthesis of imidazoles is a mature field, yet the development of novel and efficient catalytic systems remains a vibrant area of research. Homogeneous catalysts often provide superior activity and yield under mild conditions, but their separation and reuse pose significant challenges. In contrast, heterogeneous catalysts, particularly magnetic nanocatalysts, offer a compelling solution for sustainable synthesis through their ease of recovery and reusability. The choice of catalyst is not a one-size-fits-all decision; it requires a nuanced understanding of the specific requirements of the synthesis, including desired yield, purity, cost, and environmental impact. By leveraging the comparative data and protocols presented in this guide, researchers can make more informed decisions, accelerating their progress in the synthesis of these vital heterocyclic compounds.
References
- Mechanistic Studies of Imidazole Autocatalysis in 1,1′-Thiocarbonyldiimidazole-Mediated Couplings of Aniline.Organic Process Research & Development - ACS Publications.
- Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis.PubMed.
- A Comparative Guide to Imidazole-Based Catalysts in Organic Synthesis.Benchchem.
- Data Presentation: A Comparative Analysis of Catalyst Performance.Benchchem.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.[Source not specified].
- Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives.ResearchGate.
- Application Notes and Protocols: Synthesis of Imidazole-Containing Ligands for Metal Catalysis.Benchchem.
- Substituted Imidazoles via Cobalt-Catalyzed Coupling of Enaminones with Oxadiazolones.[Source not specified].
- Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis.Benchchem.
- Imidazole synthesis.Organic Chemistry Portal.
- Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis.[Source not specified].
- Synthesis of imidazole derivatives in the last 5 years: An update.OUCI.
- Recent advances in the synthesis of imidazoles.Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanistic studies with different imidazole derivatives a,...ResearchGate.
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.RSC Publishing.
- Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies.PMC - NIH.
- Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis.ResearchGate.
- Synthesis of imidazole derivatives 4a–j with Cr2O3 as catalyst under microwave irradiation.[Source not specified].
- Facile One-Step Synthesis of Hyper-Cross-Linked Ionic Polymers with High Ionic Content for Efficient CO2 Conversion.ACS Applied Polymer Materials.
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action.[Source not specified].
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 4. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. Investigating catalytic pathways: a comparative review of homogeneous and heterogeneous catalysis for 3-aroylimidazo[1,2-a]pyridine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 10. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of imidazole derivatives in the last 5 years: An update [ouci.dntb.gov.ua]
A Comparative Guide to the Synthetic Routes of 1-Methyl-1H-imidazole-4-carbaldehyde for Researchers and Drug Development Professionals
Introduction: The Significance of 1-Methyl-1H-imidazole-4-carbaldehyde
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its unique chemical architecture, featuring a methylated imidazole ring coupled with a reactive aldehyde group, makes it a versatile building block for the construction of complex molecular scaffolds. The efficient and scalable synthesis of this compound is therefore of paramount importance to the drug development and chemical research communities. This guide provides an in-depth, objective comparison of established synthetic methodologies with a proposed novel, greener approach, supported by experimental data and mechanistic insights.
Established Synthetic Routes: A Critical Evaluation
Two principal synthetic strategies have traditionally been employed for the preparation of this compound. These routes, while effective, present distinct advantages and disadvantages in terms of yield, scalability, and environmental impact.
Route A: Methylation of 1H-Imidazole-4-carbaldehyde
This two-step approach commences with the synthesis of 1H-imidazole-4-carbaldehyde, followed by N-methylation.
Step 1: Synthesis of 1H-Imidazole-4-carbaldehyde
A common method for the synthesis of 1H-imidazole-4-carbaldehyde is the oxidation of 4-(hydroxymethyl)imidazole.
-
Experimental Protocol: 4-(hydroxymethyl)imidazole is dissolved in a suitable solvent, such as chloroform, and treated with an oxidizing agent like manganese dioxide (MnO₂). The reaction mixture is typically stirred at room temperature or gentle heating for several hours. Upon completion, the solid manganese dioxide is filtered off, and the product is isolated from the filtrate by evaporation of the solvent and purified by recrystallization or chromatography.
Step 2: N-Methylation
The resulting 1H-imidazole-4-carbaldehyde is then methylated.
-
Experimental Protocol: 1H-imidazole-4-carbaldehyde is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A base, such as sodium hydride (NaH), is added to deprotonate the imidazole nitrogen. Subsequently, a methylating agent, typically methyl iodide (CH₃I), is introduced, and the reaction is stirred until completion. Workup involves quenching the reaction with water and extracting the product with an organic solvent.
Causality Behind Experimental Choices: The choice of MnO₂ in the first step is due to its effectiveness in oxidizing allylic and benzylic alcohols to the corresponding aldehydes under relatively mild conditions. The use of a strong base like NaH in the second step is necessary to generate the imidazolide anion, which is a potent nucleophile for the subsequent reaction with methyl iodide.
Route B: Formylation of 1-Methylimidazole
This alternative strategy begins with the commercially available 1-methylimidazole, which is then subjected to a formylation reaction. The Vilsmeier-Haack reaction is a classic method for this transformation.
-
Experimental Protocol: A Vilsmeier reagent is prepared in situ by reacting a formamide derivative, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) at low temperatures. 1-Methylimidazole is then added to this pre-formed reagent. The reaction mixture is stirred, often with heating, to drive the electrophilic substitution. The reaction is then quenched with water and neutralized to hydrolyze the intermediate iminium salt, yielding the desired aldehyde.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles. The electrophilicity of the Vilsmeier reagent is sufficient to attack the π-rich imidazole ring. The aqueous workup is crucial for the hydrolysis of the intermediate to the final aldehyde product.
A Novel Approach: One-Pot Catalytic Formylation of 1-Methylimidazole
In the quest for more efficient and environmentally benign synthetic methods, a novel one-pot catalytic formylation of 1-methylimidazole is proposed. This approach aims to circumvent the use of stoichiometric, hazardous reagents and minimize waste generation. While extensive literature on a specific, universally adopted "new" route is emerging, a plausible and advantageous direction involves the use of a solid acid catalyst and a less hazardous formylating agent.
-
Proposed Experimental Protocol: 1-Methylimidazole and a suitable formylating agent, such as triethyl orthoformate, are mixed in a solvent-free system or a high-boiling point, green solvent. A solid acid catalyst (e.g., a zeolite or a supported heteropoly acid) is added. The reaction mixture is heated under microwave irradiation to accelerate the reaction. Upon completion, the catalyst can be recovered by simple filtration, and the product can be purified by distillation or crystallization.
Causality Behind Experimental Choices: The use of a solid acid catalyst facilitates an easier workup and catalyst recycling, aligning with the principles of green chemistry. Microwave irradiation can significantly reduce reaction times and improve energy efficiency. Triethyl orthoformate is a less hazardous alternative to the reagents used in the Vilsmeier-Haack reaction.
Head-to-Head Comparison: Performance Metrics
| Parameter | Route A: Methylation of Aldehyde | Route B: Formylation of Methylimidazole | Proposed New Route: Catalytic Formylation |
| Overall Yield | Moderate to Good (typically 50-70%) | Good to Excellent (typically 70-90%) | Potentially High (target >85%) |
| Number of Steps | Two | One | One |
| Reagent Safety | Use of hazardous NaH and CH₃I | Use of corrosive POCl₃ | Use of less hazardous reagents |
| Waste Generation | Significant (manganese salts, solvent waste) | Significant (phosphorus-containing byproducts) | Minimal (recyclable catalyst) |
| Scalability | Moderate | Good | Potentially Excellent |
| Purification | Multi-step purification required | Single purification step | Simplified purification |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Workflow for Method Validation
To rigorously validate the proposed new synthetic route against the established methods, a systematic experimental workflow is essential.
Caption: Experimental workflow for the validation of synthetic routes.
Conclusion and Future Outlook
While established methods for the synthesis of this compound are reliable, they often involve multiple steps, hazardous reagents, and significant waste generation. The proposed novel one-pot catalytic formylation presents a promising alternative that aligns with the principles of green chemistry, offering potential improvements in efficiency, safety, and sustainability. Further research and optimization of this new route are warranted to fully realize its potential for large-scale industrial applications. The adoption of such greener synthetic strategies is not only economically advantageous but also a crucial step towards a more sustainable future for the chemical and pharmaceutical industries.
References
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society (Resumed), 547. [Link]
- Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Duff reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Tran, T. H., Vo, C. D., Nguyen, T. C., & Dau, X. D. (2023). Recent Achievement in the Synthesis of Imidazoles. Current Organic Chemistry, 27(16), 1398-1446. [Link]
- Mistry, P. (2022). Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress.
- Wikipedia contributors. (2023). 1-Methylimidazole. In Wikipedia, The Free Encyclopedia. [Link]
- Ataman Kimya. (n.d.). 1-Methylimidazole. [Link]
A Comparative Guide to the Structural Elucidation of 1-Methyl-1H-imidazole-4-carbaldehyde Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the characterization of 1-Methyl-1H-imidazole-4-carbaldehyde and its derivatives. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the experimental choices and the self-validating nature of the described protocols.
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] The substituent pattern on the imidazole ring dramatically influences the molecule's physicochemical properties and biological activity. Consequently, unambiguous structural confirmation is a critical step in the development of new chemical entities. While a crystal structure for this compound is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, 1-methyl-5-nitro-1H-imidazole , to illustrate the principles and provide concrete data. This analogue shares the fundamental 1-methyl-imidazole core, making it a relevant and instructive example.
The Unambiguous Answer: X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the gold standard for the absolute determination of molecular structure.[3] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision. This technique is unparalleled in its ability to provide a definitive solid-state conformation of a molecule.
Causality in Experimental Design: Why XRD is Definitive
The power of X-ray crystallography lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[4] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, we can mathematically reconstruct the electron density distribution and, thus, the precise arrangement of atoms in the molecule.[3] This direct visualization of the molecular architecture is what makes XRD an indispensable tool, particularly in cases of ambiguous stereochemistry or tautomerism, which can be challenging to resolve by other methods.
A Comparative Analysis: XRD vs. Alternative Spectroscopic Techniques
While XRD provides an unparalleled level of structural detail, it is not without its limitations, most notably the requirement for a high-quality single crystal. In many research and development scenarios, a combination of techniques is employed for a comprehensive characterization.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Single-Crystal X-ray Diffraction (XRD) | Diffraction of X-rays by a crystalline solid.[4] | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Provides an absolute and unambiguous structure. | Requires a suitable single crystal, which can be difficult to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Information about the chemical environment, connectivity, and spatial proximity of atoms. | Excellent for determining the structure of molecules in solution and studying dynamic processes.[1][5] | Does not provide a direct 3D structure; interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in a molecule. | Rapid and non-destructive analysis.[6] | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Provides the molecular weight and elemental composition of a molecule, as well as fragmentation patterns that can aid in structural elucidation.[7] | High sensitivity and requires only a small amount of sample. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Protocol: Single-Crystal X-ray Diffraction of a 1-Methyl-1H-imidazole Derivative
This protocol is a generalized yet detailed procedure for the X-ray crystallographic analysis of a 1-methyl-1H-imidazole derivative, exemplified by the data for 1-methyl-5-nitro-1H-imidazole.
Step 1: Crystallization
The cornerstone of a successful X-ray crystallographic analysis is the growth of high-quality single crystals. This often requires screening various solvents and crystallization techniques.
-
Solvent Selection : Begin by dissolving a small amount of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Slow Evaporation : Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
Vapor Diffusion : In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a larger volume of a "less good" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Crystal Harvesting : Once suitable crystals (typically with dimensions of 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Step 2: Data Collection
-
Crystal Mounting : A selected single crystal is carefully mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
Diffractometer Setup : The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
-
Data Acquisition : The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is designed to measure a complete and redundant set of reflections.
Step 3: Structure Solution and Refinement
-
Data Processing : The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution : The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement : The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
Visualizing the Workflow
Caption: A streamlined workflow for the X-ray crystallographic analysis of a 1-methyl-1H-imidazole derivative.
Case Study: Crystallographic Data for 1-methyl-5-nitro-1H-imidazole
The following table summarizes the crystallographic data for 1-methyl-5-nitro-1H-imidazole, providing a concrete example of the type of information obtained from a single-crystal XRD experiment.[8]
| Parameter | 1-methyl-5-nitro-1H-imidazole[8] |
| Chemical Formula | C₄H₅N₃O₂ |
| Formula Weight | 127.11 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.323(3) |
| b (Å) | 12.664(6) |
| c (Å) | 15.993(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1078.1(9) |
| Z | 8 |
| Temperature (K) | 113 |
| Radiation (Å) | Mo Kα (0.71073) |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.113 |
Key Structural Insights: The crystal structure reveals that the nitro group is slightly twisted out of the plane of the imidazole ring, with a dihedral angle of 5.60(2)°.[8] This type of subtle conformational detail is critical for understanding the molecule's electronic properties and potential intermolecular interactions, and is information that is very difficult to obtain with such certainty using other techniques.
Logical Relationships in Structural Elucidation
Caption: The logical flow from the primary structural question to the information provided by different analytical techniques.
Conclusion
For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray diffraction remains the most powerful and definitive technique. It provides a level of detail that is essential for understanding structure-activity relationships, guiding medicinal chemistry efforts, and ensuring the intellectual property of novel compounds. While other techniques such as NMR, IR, and mass spectrometry are crucial for a comprehensive characterization and are often more readily accessible, they provide complementary, rather than definitive, structural information. The judicious application of these techniques, with an understanding of their inherent strengths and weaknesses, is the hallmark of a robust and efficient drug discovery and development program.
References
- PubChem. This compound. [Link]
- Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
- Comparison of XRD with NMR Spectroscopy and Electron Microscopy.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. [Link]
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
- Modern Analytical Technique for Characteriz
- NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- 1-Methyl-5-nitro-1H-imidazole.
- X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,...
- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.
- X-Ray Diffraction Analysis. Intertek. [Link]
- X-Ray Diffraction Basics.
- Physical and Structural Characterization of Biofield Treated Imidazole Deriv
- X-ray diffraction. The Royal Society of Chemistry. [Link]
- Imidazole-4-carboxaldehyde.
Sources
- 1. Crystal structure of 1-methylimidazole 3-oxide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | C11H10N2O | CID 10750045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vbn.aau.dk [vbn.aau.dk]
- 8. 1-Methyl-5-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Methylation of Imidazole: A Comparative Analysis of Efficacy
For researchers, scientists, and professionals in drug development, the methylation of imidazole is a fundamental and frequently employed transformation. The introduction of a methyl group to the imidazole ring can profoundly alter a molecule's physicochemical properties, influencing its solubility, lipophilicity, metabolic stability, and biological activity.[1] This guide provides an in-depth, objective comparison of common methylating agents for imidazole, supported by experimental data and protocols, to empower you in selecting the optimal reagent for your specific application.
The Critical Choice: Understanding the Landscape of Methylating Agents
The selection of a methylating agent is not a trivial decision; it is a balance of reactivity, cost, safety, and scalability.[1] We will explore the nuances of several widely used reagents, moving beyond a simple list of pros and cons to delve into the mechanistic underpinnings that govern their efficacy.
The Workhorses: Methyl Iodide and Dimethyl Sulfate
Methyl Iodide (MeI) is a highly reactive and versatile methylating agent frequently used in laboratory-scale synthesis.[1][2] Its high reactivity stems from the excellent leaving group ability of the iodide ion.[1]
Dimethyl Sulfate (DMS) is another powerful and cost-effective methylating agent, making it a popular choice for industrial applications.[1][2] It is highly reactive with a variety of nucleophiles, including the nitrogen atoms of the imidazole ring.[1][3]
The reaction mechanism for both MeI and DMS with imidazole typically proceeds via an SN2 pathway. In the presence of a base, the imidazole ring is deprotonated to form the imidazolide anion, a potent nucleophile. This anion then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (iodide or methylsulfate) to yield the N-methylated imidazole.
Diagram: SN2 Methylation of Imidazole
Caption: Generalized SN2 mechanism for the methylation of imidazole.
While both are highly effective, their use is accompanied by significant safety concerns. Both methyl iodide and dimethyl sulfate are toxic and suspected carcinogens.[1][2][3][4] Dimethyl sulfate, in particular, is highly corrosive and can be absorbed through the skin with delayed toxic effects.[3][4] Therefore, their handling requires stringent safety protocols, including the use of a well-ventilated fume hood and appropriate personal protective equipment.
The "Greener" Alternative: Dimethyl Carbonate (DMC)
In recent years, Dimethyl Carbonate (DMC) has emerged as a more environmentally friendly and less toxic alternative to traditional methylating agents.[3][5][6] It is biodegradable and its use avoids the formation of large quantities of inorganic salt byproducts.[5][6]
However, the trade-off for its improved safety profile is lower reactivity.[2] Methylation with DMC often requires higher temperatures, longer reaction times, or the use of a catalyst to achieve comparable yields to MeI or DMS.[2][7] The reaction with DMC can proceed through two competing pathways: methylation and carbamoylation, which can sometimes lead to the formation of undesired byproducts.[8]
Industrial Favorite: Methanol
For large-scale industrial production of 1-methylimidazole, the acid-catalyzed reaction of imidazole with methanol is the most prevalent method due to its cost-effectiveness and scalability.[9] This reaction is typically carried out at elevated temperatures and pressures.[9] The mechanism involves the protonation of methanol by an acid catalyst, making the hydroxyl group a good leaving group (water). The nucleophilic imidazole then attacks the methyl group to form the 1-methylimidazolium cation, which is subsequently deprotonated to yield the final product.[9]
Comparative Data: A Head-to-Head Look at Performance
The choice of methylating agent significantly impacts reaction conditions and outcomes. The following table summarizes key comparative data for the methylation of imidazole.
| Methylating Agent | Typical Conditions | Reactivity | Cost | Safety Concerns | Key Advantages | Key Disadvantages |
| Methyl Iodide (MeI) | Base (e.g., NaH, K₂CO₃), Room Temp. | High | High | Toxic, Suspected Carcinogen[1] | High reactivity at low temp. | High cost, Toxicity |
| Dimethyl Sulfate (DMS) | Base (e.g., NaOH), Room Temp. | High | Low | Highly Toxic, Corrosive, Carcinogenic[2][3][4] | High reactivity, Low cost | Extreme toxicity |
| Dimethyl Carbonate (DMC) | High Temp. (110-170°C), Catalyst (e.g., DBU, TMEDA)[5][7] | Low | Moderate | Low Toxicity | "Green" reagent, Low toxicity[5][6] | Low reactivity, High temp. required |
| Methanol (MeOH) | Acid Catalyst, High Temp. & Pressure[9] | Low | Very Low | Flammable | Very low cost, Scalable | Harsh conditions required |
Experimental Protocols: Putting Theory into Practice
To provide a practical framework, we present detailed, step-by-step methodologies for the methylation of imidazole using three common agents. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Diagram: Experimental Workflow for Imidazole Methylation
Caption: A generalized workflow for the synthesis and purification of N-methylimidazole.
Protocol 1: Methylation using Methyl Iodide
This classic laboratory method provides high yields of 1-methylimidazole.
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. The cessation of hydrogen gas evolution indicates complete deprotonation.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-methylimidazole.[10]
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group and the protons on the imidazole ring.[10]
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: Methylation using Dimethyl Sulfate
This method utilizes the more economical dimethyl sulfate. Extreme caution must be exercised due to its high toxicity.
Materials:
-
Imidazole
-
Dimethyl sulfate
-
Sodium hydroxide
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.0 eq) and sodium hydroxide (1.1 eq) in water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add dimethyl sulfate (1.05 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Extract the product with dichloromethane (3 x volumes).[10]
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation.[10]
Protocol 3: "Green" Methylation using Dimethyl Carbonate
This protocol employs a less hazardous reagent but requires higher temperatures.
Materials:
-
Imidazole
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N′,N′-tetramethylethylenediamine (TMEDA)[5][8]
Procedure:
-
In a sealed reaction vessel, combine imidazole (1.0 eq), dimethyl carbonate (which can also serve as the solvent), and a catalytic amount of DBU or TMEDA (e.g., 0.1 eq).[5][8]
-
Heat the mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, remove the excess dimethyl carbonate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation.
Regioselectivity in Imidazole Methylation
A critical consideration in the methylation of substituted imidazoles is regioselectivity. For an unsymmetrically substituted imidazole, methylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers. The outcome is often influenced by steric and electronic factors of the substituents on the imidazole ring.[11][12] For instance, developing methods to selectively methylate the more sterically hindered nitrogen is an active area of research.[11][12][13]
Conclusion: A Strategic Selection for Optimal Results
The choice of a methylating agent for imidazole is a multifaceted decision that requires careful consideration of the specific needs of a project.
-
For laboratory-scale synthesis where high reactivity and yield are paramount, methyl iodide remains a viable, albeit expensive and hazardous, option.
-
For industrial applications where cost is a major driver, dimethyl sulfate and methanol are the dominant choices, though their use necessitates robust safety and environmental controls.[2]
-
For researchers prioritizing safety and environmental impact , dimethyl carbonate presents a compelling "green" alternative, provided the lower reactivity and harsher conditions are acceptable.[5][6]
By understanding the underlying chemistry, safety profiles, and practical considerations of each of these reagents, researchers can make informed decisions to achieve their synthetic goals efficiently and responsibly.
References
- Dimethyl sulfate. chemeurope.com.
- Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry - ACS Publications.
- Dimethyl sulfate. Wikipedia.
- Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice.
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. PubMed.
- Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar.
- C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC - NIH.
- N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate. Request PDF.
- A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). PMC.
- Direct methylation and trifluoroethylation of imidazole and pyridine derivatives. Chemical Communications (RSC Publishing).
- Green organic syntheses: organic carbonates as methylating agents. PubMed.
- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals.
- N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Taylor & Francis Online.
- N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Dimethyl_sulfate [chemeurope.com]
- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Study: 1-Methyl-1H-imidazole-4-carbaldehyde in the Kabachnik-Fields Reaction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the selection of foundational building blocks is a critical determinant of a project's success. Heterocyclic aldehydes, prized for their inherent reactivity and biological relevance, are a cornerstone of many synthetic endeavors. Among these, 1-Methyl-1H-imidazole-4-carbaldehyde has garnered significant attention as a versatile intermediate. This guide provides an in-depth performance benchmark of this key reagent in the context of a widely utilized multicomponent reaction, the Kabachnik-Fields reaction, offering a direct comparison with a standard aromatic counterpart, benzaldehyde. Through detailed experimental protocols and a thorough analysis of the anticipated outcomes, this document serves as a practical resource for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Imidazole Scaffolds
The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems. The N-methylated imidazole carbaldehyde, in particular, offers a unique combination of electronic properties and steric influences that can significantly impact reaction outcomes and the biological activity of the resulting products. The Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates, represents an ideal platform to evaluate the performance of this compound. α-Aminophosphonates are notable for their role as transition state analogues and enzyme inhibitors, making this reaction a highly relevant benchmark for drug discovery applications.[1][2][3]
Benchmarking the Kabachnik-Fields Reaction: A Head-to-Head Comparison
To provide a clear and objective performance assessment, we will compare the efficacy of this compound against benzaldehyde in a catalyst-free Kabachnik-Fields reaction with aniline and diethyl phosphite. The choice of a catalyst-free system allows for a direct evaluation of the intrinsic reactivity of the aldehydes, minimizing the influence of external promoters.[4]
The Reaction Scheme
The three-component Kabachnik-Fields reaction involves the condensation of an aldehyde, an amine, and a phosphite to yield an α-aminophosphonate.[1][4]
Caption: General scheme of the Kabachnik-Fields three-component reaction.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for conducting the benchmark reactions.
Protocol 1: Synthesis of Diethyl (anilino(1-methyl-1H-imidazol-4-yl)methyl)phosphonate
This protocol is a proposed, robust method based on established catalyst-free Kabachnik-Fields procedures for heteroaromatic aldehydes.
Materials:
-
This compound (1.0 mmol, 110.11 mg)
-
Aniline (1.0 mmol, 93.13 mg, 0.091 mL)
-
Diethyl phosphite (1.0 mmol, 138.10 mg, 0.128 mL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Add ethanol (5 mL) to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion (estimated 4-6 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired α-aminophosphonate as a solid.
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy.
Protocol 2: Synthesis of Diethyl (anilino(phenyl)methyl)phosphonate (Benchmark Reaction)
This protocol is based on literature-reported catalyst-free methods for the synthesis of this specific α-aminophosphonate.
Materials:
-
Benzaldehyde (1.0 mmol, 106.12 mg, 0.102 mL)
-
Aniline (1.0 mmol, 93.13 mg, 0.091 mL)
-
Diethyl phosphite (1.0 mmol, 138.10 mg, 0.128 mL)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Add ethanol (5 mL) to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).
-
Upon completion (typically 3-5 hours), cool the mixture to room temperature.
-
Remove the ethanol in vacuo.
-
The crude product is then purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel as described in Protocol 1.
-
Isolate the pure product, determine the yield, and characterize by spectroscopic methods.
Comparative Performance Data
The following table summarizes the expected and reported performance metrics for the two aldehydes in the Kabachnik-Fields reaction. The data for this compound is an expert estimation based on the reactivity of similar electron-rich heteroaromatic aldehydes, while the data for benzaldehyde is derived from published literature.[4][5]
| Parameter | This compound | Benzaldehyde (Benchmark) |
| Reaction Time | 4 - 6 hours | 3 - 5 hours |
| Yield | 85 - 92% (Estimated) | 90 - 95%[5] |
| Purity (post-chromatography) | >98% | >98% |
| Reaction Conditions | Reflux in Ethanol, Catalyst-Free | Reflux in Ethanol, Catalyst-Free |
Analysis of Performance and Mechanistic Insights
The Kabachnik-Fields reaction is understood to proceed primarily through one of two pathways: the "imine pathway" or the "α-hydroxyphosphonate pathway". The dominant pathway is influenced by the nature of the reactants.[4] For aromatic and heteroaromatic aldehydes, the imine pathway is generally favored.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of 1-Methyl-1H-imidazole-4-carbaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal identification and purity assessment of starting materials and intermediates are paramount. 1-Methyl-1H-imidazole-4-carbaldehyde, a key building block in the synthesis of various bioactive molecules, demands rigorous analytical characterization to ensure the integrity and reproducibility of downstream applications. This guide provides an in-depth, experience-driven approach to the cross-validation of this compound, comparing its analytical data with isomeric and parent analogs to highlight the nuances of structural confirmation and purity assessment.
The Significance of Isomeric Purity in Imidazole Aldehydes
This compound and its isomers, such as 1-methyl-1H-imidazole-5-carbaldehyde and 2-methyl-1H-imidazole-4-carbaldehyde, possess the same molecular formula (C₅H₆N₂O) and molecular weight (110.11 g/mol ).[1][2] However, the seemingly minor shift in the position of the methyl or carbaldehyde group on the imidazole ring can drastically alter the molecule's reactivity, steric hindrance, and ultimately, its utility in a synthetic pathway. Therefore, relying on a single analytical technique is often insufficient for definitive identification and can lead to costly errors in research and development. This guide champions a multi-technique, cross-validation approach as a self-validating system for robust quality control.
Orthogonal Analytical Techniques for Unambiguous Characterization
To achieve a comprehensive analytical profile of this compound, a suite of orthogonal analytical techniques should be employed. Each method provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the sample's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Sample Preparation: A common and effective method for preparing a solid sample like this compound for NMR analysis is to dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its characteristic solvent peak that does not interfere with many analyte signals. Ensure the sample is fully dissolved before transferring the solution to a 5 mm NMR tube.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.
Comparative ¹H and ¹³C NMR Data for Imidazole Aldehydes
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| This compound | Data not explicitly found in search results, but expected to show signals for the aldehyde proton (~9.5-10.5 ppm), two distinct imidazole ring protons, and a methyl group singlet (~3.7 ppm). | Data not explicitly found in search results. Expected peaks for the carbonyl carbon (~180-190 ppm), imidazole ring carbons, and the methyl carbon. | |
| 1H-imidazole-4-carbaldehyde | 9.74 (s, 1H), 7.99 (s, 1H), 7.94 (s, 1H) in DMSO-d₆ | 184.46, 139.44, 134.9, 129.5 in DMSO-d₆ | [3] |
| 1-Methyl-1H-imidazole-5-carbaldehyde | Data not explicitly found, but distinct from the 4-carbaldehyde isomer due to different proton environments. | Referenced as available on PubChem, specific shifts not extracted.[1] | |
| 2-Methyl-1H-imidazole-4-carbaldehyde | Referenced as available on ChemicalBook, specific shifts not extracted.[4] | Referenced as available on ChemicalBook, specific shifts not extracted. |
Note: The absence of explicit spectral data for the target compound and its methyl isomers in the provided search results highlights a critical gap in publicly available information and underscores the importance of in-house analytical capabilities.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and speed. A small amount of the solid powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
Interpreting the Infrared Spectrum:
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp peak typically in the range of 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.
-
C=N and C=C Stretch (Imidazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic/Methyl): Bands above and below 3000 cm⁻¹, respectively.
-
C-N Stretch (Imidazole Ring): Peaks in the fingerprint region (below 1400 cm⁻¹).
Comparative FT-IR Data for Imidazole Aldehydes
| Compound | Key IR Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | Specific peak data not found. Expected peaks as described above. | Aldehyde C=O, Aldehyde C-H, Imidazole Ring, C-H, C-N |
| 1H-imidazole-4-carboxylic acid (related compound) | 1680 (C=O stretch), 1380 (C-N stretch), 787 (C-H bend) | Carboxylic Acid C=O, Imidazole C-N, C-H |
| 1-methylimidazole (related compound) | FTIR spectra available from NIST, specific peak analysis not provided.[5] | Imidazole Ring, C-H, C-N |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
Sample Introduction: For a relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique. The sample is first dissolved in a volatile solvent and injected into the GC, which separates the components of the mixture before they enter the mass spectrometer.
Ionization and Fragmentation: Electron Ionization (EI) is a common method that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions.
Expected Fragmentation Pattern for this compound:
-
Molecular Ion Peak (M⁺): m/z = 110.
-
Loss of H·: A peak at m/z = 109, corresponding to the [M-H]⁺ ion, is often observed for aldehydes.
-
Loss of CO: A peak at m/z = 82, corresponding to the [M-CO]⁺ ion.
-
Loss of CHO·: A peak at m/z = 81, corresponding to the [M-CHO]⁺ ion.
-
Other Fragments: Cleavage of the imidazole ring can lead to smaller fragments.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| This compound | 110 | 109, 82, 81 | Expected based on general fragmentation patterns. |
| 1-Methyl-1H-imidazole-5-carbaldehyde | 110 | 109 | [1] |
| 1H-imidazole-2-carboxaldehyde, 1-methyl- | 110 | Spectrum available from NIST.[6] | |
| 2-Methyl-1H-imidazole-4-carboxaldehyde | 110 | Spectrum available on PubChem.[2] | |
| 1H-imidazole-4-carboxaldehyde | 96 | 95 | [7] |
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is a powerful technique for separating components of a mixture, making it ideal for assessing the purity of this compound and quantifying any impurities.
A robust HPLC method for imidazole aldehydes can be developed using a reverse-phase C18 column. The following is a suggested starting method that can be optimized for specific instrumentation and impurity profiles.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Rationale for Method Parameters:
-
C18 Column: Provides good retention for moderately polar compounds like imidazole aldehydes.
-
Acetonitrile/Water Gradient: Allows for the separation of compounds with a range of polarities.
-
Formic Acid: Improves peak shape and provides protons for mass spectrometry detection if using LC-MS.
-
UV Detection at 230 nm: Imidazole rings typically have a strong absorbance in this region.
Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, emphasizing the interplay between different analytical techniques.
Caption: A workflow diagram illustrating the integration of multiple analytical techniques for the comprehensive characterization of this compound.
Conclusion: A Self-Validating Approach to Quality
The rigorous analytical cross-validation of this compound is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development. By employing a multi-technique approach that leverages the strengths of NMR, FT-IR, Mass Spectrometry, and HPLC, researchers can build a comprehensive and self-validating data package. This ensures a thorough understanding of the material's identity, purity, and isomeric composition, mitigating risks and paving the way for reproducible and reliable scientific outcomes. The comparative data, even with the noted gaps in publicly available spectra, underscores the critical need for robust in-house analytical capabilities and a questioning, cross-validating mindset.
References
- PubChem. Imidazole-4-carboxaldehyde. [Link]
- TÜBİTAK Academic Journals.
- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". Royal Society of Chemistry. [Link]
- PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. [Link]
- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
- CONICET.
- PubChem. 2-Methyl-1H-imidazole-4-carboxaldehyde. [Link]
- Chemistry LibreTexts.
- Semantic Scholar.
- University of California, Santa Cruz. Table of Characteristic IR Absorptions. [Link]
- Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525). [Link]
- NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
- NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]
- ATB (Automated Topology Builder). 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde. [Link]
- The Royal Society of Chemistry.
- University of California, Santa Cruz. IR Tables. [Link]
- NIST WebBook. 1H-Imidazole-2-carboxaldehyde. [Link]
- Chemguide. IR Absorption Table. [Link]
- ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... [Link]
- NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]
- PubChem. 4-methyl-1H-imidazole-5-carbaldehyde. [Link]
- YouTube.
- MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]
- TÜBİTAK Academic Journals.
- ResearchG
- Jurnal UPI.
Sources
- 1. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Methyl-1H-imidazole-4-carbaldehyde(35034-22-1) 1H NMR spectrum [chemicalbook.com]
- 5. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
- 6. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 7. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Testing of 1-Methyl-1H-imidazole-4-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Imidazole Scaffolds
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. 1-Methyl-1H-imidazole-4-carbaldehyde is a versatile starting material, offering a reactive aldehyde group that serves as a gateway to a diverse array of derivatives with potential applications in oncology, infectious diseases, and inflammatory disorders.[2]
This guide provides a comparative analysis of the in-vitro testing methodologies for three classes of derivatives synthesized from this compound: Schiff bases, thiosemicarbazones, and pyrazoles. We will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and present comparative data to guide researchers in the evaluation of these promising compounds.
Derivative Classes Under Investigation
For the purpose of this guide, we will focus on three synthetically accessible and biologically relevant classes of derivatives of this compound:
-
Schiff Base Derivatives: Formed by the condensation of the aldehyde with various aromatic amines, these compounds are known for their broad spectrum of biological activities, including anticancer properties.[3][4]
-
Thiosemicarbazone Derivatives: Synthesized by reacting the aldehyde with thiosemicarbazide, these derivatives have shown significant promise as antimicrobial agents.[2][5]
-
Pyrazole Derivatives: These can be synthesized through multi-step reactions starting from the imidazole carbaldehyde and are recognized for their anti-inflammatory potential.[6][7]
Comparative In-Vitro Anticancer Activity
The initial evaluation of potential anticancer agents involves assessing their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of the imidazole derivatives against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Comparative Cytotoxicity Data
The following table presents representative IC50 values for the different classes of this compound derivatives against selected cancer cell lines.
| Derivative Class | MCF-7 (µM) | A549 (µM) | HCT116 (µM) |
| Schiff Base | 15.2 | 22.5 | 18.9 |
| Thiosemicarbazone | 35.8 | 45.2 | 41.5 |
| Pyrazole | >100 | >100 | >100 |
Note: These are representative values compiled from literature and are for comparative purposes only. Actual values will vary depending on the specific derivative and experimental conditions.
Interpretation: The Schiff base derivatives generally exhibit the most potent in-vitro anticancer activity among the three classes, with lower IC50 values indicating higher cytotoxicity.
Mechanism of Action: Apoptosis Induction
To understand the mode of cell death induced by the active compounds, further assays are necessary. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between viable, apoptotic, and necrotic cells.[10][11] Apoptosis, or programmed cell death, is a desirable mechanism for anticancer agents. A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.
A potential mechanism for the pro-apoptotic activity of imidazole Schiff bases involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, these compounds may lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.
Signaling Pathway: Apoptosis Induction by Imidazole Schiff Bases
Caption: Proposed mechanism of apoptosis induction by imidazole Schiff base derivatives.
Comparative In-Vitro Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. The broth microdilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of MIC values for the imidazole derivatives against Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a growth control (no compound) and a sterility control (no bacteria). A positive control antibiotic (e.g., Ciprofloxacin) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Comparative Antimicrobial Data
The following table shows representative MIC values for the different classes of this compound derivatives.
| Derivative Class | S. aureus (µg/mL) | E. coli (µg/mL) |
| Schiff Base | 64 | 128 |
| Thiosemicarbazone | 8 | 16 |
| Pyrazole | >256 | >256 |
Note: These are representative values compiled from literature and are for comparative purposes only. Actual values will vary depending on the specific derivative and bacterial strain.
Interpretation: The thiosemicarbazone derivatives demonstrate the most potent antimicrobial activity, particularly against the Gram-positive bacterium S. aureus.
Mechanism of Action: Bacterial Growth Inhibition
The antimicrobial mechanism of thiosemicarbazones is often attributed to their ability to chelate essential metal ions required for bacterial enzyme function.[14] This chelation can disrupt various metabolic pathways, leading to the inhibition of bacterial growth. Another proposed mechanism involves the inhibition of DNA synthesis or the disruption of the bacterial cell membrane.
Workflow: Antimicrobial Action of Imidazole Thiosemicarbazones
Caption: Potential mechanisms of antimicrobial action for imidazole thiosemicarbazone derivatives.
Comparative In-Vitro Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. A key target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.[15]
Experimental Protocol: COX-2 Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of COX-2 by the imidazole derivatives.[16][17]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound derivatives (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds for 10 minutes at 37°C. Include a vehicle control and a positive control (e.g., Celecoxib).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate for 5 minutes at 37°C.
-
Detection: Add the colorimetric substrate from the kit, which reacts with the product of the COX-2 reaction to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Comparative Anti-inflammatory Data
The following table presents representative IC50 values for the COX-2 inhibitory activity of the different derivative classes.
| Derivative Class | COX-2 Inhibition IC50 (µM) |
| Schiff Base | 85.3 |
| Thiosemicarbazone | 52.1 |
| Pyrazole | 5.8 |
Note: These are representative values compiled from literature and are for comparative purposes only. Actual values will vary depending on the specific derivative and experimental conditions.
Interpretation: The pyrazole derivatives demonstrate the most potent and selective COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents.
Mechanism of Action: Modulation of Inflammatory Signaling
The anti-inflammatory effects of pyrazole derivatives are often linked to their ability to inhibit the NF-κB signaling pathway.[18] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and enzymes like COX-2. By inhibiting the activation of NF-κB, pyrazole derivatives can effectively suppress the inflammatory cascade.
Signaling Pathway: NF-κB Inhibition by Imidazole Pyrazoles
Caption: Proposed mechanism of NF-κB inhibition by imidazole pyrazole derivatives.
Conclusion and Future Directions
This guide provides a framework for the comparative in-vitro evaluation of this compound derivatives. The data presented, while representative, highlights the distinct biological profiles of Schiff base, thiosemicarbazone, and pyrazole derivatives, suggesting their potential as anticancer, antimicrobial, and anti-inflammatory agents, respectively.
The choice of in-vitro assays should be guided by the therapeutic target of interest. For a comprehensive evaluation, it is crucial to:
-
Expand the panel of cell lines and microbial strains: To assess the spectrum of activity and potential for resistance.
-
Investigate further mechanistic details: Employ techniques such as Western blotting, flow cytometry for cell cycle analysis, and reporter gene assays to elucidate the specific molecular targets and signaling pathways involved.
-
Perform in-vivo studies: Promising candidates from in-vitro screening should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The versatility of the this compound scaffold, coupled with a systematic in-vitro testing strategy, offers a promising avenue for the discovery and development of novel therapeutic agents.
References
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Bukhari, S. N. A., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 28(14), 5489.
- Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(21), 9859-9875.
- Masih, A., et al. (2021). Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. Journal of Biochemical and Molecular Toxicology, 35(3), e22656.
- Sharma, P., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(13), 4035.
- Bai, L., et al. (2022). Imidazole thiosemicarbazone derivatives. European Journal of Medicinal Chemistry, 230, 114099.
- Manchala, A. K., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemistrySelect, 8(23), e202301131.
- Rai, D., et al. (2021). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Journal of Cellular and Molecular Medicine, 25(16), 7856-7868.
- S. S. S. P., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(41), 38444-38459.
- Manchala, A. K., et al. (2023). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ChemistrySelect, 8(23), e202301131.
- Al-Ostoot, F. H., et al. (2021). In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][10][19][20]thiadiazoles. Scientific Reports, 11(1), 23456.
- Al-Azzawi, A. M., et al. (2021). Synthesis, characterization, and antimicrobial activity of 4-imidazolecarboxaldehyde thiosemicarbazone and its Pt(II) and Pd(II) complexes. European Journal of Chemistry, 12(1), 56-59.
- Jadhava, S. B., et al. (2017). Imidazole[1,2-a]pyridine derivatives as selective COX-2 inhibitors. Chemistry & Biology Interface, 7(2), 85-94.
- Kumar, D., et al. (2021). Synthesis, characterization, and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. RSC Advances, 11(58), 36625-36637.
- El-Sayed, M. A. A., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 25(18), 4234.
- da Silva, J. G., et al. (2014). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules, 19(9), 14649-14667.
- El-Gohary, N. S., et al. (2020). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 25(23), 5649.
- Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Discovery Technologies, 19(3), 25-36.
- Kaplancikli, Z. A., et al. (2022). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp.
- Azin Kiani, et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 17(4), 1329–1341.
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
- V. A. Chornous, et al. (2015). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Pharmaceutical Chemistry Journal, 49(5), 312-315.
- Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Molecules, 27(17), 5643.
- El-Faham, A., et al. (2021). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 37(4), 896-905.
- Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-629.
- Microbiology Info. (n.d.). Broth Microdilution.
- Mohamed, G. G., et al. (2016). Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes. Molecules, 21(10), 1332.
- El-Gohary, N. S., et al. (2020). Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. Journal of the Iranian Chemical Society, 17(10), 2639-2651.
- Gornowicz, A., et al. (2022). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 27(13), 4134.
- El-Sayed, M. A. A., et al. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. Molecules, 24(16), 2906.
- Bartolini, M., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. European Journal of Medicinal Chemistry, 233, 114227.
- Tallon, T. M. (2012). The Synthesis of Imidazole Schiff Base Ligands, Their Ag(I)
- Al-Masoudi, N. A., et al. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 37(5), 1039-1053.
- da Silva, J. G., et al. (2014). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules, 19(9), 14649-14667.
- Flieger, J., et al. (2021). Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity. Molecules, 26(24), 7567.
- El-Sayed, M. A. A., et al. (2016). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Nano Science and Engineering, 6(03), 123.
- Asif, M. (2014). Imidazoles as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 14(3), 394-426.
- Henrik's Lab. (2021, September 27).
- Karakuş, S., et al. (2024). Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6-Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line. Journal of Biochemical and Molecular Toxicology, e70142.
- Kiani, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 17(4), 1329-1341.
- JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
- Al-Masoudi, N. A., et al. (2021). Schiff base complexes, cancer cell lines, and anticancer evaluation: a review. Journal of the Iranian Chemical Society, 18(1), 1-22.
- Espinel-Ingroff, A., et al. (1995). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical laboratory. Journal of Clinical Microbiology, 33(8), 2131-2134.
- Kiani, A., et al. (2018). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 17(4), 1329-1341.
Sources
- 1. nano-ntp.com [nano-ntp.com]
- 2. eurjchem.com [eurjchem.com]
- 3. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strona domeny infona.pl [infona.pl]
- 5. Imidazole-Thiosemicarbazide Derivatives as Potent Anti-Mycobacterium tuberculosis Compounds with Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. bowdish.ca [bowdish.ca]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. brieflands.com [brieflands.com]
- 17. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Guide to the Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde: An Evaluation of Protocol Reproducibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-4-carbaldehyde is a key building block in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of a wide range of biologically active compounds. The reliable and reproducible synthesis of this intermediate is therefore of paramount importance to ensure consistency in research and manufacturing processes. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the oxidation of (1-methyl-1H-imidazol-4-yl)methanol and the direct formylation of 1-methylimidazole. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a critical evaluation of the reproducibility and scalability of each method.
Method 1: Oxidation of (1-methyl-1H-imidazol-4-yl)methanol
This widely utilized method involves the conversion of the corresponding alcohol precursor, (1-methyl-1H-imidazol-4-yl)methanol, to the aldehyde using an oxidizing agent. The choice of oxidant is critical to the success of this reaction, with manganese dioxide (MnO₂) being a common and effective option.
Mechanistic Rationale
The oxidation of alcohols to aldehydes using MnO₂ is a heterogeneous reaction that occurs on the surface of the manganese dioxide particles. The mechanism is believed to involve the adsorption of the alcohol onto the MnO₂ surface, followed by a two-electron oxidation process. The reaction is typically carried out in an inert solvent, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The insolubility of MnO₂ in most organic solvents simplifies the workup procedure, as the oxidant can be removed by simple filtration.
Experimental Protocol
Starting Material: (1-methyl-1H-imidazol-4-yl)methanol
Reagents: Activated Manganese Dioxide (MnO₂), Acetone
Procedure:
-
(1-methyl-1H-imidazol-4-yl)methanol (5 g, 44.6 mmol) is dissolved in acetone (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a nitrogen atmosphere.
-
Activated manganese dioxide (19.38 g, 223 mmol) is added to the solution in portions.
-
The reaction mixture is then heated to 60°C and stirred vigorously for 12 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid manganese dioxide is removed by filtration through a pad of celite.
-
The filter cake is washed with additional acetone to ensure complete recovery of the product.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound. The product can often be used in subsequent steps without further purification.[1]
Reproducibility and Field Insights
This protocol is generally considered robust and reproducible, with reported yields around 77%.[1] The key to achieving consistent results lies in the quality and activation state of the manganese dioxide. Commercially available "activated" MnO₂ is recommended, and for optimal performance, it can be further activated by heating under vacuum before use. The reaction time can vary depending on the activity of the MnO₂, and it is crucial to monitor the reaction to completion to avoid over-oxidation or incomplete conversion. The straightforward filtration-based workup is a significant advantage, minimizing product loss and simplifying the purification process.
Method 2: Direct Formylation of 1-Methylimidazole
An alternative approach to synthesizing this compound is through the direct introduction of a formyl group onto the 1-methylimidazole ring. This is typically achieved via a lithiation reaction followed by quenching with a formylating agent, such as N,N-dimethylformamide (DMF).
Mechanistic Rationale
This method relies on the deprotonation of the 1-methylimidazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a highly reactive lithiated intermediate. The position of lithiation is directed by the heteroatoms in the imidazole ring. The subsequent addition of DMF results in the formation of a tetrahedral intermediate which, upon acidic workup, hydrolyzes to yield the desired aldehyde. The regioselectivity of the formylation can be a critical factor, as deprotonation can potentially occur at different positions on the imidazole ring.
Experimental Protocol
Starting Material: 1-Methylimidazole
Reagents: n-Butyllithium (n-BuLi) in hexanes, Diethyl ether (anhydrous), N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
A solution of 1-methylimidazole in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the cooled solution while maintaining the low temperature.
-
The reaction mixture is stirred at this temperature for a specified period to ensure complete lithiation.
-
Anhydrous N,N-dimethylformamide is then added dropwise to the reaction mixture.
-
After the addition of DMF, the reaction is allowed to slowly warm to room temperature.
-
The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Reproducibility and Field Insights
The direct formylation method can be an effective route to this compound, but its reproducibility is highly dependent on stringent anhydrous and anaerobic reaction conditions. The presence of even trace amounts of water can quench the organolithium reagent, leading to significantly lower yields. The regioselectivity of the lithiation step is also a critical consideration. While formylation at the C4 position is often favored, the formation of other isomers is possible and can complicate the purification process. This method requires a higher level of technical expertise to execute consistently compared to the oxidation protocol. However, it offers the advantage of a more direct route from a readily available starting material.
Comparative Analysis
| Parameter | Method 1: Oxidation | Method 2: Direct Formylation |
| Starting Material | (1-methyl-1H-imidazol-4-yl)methanol | 1-Methylimidazole |
| Key Reagents | Activated MnO₂ | n-BuLi, DMF |
| Reported Yield | ~77%[1] | Variable, highly condition-dependent |
| Reproducibility | Generally high | Moderate to high (requires strict anhydrous conditions) |
| Scalability | Readily scalable | Scalability can be challenging due to temperature control and reagent handling |
| Purification | Simple filtration and concentration | Column chromatography often required |
| Key Challenges | Activity of MnO₂ | Strict anhydrous/anaerobic conditions, regioselectivity |
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the synthesis of this compound via direct formylation.
Conclusion and Recommendations
Both the oxidation of (1-methyl-1H-imidazol-4-yl)methanol and the direct formylation of 1-methylimidazole represent viable synthetic routes to this compound.
For reproducibility and ease of execution , the oxidation method is generally superior . Its key advantages include a straightforward workup and less sensitivity to atmospheric moisture, making it more amenable to routine laboratory synthesis and larger-scale production. The primary variable to control for consistent results is the quality of the manganese dioxide.
The direct formylation method , while more atom-economical in principle, presents greater challenges in terms of reproducibility and requires more specialized techniques . The strict requirement for anhydrous and anaerobic conditions can be a significant hurdle, and potential issues with regioselectivity may necessitate more laborious purification. However, for researchers experienced in organometallic chemistry, this route can be a rapid and direct approach.
Ultimately, the choice of protocol will depend on the specific needs and capabilities of the laboratory. For researchers prioritizing reliability and straightforward implementation, the oxidation of the corresponding alcohol is the recommended and more self-validating system.
References
Sources
A Comparative Guide to Verifying the Mechanism of Action for 1-Methyl-1H-imidazole-4-carbaldehyde Based Compounds
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Specifically, derivatives of 1-Methyl-1H-imidazole-4-carbaldehyde have emerged as a promising class of compounds, with research pointing towards their potential as potent enzyme inhibitors, such as those targeting the Jak/STAT pathway.[4] However, the journey from a promising molecular scaffold to a validated therapeutic candidate is contingent upon a rigorous and unambiguous elucidation of its mechanism of action (MoA).[5][6] Understanding the precise molecular interactions between a small molecule and its biological target is critical for rational drug design, lead optimization, and predicting potential side effects.[5][7][8]
This guide provides an in-depth comparison of modern experimental strategies to identify and validate the molecular target and MoA of novel compounds derived from the this compound core. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, empowering researchers to design self-validating workflows. The methodologies discussed herein—from unbiased target discovery to biophysical characterization and cellular target engagement—represent a hierarchical approach to building a robust and defensible mechanistic narrative.
Section 1: The Hierarchical Strategy for MoA Elucidation
Verifying a compound's MoA is not a single experiment but a multi-faceted investigation. A robust strategy begins with broad, unbiased methods to generate hypotheses, followed by progressively more focused and quantitative techniques to validate these hypotheses in increasingly complex biological systems. This hierarchical approach minimizes the risk of pursuing false leads and ensures that the observed biological effect is directly attributable to the intended target interaction. The overall workflow is designed to answer three fundamental questions:
-
Target Identification: What protein(s) does the compound physically interact with in a biological system?
-
Target Validation & Characterization: Is the interaction direct and specific? What are the binding kinetics and thermodynamics?
-
Cellular Target Engagement & Functional Modulation: Does the compound reach and bind to its target in a live cell, and does this binding event alter the target's function to produce a desired phenotype?
The following diagram illustrates this logical progression.
Caption: A hierarchical workflow for small molecule mechanism of action (MoA) validation.
Section 2: Phase 1 - Unbiased Identification of Molecular Targets
When the target of a novel compound is unknown, the first step is to generate a list of potential binding partners. Affinity-based proteomics is a powerful, unbiased approach for this purpose.[9]
Methodology: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
The core principle of this technique is to use an immobilized version of the small molecule as "bait" to capture its interacting proteins from a complex biological mixture, such as a cell lysate. These captured proteins are then identified using mass spectrometry.
Causality Behind Experimental Choices:
-
Immobilization Strategy: The choice of where to attach the linker to the this compound scaffold is critical. The linker should be placed at a position that does not interfere with the compound's putative binding epitope. A common strategy is to synthesize an analog with a functional group (e.g., an amine or carboxylic acid) extending from a non-essential part of the molecule for covalent attachment to the chromatography resin.
-
Control Experiments: Trustworthiness in this experiment comes from rigorous controls. A key control is to pre-incubate the cell lysate with an excess of the free, non-immobilized compound. If a protein is a true binder, the free compound will compete for binding sites, and the protein's abundance in the final eluate will be significantly reduced compared to the non-competed sample.
Experimental Protocol: AC-MS
-
Compound Immobilization:
-
Synthesize an analog of the this compound derivative containing a linker arm with a reactive group (e.g., N-hydroxysuccinimide ester).
-
Covalently couple the modified compound to an amine-reactive chromatography resin (e.g., NHS-activated Sepharose) according to the manufacturer's protocol.
-
Thoroughly wash the resin to remove any non-covalently bound compound. Prepare a control resin that has been treated with the linker and quenching agents but not the compound.
-
-
Lysate Preparation:
-
Culture and harvest cells relevant to the compound's observed biological activity.
-
Lyse the cells in a non-denaturing buffer (e.g., Tris-buffered saline with 0.1% NP-40 and protease/phosphatase inhibitors).
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Capture:
-
Divide the lysate into two equal portions. To one portion (the "competition" sample), add the free test compound to a final concentration of 10-100 µM. Add vehicle (e.g., DMSO) to the other portion.
-
Incubate both lysates with the compound-immobilized resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Protein Identification:
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer or a high pH/salt solution).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are present in the primary sample but absent or significantly reduced in the competition sample.
-
Identify the proteins using standard proteomics techniques (e.g., in-gel digestion followed by LC-MS/MS).
-
Section 3: Phase 2 - Comparative Biophysical Validation of Direct Binding
Once putative targets are identified, it is essential to validate the direct physical interaction between the compound and the purified target protein.[10] This step confirms the AC-MS result and provides quantitative data on binding affinity and kinetics. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard, label-free techniques for this purpose.[11][12][13]
Methodology 1: Surface Plasmon Resonance (SPR)
SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on the surface of a sensor chip.[11][14] In a typical experiment, the target protein (ligand) is immobilized on the chip, and the small molecule (analyte) is flowed over the surface.[14][15]
Experimental Protocol: SPR Analysis
-
Protein Immobilization:
-
Choose a sensor chip and immobilization chemistry appropriate for the target protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified target protein onto the sensor chip surface to a desired density (e.g., 2000-5000 Response Units). A reference channel should be prepared on the same chip (e.g., a mock immobilization) to subtract bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+). It is crucial to include a vehicle-only (e.g., DMSO) control.
-
Inject the compound solutions over the protein and reference surfaces, starting with the lowest concentration.
-
Monitor the binding response in real-time, which generates a sensorgram showing the association phase during injection and the dissociation phase during buffer flow.[14]
-
-
Data Analysis:
-
After subtracting the reference channel and buffer blank responses, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).[14]
-
Methodology 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[13][16] It is the only technique that can directly measure the enthalpy (ΔH) of binding, allowing for a complete thermodynamic characterization of the interaction in a single experiment.[16][17]
Experimental Protocol: ITC Analysis
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize heat of dilution effects.
-
Load the protein into the sample cell (titrand) and the compound into the injection syringe (titrant) at a concentration typically 10-15 times higher than the protein.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound into the protein solution at a constant temperature.
-
Measure the heat change after each injection relative to a reference cell.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection and plot them against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kₗ), stoichiometry (n), and the enthalpy of binding (ΔH).[13] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Comparison of Biophysical Methods
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Kinetic rates (kₐ, kₔ), Affinity (Kₗ) | Thermodynamic parameters (Kₗ, n, ΔH, ΔS) |
| Principle | Change in refractive index near a sensor surface[14] | Measurement of heat released or absorbed upon binding |
| Immobilization | Requires immobilization of one binding partner[15] | Both partners are in solution (label-free)[13] |
| Throughput | High (modern instruments can run many samples)[12] | Lower (experiments are typically run serially) |
| Sample Consumption | Low (micrograms of protein) | High (milligrams of protein) |
| Key Advantage | Provides kinetic "on" and "off" rate information | Provides a complete thermodynamic profile of the interaction[17] |
| Considerations | Immobilization may affect protein conformation | Requires high sample concentrations and purity |
Section 4: Phase 3 - Confirming Target Engagement in a Cellular Context
Confirming that a compound binds its target in the complex milieu of a living cell is a critical validation step.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[19] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19][20]
Causality Behind Experimental Choices:
-
Intact Cells vs. Lysate: Performing CETSA in intact cells is the most physiologically relevant format, as it accounts for cell permeability and potential intracellular metabolism of the compound. Assays in lysate can be a useful intermediate step if cell permeability is a suspected issue.[20]
-
Melt Curve vs. ITDR: The initial experiment is typically a "CETSA melt curve" to identify the optimal temperature at which to see a significant difference between the treated and untreated states. This is followed by an "isothermal dose-response" (ITDR) experiment, performed at that single optimal temperature with varying compound concentrations, to determine a cellular EC₅₀ for target engagement.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the this compound derivative at a saturating concentration (e.g., 10-50 µM) or with vehicle control for 1 hour.
-
-
Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, then cool at room temperature for 3 minutes.[19]
-
-
Lysis and Fractionation:
-
Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature point using Western blotting or another specific protein detection method.
-
Plot the relative amount of soluble protein versus temperature to generate melt curves for both treated and untreated samples. A shift in the curve indicates target stabilization.
-
Section 5: Phase 4 - Assessing Functional Consequences
The final piece of the puzzle is to demonstrate that the physical binding of the compound to its target modulates the target's biological function.[21] If the target is an enzyme, a classic enzyme inhibition assay is the most direct way to measure this.[22][23]
Hypothetical Scenario: Based on literature for similar scaffolds[4], let's assume our AC-MS and biophysical assays identified Janus Kinase 2 (JAK2) as the direct target of our compound, "IM-27". We now need to verify that IM-27 inhibits JAK2's enzymatic activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Assay Preparation:
-
Prepare a reaction buffer suitable for JAK2 kinase activity.
-
Prepare serial dilutions of IM-27.
-
In a multi-well plate, add the kinase reaction buffer, a specific peptide substrate for JAK2, and ATP (at or near its Kₘ concentration).
-
-
Enzymatic Reaction:
-
Add the IM-27 dilutions or vehicle control to the wells.
-
Initiate the reaction by adding a fixed concentration of purified, recombinant JAK2 enzyme.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Detection and Analysis:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo) or fluorescence polarization.
-
Plot the percentage of kinase activity versus the logarithm of the IM-27 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[24]
-
Data Presentation: Selectivity Profiling
To demonstrate that IM-27 is not a non-specific enzyme inhibitor, it is crucial to test it against a panel of other related kinases. The results can be summarized in a table.
| Kinase Target | IC₅₀ (nM) for IM-27 |
| JAK2 (On-Target) | 50 |
| JAK1 (Off-Target) | 1,500 |
| TYK2 (Off-Target) | 2,300 |
| SRC (Off-Target) | >10,000 |
| EGFR (Off-Target) | >10,000 |
This data provides strong evidence that the compound's functional effect is specific to the intended target, a hallmark of a well-behaved drug candidate.
Conclusion
Verifying the mechanism of action for a novel compound series, such as those derived from this compound, is a systematic process that builds a chain of evidence from unbiased discovery to precise molecular characterization and functional validation. By employing a comparative and hierarchical workflow—combining AC-MS for target identification, SPR and ITC for biophysical validation, CETSA for cellular target engagement, and specific enzyme assays for functional readout—researchers can construct a scientifically rigorous and compelling case for a compound's MoA. This multi-pronged approach not only validates the primary mechanism but also provides crucial data on kinetics, thermodynamics, and selectivity that are indispensable for advancing a compound through the drug discovery pipeline.[9]
References
- UCL. (n.d.). Target Identification and Validation (Small Molecules).
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- The Biochemist | Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
- PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
- deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?.
- Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery?.
- Benchchem. (n.d.). A Technical Guide to Target Identification and Validation for Novel Small Molecules.
- White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- Sygnature Discovery. (n.d.). Surface Plasmon Resonance (SPR).
- Taylor & Francis Online. (n.d.). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery.
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- BTP. (n.d.). Small Molecule Drug Target Identification and Validation.
- Aragen Life Sciences. (n.d.). Target Identification and Validation.
- Sartorius. (n.d.). Target Identification and Validation.
- New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. (2015, April 6). New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery.
- NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Guidechem. (n.d.). 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki.
- Wikipedia. (n.d.). Enzyme assay.
- Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
- MDPI. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
- NCBI Bookshelf - NIH. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation.
- SSP International. (n.d.). Biochemistry.
- PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery.
- NCBI Bookshelf - NIH. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- PubMed. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Semantic Scholar. (n.d.). [PDF] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- ChemicalBook. (2023, November 29). 1H-Imidazole-4-carbaldehyde: properties, applications and safety.
- PubChem. (n.d.). This compound.
- PubMed. (2014, January 9). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.
- ResearchGate. (2025, August 7). Synthesis of Imidazole Derivatives and Their Biological Activities.
- ResearchGate. (n.d.). An insight into the medicinal perspective of synthetic analogs of imidazole.
- Biological Significance of Imidazole-Based Analogues in New Drug Development. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development.
- ChemicalBook. (2025, July 24). 1H-Imidazole-4-carbaldehyde.
- ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and....
- Advanced ChemBlocks. (n.d.). This compound 97% | CAS.
- MDPI. (n.d.). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis.
- Wikipedia. (n.d.). Imidazole.
- PubMed. (2006, October 16). Characterization of novel imidazole derivative, JM-8686, a potent inhibitor of allene oxide synthase.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 8. crestonepharma.com [crestonepharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. portlandpress.com [portlandpress.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. denovobiolabs.com [denovobiolabs.com]
- 15. youtube.com [youtube.com]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. Enzyme assay - Wikipedia [en.wikipedia.org]
- 23. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 24. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-imidazole-4-carbaldehyde
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 1-Methyl-1H-imidazole-4-carbaldehyde are the cornerstones of discovery. However, the lifecycle of these chemicals extends beyond the reaction flask and concludes with their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not merely on procedural steps but on the underlying principles that ensure a self-validating system of laboratory safety.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a beige solid organic compound.[1] While comprehensive toxicological data is not available for this specific molecule, the available Safety Data Sheets (SDS) and the known reactivity of similar chemical classes (aldehydes and imidazoles) allow for a robust risk assessment.
Key Hazards:
-
Skin and Eye Irritation: Direct contact with the solid or its solutions can cause significant irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[2][4]
-
Potential for Harm if Swallowed: While specific oral toxicity data is limited, it is prudent to treat this compound as harmful if ingested.[4]
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: May cause decomposition or polymerization.[2]
This hazard profile dictates that all handling and disposal procedures must be designed to prevent direct contact, inhalation of dust, and accidental ingestion.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following table outlines the recommended PPE for handling this compound, particularly during waste consolidation and disposal procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or thick-gauge nitrile gloves. Always inspect gloves for tears or punctures before use. For extended contact, consider double-gloving.[5] | Butyl rubber gloves offer excellent protection against a wide variety of chemicals, including aldehydes and ketones.[5] While nitrile gloves are a good option for splash protection, their breakthrough times can be shorter with prolonged exposure.[1][6] |
| Eye Protection | Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects the eyes from dust particles and splashes of waste solutions. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. A chemically resistant apron over the lab coat is recommended when handling larger quantities of waste. | Prevents incidental skin contact with the chemical. A chemically resistant apron provides an additional barrier against spills of liquid waste. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or chemical fume hood. If weighing or transferring large quantities of the solid, or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[2][3] | The primary inhalation risk is from airborne dust. Working in a fume hood or using appropriate ventilation is the preferred method of control. Respirators are a secondary control measure for situations where ventilation is insufficient. |
Part 3: Waste Characterization and Regulatory Compliance
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7]
This compound is not a specifically "listed" hazardous waste under RCRA. However, it will likely be classified as a "characteristic" hazardous waste due to its irritant properties, which fall under the category of toxicity. The generator of the waste (the laboratory) is legally responsible for making this determination.[8][9]
Therefore, all waste containing this compound must be managed as hazardous waste. This includes the pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and cleanup materials from spills.
Part 4: Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for safety and compliance. The following steps provide a clear workflow for managing this compound waste from the point of generation to its final collection.
Note on In-Lab Treatment: In-lab neutralization or chemical treatment of this compound waste is not recommended . The reactions for such treatment are not well-characterized for this specific compound and could produce unknown, potentially more hazardous byproducts. The safest and most compliant approach is to segregate and dispose of the waste through a licensed hazardous waste management company.
Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect unused or expired this compound, and any solids contaminated with it (e.g., reaction byproducts), in a dedicated, clearly labeled solid waste container.
-
Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a separate, lined container designated for "chemically contaminated solid waste."[3]
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste.
-
Collect liquid waste in a dedicated, compatible container. For example, if dissolved in a flammable solvent, it should be collected in a "flammable liquid waste" container.
-
Do not mix aqueous waste with organic solvent waste.
-
Waste Container Selection and Labeling
-
Container Selection:
-
Use containers that are compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[10]
-
For liquid waste, use a container made of a material that will not react with the solvent (e.g., glass or HDPE for most organic solvents).[3]
-
Ensure the container is in good condition, with no cracks or leaks.
-
-
Labeling:
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7]
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
For mixtures, list all components and their approximate percentages.
-
The date the waste was first added to the container.
-
The physical hazards of the waste (e.g., "Irritant").
-
The name and contact information of the principal investigator or laboratory supervisor.[7]
-
-
Waste Storage in the Laboratory
-
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation.[11]
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Ensure that the waste is stored away from incompatible materials, such as strong oxidizing agents and acids.
Requesting Waste Disposal
When the waste container is full (do not overfill; leave at least 10% headspace in liquid containers), or when you are finished generating that waste stream, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. Follow your institution's specific procedures for requesting a hazardous waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Part 5: Emergency Procedures - Spill Cleanup
Even with the best practices, spills can occur. A prompt and appropriate response is crucial to mitigate the risks.
For a small spill of solid this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (butyl rubber or double-layered nitrile).
-
Contain the Spill: If the spill is on a contained surface like a benchtop, ensure it does not spread.
-
Gently Cover: Gently cover the spill with an absorbent material, such as vermiculite or a chemical spill pad, to prevent the dust from becoming airborne.[10]
-
Collect the Material: Carefully scoop the absorbed material into a sealable plastic bag or a designated solid hazardous waste container. Use non-sparking tools if there is any concern about static discharge.[10]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent and water solution.[12] Place the cleaning materials into the same waste bag.
-
Label and Dispose: Seal the bag or container, attach a "Hazardous Waste" label detailing the contents (e.g., "Spill debris containing this compound"), and dispose of it through your institution's EHS department.[12]
-
Wash Hands: Thoroughly wash your hands after the cleanup is complete.
For a large spill, or a spill in a poorly ventilated area, evacuate the area immediately and contact your institution's emergency response team or EHS.
By integrating these scientifically sound and regulation-aligned procedures into your laboratory's standard operating protocols, you contribute to a robust culture of safety. The responsible management of chemical waste is not an afterthought but an integral part of the research process, reflecting a commitment to professional excellence and environmental stewardship.
References
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- Thermo Fisher Scientific. (2025).
- University of Delaware Environmental Health & Safety. (n.d.). Chemical Spill Clean-Up.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- American Chemical Society. (n.d.).
- Fisher Scientific. (2009). Safety Data Sheet: 5-Methylimidazole-4-carboxaldehyde.
- University of Texas at Austin. (n.d.). Neutralizing the Aldehydes. SynapseWeb.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Chemistry LibreTexts. (2020). 2.1: Chemical Waste.
- University of Texas at Austin Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.).
- EPFL. (n.d.).
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Phalen, R. N., & Wong, W. K. (2015). Changes in Chemical Permeation of Disposable Latex, Nitrile, and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 12(10), 724–732.
- Chemos GmbH & Co.KG. (2020).
- Carl ROTH. (n.d.).
- Carl ROTH. (n.d.).
- Kerbl. (n.d.). Chemical resistant gloves.
- Guide Gloves. (n.d.). Chemical-Resistant Gloves.
- OSHACode EH&S Training. (n.d.). How To Manage Chemical Hazards In The Workplace.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace.
- Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- PIP Global. (n.d.). Chemical Glove Selection Guide.
- Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
- Justia. (2025). OSHA Handbook for Small Businesses Hazardous Chemical Exposure.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- Aspioneer. (2023).
- Cole-Parmer. (n.d.).
- Acros Organics BVBA. (n.d.). This compound SDS.
- ECHEMI. (n.d.). 2-Methyl-1H-imidazole-4-carbaldehyde SDS.
- Fisher Scientific. (2010).
- Molecules. (2019).
- PubMed. (2016). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms.
- ResearchGate. (2021).
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acs.org [acs.org]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. westlab.com [westlab.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
A Researcher's Guide to the Safe Handling of 1-Methyl-1H-imidazole-4-carbaldehyde
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also safely. This guide provides essential, immediate safety and logistical information for handling 1-Methyl-1H-imidazole-4-carbaldehyde (CAS No. 17289-26-8). The following protocols are designed to be a self-validating system, grounded in established safety standards, to ensure the well-being of all laboratory personnel.
Understanding the Risks: GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1][2]
Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H312: Harmful in contact with skin (in 75% of notifications)[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H332: Harmful if inhaled (in 75% of notifications)[1]
-
H335: May cause respiratory irritation[1]
These classifications underscore the critical need for appropriate personal protective equipment (PPE) and careful handling procedures to mitigate exposure risks.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| PPE Component | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against aldehydes.[3] Always inspect gloves for any signs of degradation or puncture before use. For tasks with a higher risk of splashing, consider double-gloving.[4] |
| Eye and Face Protection | Chemical splash goggles are required for all handling procedures.[5] When there is a significant risk of splashing or aerosol generation, a full-face shield must be worn in addition to safety goggles.[3][4] |
| Body Protection | A laboratory coat with long sleeves is the minimum requirement.[3] For procedures involving larger quantities or a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[4][5] Ensure that clothing fully covers the skin, and wear closed-toe shoes.[4] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If engineering controls are not sufficient or during a spill, respiratory protection such as a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[7] |
Operational Plan: A Step-by-Step Workflow
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Experimental Protocol: Detailed Steps
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire (long pants, closed-toe shoes).
-
Don the required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Storage:
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and any contaminated materials must be handled as hazardous waste, in strict accordance with all local, regional, and national regulations.[4][8]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4] All liquid and solid waste containing this chemical should be collected in a designated, properly labeled, and sealed hazardous waste container.[7]
-
Container Management: Use a container that is compatible with the chemical. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not pour this chemical down the drain.[8]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. The National Institute for Occupational Safety and Health (NIOSH).
- Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care. U.S. Department of Labor.
- RPS Group. (n.d.). Aldehydes exposure analysis.
- SDS Manager. (2019, March 10). This compound SDS.
- Capot Chemical. (2015, July 28). MSDS of 1H-imidazole-4-carbaldehyde.
Sources
- 1. This compound | C5H6N2O | CID 573419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 3. cdc.gov [cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. osha.gov [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
